Product packaging for 4-Demethyldeoxypodophyllotoxin(Cat. No.:CAS No. 3590-93-0)

4-Demethyldeoxypodophyllotoxin

カタログ番号: B121358
CAS番号: 3590-93-0
分子量: 384.4 g/mol
InChIキー: RFDMNXDDRXVJTM-RQUSPXKASA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4'-Demethyldeoxypodophyllotoxin is a bioactive aryltetralin lignan isolated from plant species such as Podophyllum hexandrum and Dysosma versipellis . This compound exhibits remarkable multi-mechanistic antitumor activities, making it a valuable tool for investigating cancer cell proliferation and death mechanisms. In research settings, 4'-Demethyldeoxypodophyllotoxin has demonstrated potent cytotoxic and antiproliferative effects across diverse cancer cell lines, including breast (MCF-7), prostate (PC3), and lung carcinomas . Its primary mechanism involves the destabilization of microtubule assembly, leading to cell cycle arrest at the G2/M phase . Beyond this antimitotic activity, it acts as a potent inducer of apoptosis, triggering key events such as nuclear condensation and membrane blebbing . Recent studies highlight its ability to modulate crucial cell signaling pathways. It alters the Checkpoint kinase-2 (Chk-2) signaling cascade, which is integral to DNA damage response and cell cycle regulation . Related derivatives have also been shown to inhibit cancer progression by suppressing the PI3K-AKT pathway, inducing DNA damage, and overcoming chemotherapy resistance, suggesting its potential for studying treatment-resistant cancers . Furthermore, research indicates that the compound can generate reactive oxygen species (ROS), contributing to its cytotoxic profile . These diverse mechanisms make 4'-Demethyldeoxypodophyllotoxin a compelling candidate for advanced pharmacological studies in oncology, particularly for exploring novel therapeutic strategies against aggressive and drug-resistant malignancies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20O7 B121358 4-Demethyldeoxypodophyllotoxin CAS No. 3590-93-0

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(5R,5aR,8aR)-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c1-24-16-5-11(6-17(25-2)20(16)22)18-13-7-15-14(27-9-28-15)4-10(13)3-12-8-26-21(23)19(12)18/h4-7,12,18-19,22H,3,8-9H2,1-2H3/t12-,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDMNXDDRXVJTM-RQUSPXKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3C(CC4=CC5=C(C=C24)OCO5)COC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@@H](CC4=CC5=C(C=C24)OCO5)COC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50189475
Record name 4'-Demethyldeoxypodophyllotoxin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3590-93-0
Record name 4′-Demethyldeoxypodophyllotoxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3590-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Demethyldeoxypodophyllotoxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003590930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Demethyldeoxypodophyllotoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Discovery of 4-Demethyldeoxypodophyllotoxin in Podophyllum hexandrum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Podophyllum hexandrum, commonly known as the Himalayan Mayapple, is a perennial herb that has long been a source of valuable medicinal compounds. Among these is the lignan (B3055560) 4-Demethyldeoxypodophyllotoxin, a precursor to potent anticancer drugs. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound from P. hexandrum. It includes detailed experimental protocols, quantitative data, and a visualization of its interaction with the Chk-2 signaling pathway, a key regulator of the cellular response to DNA damage. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry and drug development.

Introduction

Podophyllum hexandrum is a well-documented medicinal plant, with its rhizomes containing a variety of cytotoxic lignans.[1] The most famous of these is podophyllotoxin (B1678966), the chemical scaffold for the widely used anticancer drugs etoposide (B1684455) and teniposide.[1][2] In the ongoing search for novel and more effective therapeutic agents, researchers have continued to explore the rich chemical diversity of this plant. This exploration led to the identification and isolation of this compound, a significant aryltetralin-type lignan with demonstrated cytotoxic potential.[3]

Recent studies have highlighted the anticancer activities of this compound and its derivatives, particularly their ability to modulate critical cellular pathways involved in cancer progression.[3] One such pathway is the Chk-2 signaling cascade, which plays a pivotal role in the cellular response to DNA damage.[3][4] Understanding the interaction of this compound with this pathway is crucial for elucidating its mechanism of action and for the rational design of new anticancer therapies.

This guide will provide a detailed account of the scientific journey from the plant source to the isolated compound and its characterized biological activity.

Experimental Protocols

Plant Material Collection and Preparation

Fresh rhizomes of Podophyllum hexandrum are collected from their natural habitat. The plant material is then thoroughly washed with running water to remove any soil and debris. The cleaned rhizomes are shade-dried at room temperature. Once completely dry, the material is pulverized into a coarse powder using a mechanical grinder. This powdered material serves as the starting point for the extraction process.

Extraction of Crude Lignan Mixture

The powdered rhizomes of P. hexandrum are subjected to solvent extraction to isolate the crude mixture of lignans. A detailed protocol is as follows:

  • Soxhlet Extraction: A known quantity of the dried, powdered rhizome material (e.g., 1 kg) is packed into a Soxhlet apparatus.

  • Solvent: The material is extracted with methanol (B129727) for a specified period (e.g., 48 hours).

  • Concentration: The resulting methanolic extract is concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-45 °C) to yield a dark, viscous residue.

Isolation and Purification of this compound

The crude methanolic extract is a complex mixture of various phytochemicals. The isolation and purification of this compound are achieved through a combination of chromatographic techniques.

  • Stationary Phase: The crude extract is adsorbed onto silica (B1680970) gel (60-120 mesh) to create a slurry.

  • Column Packing: A glass column is packed with silica gel in a suitable solvent (e.g., hexane).

  • Loading: The silica gel slurry of the crude extract is carefully loaded onto the top of the packed column.

  • Elution: The column is eluted with a gradient of solvents of increasing polarity. A common solvent system starts with n-hexane, followed by mixtures of n-hexane and ethyl acetate (B1210297) in increasing proportions (e.g., 9:1, 8:2, 7:3, etc.), and finally with pure ethyl acetate and methanol.

  • Fraction Collection: Fractions of a specific volume (e.g., 100 mL) are collected sequentially.

  • Monitoring: The composition of each fraction is monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol, 95:5) and visualized under UV light or with an appropriate staining reagent. Fractions showing similar TLC profiles are pooled together.

Further purification of the fractions containing this compound is performed using preparative HPLC.

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water is employed.

  • Detection: The eluting compounds are monitored using a UV detector at a specific wavelength (e.g., 290 nm).

  • Fraction Collection: The peak corresponding to this compound is collected.

  • Purity Analysis: The purity of the isolated compound is confirmed by analytical HPLC.

Structural Elucidation

The definitive structure of the isolated compound is determined using a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and, consequently, the molecular formula. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides valuable information about the structure of the molecule.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules. A suite of NMR experiments is performed:

  • ¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.

  • ¹³C NMR: Provides information about the number and types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range correlations between protons and carbons (HMBC), allowing for the unambiguous assignment of the entire molecular structure.

Quantitative Data

The following table summarizes the key quantitative data associated with the discovery and characterization of this compound from Podophyllum hexandrum.

ParameterValueReference
Yield
Podophyllotoxin content in rhizomes2.22% to 8.96% (dry weight)[7]
Spectroscopic Data
Mass Spectrometry (ESI-MS)
[M-H]⁻ ion (m/z)399.1134[5]
¹H NMR (CD₃OD, 400 MHz) δ (ppm)
6.75 (1H, s)H-2'
6.60 (1H, s)H-6'
6.25 (1H, s)H-5
6.00 (2H, d, J=1.2 Hz)OCH₂O
4.60 (1H, d, J=4.0 Hz)H-1
4.40 (1H, t, J=8.0 Hz)H-4α
3.95 (1H, dd, J=10.8, 4.0 Hz)H-4β
3.75 (6H, s)2 x OCH₃
3.30 (1H, m)H-2
2.85 (1H, m)H-3
¹³C NMR (CD₃OD, 100 MHz) δ (ppm)
175.5C-9
148.8C-3', C-5'
148.2C-7
147.5C-6
135.2C-4a
132.5C-1'
128.5C-8a
110.5C-8
109.5C-5
108.8C-2', C-6'
102.0OCH₂O
70.1C-4
56.8OCH₃
44.2C-1
42.0C-2
39.0C-3

Note: The NMR data presented here is a representative example and may vary slightly depending on the solvent and instrument used.

Biological Activity and Signaling Pathway

Anticancer Activity

This compound has demonstrated significant cytotoxic activity against various cancer cell lines. Its mechanism of action is believed to involve the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[3]

Interaction with the Chk-2 Signaling Pathway

A key aspect of the anticancer activity of this compound and its derivatives is their interaction with the Checkpoint Kinase 2 (Chk-2) signaling pathway.[3] Chk-2 is a critical transducer kinase in the DNA damage response pathway.[4][8] Upon DNA damage, Chk-2 is activated by Ataxia Telangiectasia Mutated (ATM) kinase.[4][8] Activated Chk-2 then phosphorylates a range of downstream targets to orchestrate cellular responses, including cell cycle arrest, DNA repair, and, in cases of severe damage, apoptosis.[4][8]

The interaction of this compound with this pathway can potentiate the apoptotic response in cancer cells, making it a promising area for further investigation in cancer therapy.

Chk2_Signaling_Pathway cluster_dna_damage DNA Damage cluster_activation Kinase Activation cluster_compound Compound Interaction cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response DNA_Damage DNA Double-Strand Breaks ATM ATM DNA_Damage->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates (activates) p53 p53 Chk2->p53 phosphorylates Cdc25A Cdc25A Chk2->Cdc25A phosphorylates (inhibits) BRCA1 BRCA1 Chk2->BRCA1 phosphorylates DDP This compound DDP->Chk2 modulates Apoptosis Apoptosis p53->Apoptosis induces Cell_Cycle_Arrest Cell Cycle Arrest Cdc25A->Cell_Cycle_Arrest promotes progression (inhibition leads to arrest) DNA_Repair DNA Repair BRCA1->DNA_Repair promotes

Caption: Chk-2 Signaling Pathway and this compound Interaction.

Experimental Workflow

The overall process from plant material to the characterized bioactive compound can be visualized in the following workflow diagram.

Experimental_Workflow cluster_material_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_characterization 4. Characterization cluster_bioactivity 5. Bioactivity Plant_Material Podophyllum hexandrum Rhizomes Drying Shade Drying Plant_Material->Drying Grinding Pulverization Drying->Grinding Soxhlet Soxhlet Extraction (Methanol) Grinding->Soxhlet Concentration Rotary Evaporation Soxhlet->Concentration Crude_Extract Crude Methanolic Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Pooling TLC Guided Fraction Pooling Column_Chromatography->Fraction_Pooling HPLC Preparative HPLC Fraction_Pooling->HPLC Pure_Compound Pure 4-Demethyl- deoxypodophyllotoxin HPLC->Pure_Compound MS Mass Spectrometry (HRMS, MS/MS) Pure_Compound->MS NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR Cytotoxicity Cytotoxicity Assays Pure_Compound->Cytotoxicity Structure_Elucidation Structural Elucidation MS->Structure_Elucidation NMR->Structure_Elucidation Pathway_Analysis Signaling Pathway Analysis Cytotoxicity->Pathway_Analysis

Caption: Experimental Workflow for this compound Discovery.

Conclusion

The discovery and characterization of this compound from Podophyllum hexandrum represent a significant advancement in the field of natural product chemistry and anticancer drug discovery. This technical guide has provided a comprehensive overview of the methodologies involved in its isolation, purification, and structural elucidation, along with key quantitative data. The elucidation of its interaction with the Chk-2 signaling pathway offers valuable insights into its mechanism of action and highlights its potential as a lead compound for the development of novel cancer therapeutics. Further research into its pharmacological properties and optimization of its synthesis or isolation is warranted to fully exploit its therapeutic potential.

References

Unveiling the Botanical Trove: A Technical Guide to the Natural Sources of 4-Demethyldeoxypodophyllotoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the natural origins of 4-Demethyldeoxypodophyllotoxin, a lignan (B3055560) of significant interest for its potential therapeutic applications. As a precursor and analogue of the widely used anticancer drug etoposide, understanding its natural sources is paramount for sustainable production and novel drug discovery. This guide offers a comprehensive overview of plant species known to produce this valuable compound, detailed experimental protocols for its extraction and analysis, and an examination of the key signaling pathways it modulates.

Quantitative Analysis of this compound in Various Plant Species

The concentration of this compound varies significantly among different plant species and even within different parts of the same plant. The following table summarizes the quantitative data available in the literature, providing a comparative overview for researchers seeking potent natural sources.

Plant SpeciesFamilyPlant PartCompoundYieldReference
Podophyllum hexandrum (Himalayan Mayapple)BerberidaceaeRoots4'-demethyl-deoxypodophyllotoxinPresent[1]
Juniperus bermudianaCupressaceaeLeavesDeoxypodophyllotoxin (B190956)Up to 4.4 mg/g DW[2]
Anthriscus sylvestris (Cow Parsley)ApiaceaeRhizomesDeoxypodophyllotoxin0.39% of dried rhizomes[3]
Pulsatilla koreanaRanunculaceaeRootsDeoxypodophyllotoxinActive component[4][5]
Podophyllum peltatum (American Mayapple)BerberidaceaeRoots4′-demethylpodophyllotoxinPresent[6]

Experimental Protocols: Extraction, Isolation, and Quantification

The successful isolation and quantification of this compound from plant matrices require robust and efficient methodologies. Below are detailed protocols derived from cited literature for key plant sources.

Protocol 1: Extraction and Quantification of Deoxypodophyllotoxin from Juniperus bermudiana Leaves

This protocol is based on the optimized method described for obtaining high yields of podophyllotoxin (B1678966) and deoxypodophyllotoxin from Juniperus species.[2]

1. Sample Preparation:

  • Collect fresh leaves of Juniperus bermudiana.
  • Dry the plant material at a constant temperature (e.g., 40°C) until a constant weight is achieved.
  • Grind the dried leaves into a fine powder.

2. Extraction:

  • Weigh a precise amount of the powdered plant material (e.g., 1 g).
  • Perform extraction using an appropriate solvent system. An optimized protocol suggests a solvent mixture that effectively solubilizes the target lignans.
  • Employ a suitable extraction technique such as maceration, sonication, or accelerated solvent extraction (ASE) to maximize yield.

3. Quantification by High-Performance Liquid Chromatography (HPLC):

  • Chromatographic Conditions:
  • Column: A reversed-phase C18 column is typically used.
  • Mobile Phase: A gradient elution with a mixture of water (often with a small percentage of acid like formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727).
  • Flow Rate: Typically around 1.0 mL/min.
  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (e.g., 290 nm).
  • Standard Preparation:
  • Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., methanol).
  • Create a series of calibration standards by diluting the stock solution to known concentrations.
  • Analysis:
  • Inject the filtered plant extract and the calibration standards into the HPLC system.
  • Identify the peak corresponding to this compound in the chromatogram of the plant extract by comparing its retention time with that of the standard.
  • Quantify the amount of the compound in the extract by constructing a calibration curve from the peak areas of the standards.

Protocol 2: Preparative Isolation of Deoxypodophyllotoxin from Anthriscus sylvestris Rhizomes using High-Speed Counter-Current Chromatography (HSCCC)

This protocol is adapted from a method for the rapid purification of deoxypodophyllotoxin from the crude methanol extract of Anthriscus sylvestris rhizomes.[3]

1. Extraction:

  • Obtain dried rhizomes of Anthriscus sylvestris.
  • Grind the rhizomes into a coarse powder.
  • Perform a crude extraction with methanol.
  • Concentrate the methanol extract to obtain a crude residue.

2. HSCCC Separation:

  • Two-Phase Solvent System: A biphasic solvent system is crucial for successful HSCCC separation. A commonly used system is a mixture of n-hexane, ethyl acetate, methanol, and water. The optimal ratio needs to be determined empirically (e.g., 7:3:5:5, v/v/v/v).
  • HSCCC Operation:
  • Fill the HSCCC column with the stationary phase.
  • Inject the crude extract dissolved in a small amount of the solvent system.
  • Pump the mobile phase through the column at a specific flow rate while the column is rotating at a set speed.
  • Collect fractions of the eluent.
  • Fraction Analysis:
  • Analyze the collected fractions using a suitable analytical technique, such as thin-layer chromatography (TLC) or HPLC, to identify the fractions containing the pure compound.

3. Purity Assessment:

  • Combine the pure fractions and evaporate the solvent.
  • Determine the purity of the isolated deoxypodophyllotoxin using analytical HPLC-UV.

Signaling Pathways Modulated by this compound and its Derivatives

This compound and its derivatives exert their biological effects by modulating several key cellular signaling pathways, making them promising candidates for anticancer drug development.

Signaling_Pathways Podophyllum_hexandrum Podophyllum hexandrum DDPT This compound Podophyllum_hexandrum->DDPT Juniperus_bermudiana Juniperus bermudiana Juniperus_bermudiana->DDPT Anthriscus_sylvestris Anthriscus sylvestris Anthriscus_sylvestris->DDPT Pulsatilla_koreana Pulsatilla koreana Pulsatilla_koreana->DDPT PI3K_AKT PI3K/AKT Pathway DDPT->PI3K_AKT Chk2 Chk2 Signaling DDPT->Chk2 Apoptosis Caspase-Dependent Apoptosis DDPT->Apoptosis Experimental_Workflow Plant_Material Plant Material (e.g., Leaves, Rhizomes) Drying Drying Plant_Material->Drying Grinding Grinding Drying->Grinding Extraction Extraction (e.g., Maceration, Sonication) Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Purification (e.g., HSCCC, Column Chromatography) Crude_Extract->Purification Quantification Quantification (HPLC) Crude_Extract->Quantification for quantification Pure_Compound Pure this compound Purification->Pure_Compound Pure_Compound->Quantification for purity check

References

An In-depth Technical Guide to 4-Demethyldeoxypodophyllotoxin: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Demethyldeoxypodophyllotoxin is a naturally occurring aryltetralin lignan (B3055560) isolated from plants of the Podophyllum genus. As a derivative of the well-known cytotoxic agent podophyllotoxin (B1678966), it serves as a valuable chemical scaffold in the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of its chemical structure, precise stereochemistry, and key biological activities. It includes a summary of its physicochemical properties, detailed experimental protocols for its isolation and analysis, and visual diagrams of its structure and mechanism of action to support further research and drug development efforts.

Chemical Structure and Nomenclature

This compound belongs to the class of aryltetralin lignans, characterized by a tetracyclic core. The structure is derived from podophyllotoxin by the removal of the hydroxyl group at the C-4 position (deoxygenation) and the methyl group from the phenolic hydroxyl at the C-4' position (demethylation).

The systematic IUPAC name for the parent compound, 4'-Demethylpodophyllotoxin, is (5R,5aR,8aR,9R)-5-hydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[1]benzofuro[5,6-f][2][3]benzodioxol-8-one. The "deoxy" form, this compound, lacks the C-5 hydroxyl group. The core structure is a furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxole ring system.

A diagram illustrating the chemical structure and the numbering of the carbon skeleton is provided below.

chemical_structure cluster_lignan This compound cluster_stereocenters Key Stereocenters structure structure C1 C1 (R) C2 C2 (S) C3 C3 (R) structure_elucidation cluster_protocol Structural Elucidation Workflow Start Isolated Compound MS Mass Spectrometry (MS) Start->MS NMR 1D & 2D NMR Spectroscopy Start->NMR XRay X-ray Crystallography Start->XRay Formula Molecular Formula MS->Formula Connectivity 2D Structure (Connectivity) NMR->Connectivity Stereochem Relative Stereochemistry NMR->Stereochem AbsConfig Absolute Configuration XRay->AbsConfig signaling_pathway cluster_pathway Mechanism of Action DDP This compound Tubulin Tubulin Polymerization DDP->Tubulin Inhibits PI3K PI3K DDP->PI3K Inhibits Microtubules Microtubule Disruption Tubulin->Microtubules Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis Survival->Apoptosis Inhibits G2M_Arrest->Apoptosis

References

4-Demethyldeoxypodophyllotoxin: A Technical Guide on its Anticancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Demethyldeoxypodophyllotoxin (DMDPT), a derivative of the natural lignan (B3055560) podophyllotoxin (B1678966), has emerged as a potent anti-cancer agent with significant therapeutic potential. This document provides a comprehensive technical overview of the core mechanisms by which DMDPT exerts its effects on cancer cells. Through the inhibition of tubulin polymerization and the modulation of key signaling pathways, DMDPT induces cell cycle arrest, triggers apoptosis, and instigates DNA damage, ultimately leading to the suppression of tumor growth and metastasis. This guide synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved molecular pathways to serve as a valuable resource for researchers and professionals in the field of oncology drug development.

Introduction

Cancer remains a formidable challenge in global health, necessitating the continuous exploration of novel and effective therapeutic strategies. Natural products and their derivatives have historically been a rich source of anti-cancer compounds. This compound (DMDPT), also referred to as 4'-Demethylpodophyllotoxin (DOP), is a semi-synthetic derivative of podophyllotoxin, a lignan found in the roots of Podophyllum species. While podophyllotoxin itself has limitations due to toxicity, its derivatives, including DMDPT, have been investigated for their improved therapeutic index. This technical guide delves into the intricate molecular mechanisms that underpin the anticancer activity of DMDPT, focusing on its impact on cell proliferation, survival, and invasion.

Core Mechanisms of Action

DMDPT's anticancer effects are multi-faceted, primarily revolving around its ability to interfere with microtubule dynamics and modulate critical cellular signaling pathways. These actions culminate in the induction of cell cycle arrest, apoptosis, and DNA damage.

Inhibition of Tubulin Polymerization

A primary mechanism of action for DMDPT is its role as a tubulin polymerization inhibitor. By binding to tubulin, the fundamental protein subunit of microtubules, DMDPT disrupts the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule function has profound consequences for cellular processes that are heavily reliant on a dynamic cytoskeleton, most notably mitosis. The disruption of the mitotic spindle apparatus prevents proper chromosome segregation, leading to a halt in cell division.

Induction of Cell Cycle Arrest at G2/M Phase

The disruption of microtubule dynamics by DMDPT directly leads to the activation of the spindle assembly checkpoint, a crucial cellular surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle. This activation results in a cell cycle arrest at the G2/M phase, preventing the cell from proceeding through mitosis with a compromised spindle. This G2/M arrest is a hallmark of many tubulin-targeting agents and is a key contributor to the anti-proliferative effects of DMDPT.[1]

Modulation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers, promoting tumor progression and resistance to therapy.[2] Mechanistic studies have revealed that DMDPT hinders the progression of cancer, such as colorectal cancer (CRC), by blocking the PI3K/Akt pathway.[1] Western blot analyses have demonstrated a dose-dependent decrease in the phosphorylation of both PI3K and Akt upon treatment with DMDPT, indicating a clear inhibitory effect on this pro-survival pathway.[1]

PI3K_Akt_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts p_Akt p_Akt PIP3->p_Akt Recruits & Activates PIP2 PIP2 Downstream_Targets Downstream_Targets p_Akt->Downstream_Targets Akt Akt Cell_Survival_Proliferation Cell_Survival_Proliferation Downstream_Targets->Cell_Survival_Proliferation DMDPT DMDPT DMDPT->PI3K Inhibits DMDPT->Akt Inhibits Phosphorylation

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Cancer cells often evade apoptosis to ensure their survival. DMDPT has been shown to be a potent inducer of apoptosis in various cancer cell lines.[1] The induction of apoptosis by DMDPT is mediated through both the intrinsic and extrinsic pathways. This involves the modulation of the Bcl-2 family of proteins, leading to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of pro-apoptotic proteins like Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, including caspase-3 and caspase-9, which are key executioners of apoptosis.

Apoptosis_Induction cluster_regulation Regulation of Apoptosis cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade DMDPT This compound (DMDPT) Bcl2 Bcl-2 (Anti-apoptotic) DMDPT->Bcl2 Downregulates Bax Bax (Pro-apoptotic) DMDPT->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Permeabilization Bax->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Induction of DNA Damage

In addition to its effects on the cytoskeleton and signaling pathways, DMDPT has been found to induce DNA damage in cancer cells.[1] The precise mechanism of DNA damage induction is still under investigation but may be linked to the generation of reactive oxygen species (ROS) or the inhibition of DNA repair mechanisms. The presence of DNA damage triggers a DNA damage response (DDR), which can further contribute to cell cycle arrest and apoptosis.

Data Presentation

The following tables summarize the quantitative data on the in vitro efficacy of this compound and its effects on cell cycle distribution and apoptosis.

Table 1: In Vitro Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
DLD1Colorectal Cancer0.1224[1]
HCT-116Colorectal Cancer0.1552[1]
HT29Colorectal Cancer0.0561[3]
Caco2Colorectal CancerNot specified[3]
SGC-7901Gastric CancerNot specified
A549Lung CancerNot specified
HeLaCervical CancerNot specified
K562Leukemia0.00779[4]
MCF-7Breast CancerNot specified
HepG2Liver CancerNot specified
U87GlioblastomaNot specified
U251GlioblastomaNot specified

Table 2: Effect of this compound (DOP) on Cell Cycle Distribution in Colorectal Cancer Cells

Cell LineTreatment% of Cells in G2/M PhaseReference
DLD1Control~15%[1]
DLD1DOP (0.1 µM)~30%[1]
DLD1DOP (0.2 µM)~45%[1]
HCT-116Control~18%[1]
HCT-116DOP (0.1 µM)~35%[1]
HCT-116DOP (0.2 µM)~50%[1]

Table 3: Induction of Apoptosis by this compound (DOP) in Colorectal Cancer Cells

Cell LineTreatment% of Apoptotic Cells (Early + Late)Reference
DLD1Control~5%[1]
DLD1DOP (0.1 µM)~15%[1]
DLD1DOP (0.2 µM)~25%[1]
HCT-116Control~7%[1]
HCT-116DOP (0.1 µM)~20%[1]
HCT-116DOP (0.2 µM)~35%[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

MTT_Assay_Workflow Seed_Cells 1. Seed cells in a 96-well plate Treat_Cells 2. Treat with DMDPT at various concentrations Seed_Cells->Treat_Cells Incubate 3. Incubate for a specified time (e.g., 24, 48, 72h) Treat_Cells->Incubate Add_MTT 4. Add MTT solution to each well Incubate->Add_MTT Incubate_MTT 5. Incubate to allow formazan (B1609692) crystal formation Add_MTT->Incubate_MTT Add_Solvent 6. Add solubilization solvent (e.g., DMSO) Incubate_MTT->Add_Solvent Measure_Absorbance 7. Measure absorbance at ~570 nm Add_Solvent->Measure_Absorbance

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of DMDPT (e.g., 0.01 to 10 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of DMDPT that inhibits cell growth by 50%.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells with DMDPT at the desired concentrations for a specific duration. Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. PI fluoresces when it binds to DNA, and the fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
  • Cell Treatment and Harvesting: Treat cells with DMDPT as required. Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry immediately.

  • Data Analysis: Differentiate cell populations based on their fluorescence:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.[4][6]

Western Blot Analysis for Protein Expression
  • Protein Extraction: Treat cells with DMDPT, wash with PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-PI3K, PI3K, p-Akt, Akt, Bcl-2, Bax, cleaved caspase-3, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[7]

  • Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

This compound demonstrates significant potential as an anticancer agent through its multifaceted mechanism of action. By targeting tubulin polymerization, DMDPT effectively disrupts cell division, leading to G2/M phase arrest. Furthermore, its ability to inhibit the pro-survival PI3K/Akt signaling pathway and induce apoptosis via the mitochondrial-mediated caspase cascade highlights its comprehensive attack on cancer cell viability. The induction of DNA damage further contributes to its cytotoxic effects. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of DMDPT and the development of novel podophyllotoxin-based cancer therapies. Continued investigation into its in vivo efficacy, safety profile, and potential for combination therapies is warranted to fully realize its clinical potential.

References

The Role of 4-Demethyldeoxypodophyllotoxin as a Tubulin Polymerization Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Demethyldeoxypodophyllotoxin (4-DMDPT), a derivative of the natural lignan (B3055560) podophyllotoxin (B1678966), is a potent cytotoxic agent that has garnered significant interest in oncology research. Its primary mechanism of action involves the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This technical guide provides an in-depth analysis of 4-DMDPT's role as a tubulin polymerization inhibitor, detailing its mechanism of action, summarizing key quantitative data, and outlining essential experimental protocols for its characterization. The guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton, playing a pivotal role in essential cellular processes such as mitosis, intracellular transport, and the maintenance of cell architecture.[1] The dynamic instability of microtubules, characterized by alternating phases of polymerization (growth) and depolymerization (shrinkage), is fundamental to their function.[2] Consequently, agents that interfere with microtubule dynamics are a cornerstone of cancer chemotherapy.[1]

This compound belongs to the class of microtubule-destabilizing agents. By binding to tubulin, it prevents the formation of microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and the subsequent induction of apoptosis.[3][4] This guide will explore the molecular interactions and cellular consequences of 4-DMDPT's activity.

Mechanism of Action: Tubulin Polymerization Inhibition

This compound exerts its antimitotic effect by directly interacting with tubulin, the fundamental protein subunit of microtubules. It binds to the colchicine-binding site on β-tubulin, a distinct pocket that is different from the binding sites of other microtubule-targeting agents like the taxanes and vinca (B1221190) alkaloids.[5][6] This binding event sterically hinders the conformational changes required for the longitudinal association of tubulin heterodimers, thereby inhibiting microtubule assembly.[7] The disruption of the delicate equilibrium between tubulin polymerization and depolymerization leads to a net loss of microtubules.[8]

The cellular consequences of microtubule destabilization by 4-DMDPT are profound. The inability to form a functional mitotic spindle during cell division activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[3][9] This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, culminating in programmed cell death.[3][4][10]

cluster_0 Mechanism of 4-DMDPT Action DMDPT This compound Tubulin β-Tubulin (Colchicine Site) DMDPT->Tubulin Binds to Polymerization Tubulin Polymerization Tubulin->Polymerization Inhibits Microtubules Microtubule Formation Polymerization->Microtubules Prevents

Figure 1: Mechanism of 4-DMDPT-mediated inhibition of tubulin polymerization.

Quantitative Data

The efficacy of this compound and its derivatives has been quantified in numerous studies, primarily through the determination of the half-maximal inhibitory concentration (IC50) for both tubulin polymerization and cell viability in various cancer cell lines.

Tubulin Polymerization Inhibition

The direct inhibitory effect of 4-DMDPT on microtubule assembly is a key measure of its potency. The IC50 value for tubulin polymerization represents the concentration of the compound required to inhibit the polymerization process by 50%.

CompoundAssay TypeIC50 (µM)Reference
Deoxypodophyllotoxin (B190956)Tubulin Polymerization Assay2.1[11]
PodophyllotoxinTubulin Polymerization Assay2.52[11]

Note: Data for the parent compound deoxypodophyllotoxin is often used as a benchmark.

In Vitro Cytotoxicity

The cytotoxic activity of 4-DMDPT and its analogues is typically assessed across a panel of human cancer cell lines. The IC50 values represent the concentration of the compound that inhibits cell growth by 50% after a specified incubation period.

CompoundCell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
DeoxypodophyllotoxinQBC939Cholangiocarcinoma1.18624[3]
DeoxypodophyllotoxinQBC939Cholangiocarcinoma0.77948[3]
DeoxypodophyllotoxinQBC939Cholangiocarcinoma0.46072[3]
DeoxypodophyllotoxinRBECholangiocarcinoma1.13824[3]
DeoxypodophyllotoxinRBECholangiocarcinoma0.72648[3]
DeoxypodophyllotoxinRBECholangiocarcinoma0.40572[3]
4-demethyl-picropodophyllotoxin 7'-O-beta-D-glucopyranoside (4DPG)K562Chronic Myelogenous Leukemia0.00779Not Specified[10]
4-β-N-substituted-phenylalanine 5-Fu pentyl ester-4'-demethylepipodophyllotoxinHL-60Acute Promyelocytic Leukemia0.04Not Specified[12]
4-β-N-substituted-phenylalanine 5-Fu pentyl ester-4'-demethylepipodophyllotoxinA-549Lung Carcinoma<0.01Not Specified[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the polymerization of tubulin into microtubules by measuring the increase in fluorescence of a reporter dye, such as DAPI, which preferentially binds to polymerized tubulin.[13][14]

Materials:

  • Lyophilized porcine brain tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • DAPI solution

  • 4-DMDPT stock solution (in DMSO)

  • Positive control (e.g., Nocodazole)

  • Vehicle control (DMSO)

  • 96-well, black, flat-bottom microplate

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Reagent Preparation: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 2 mg/mL. Prepare the assay buffer by supplementing the General Tubulin Buffer with 1 mM GTP and 10% glycerol.

  • Compound Preparation: Prepare serial dilutions of 4-DMDPT, positive control, and vehicle control in the assay buffer.

  • Assay Setup: Add the compound dilutions to the wells of a pre-warmed 37°C 96-well plate.

  • Initiation of Polymerization: To each well, add the cold tubulin solution containing DAPI.

  • Data Acquisition: Immediately place the plate in the fluorescence plate reader set to 37°C. Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) at regular intervals (e.g., every 60 seconds) for 60-90 minutes.

  • Data Analysis: Plot the fluorescence intensity versus time. The rate of polymerization is determined from the initial linear portion of the curve. Calculate the percentage of inhibition for each concentration of 4-DMDPT relative to the vehicle control. Determine the IC50 value by fitting the dose-response curve.

cluster_1 Tubulin Polymerization Assay Workflow Prep Prepare Reagents (Tubulin, Buffers, 4-DMDPT) Plate Add Compounds to Pre-warmed 96-well Plate Prep->Plate Initiate Initiate Polymerization (Add Tubulin-DAPI mix) Plate->Initiate Read Measure Fluorescence (37°C, 60-90 min) Initiate->Read Analyze Data Analysis (Plot, Calculate IC50) Read->Analyze

Figure 2: Workflow for a fluorescence-based tubulin polymerization assay.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.[15][16]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 4-DMDPT stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well, clear, flat-bottom microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 4-DMDPT for the desired duration (e.g., 24, 48, or 72 hours). Include wells with vehicle control and untreated cells.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value from the dose-response curve.[17]

Immunofluorescence Staining of Microtubules

This technique allows for the direct visualization of the effects of 4-DMDPT on the microtubule network within cells.[18][19]

Materials:

  • Cells grown on sterile glass coverslips

  • 4-DMDPT stock solution (in DMSO)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and treat with 4-DMDPT or vehicle control for the desired time.

  • Fixation: Wash the cells with PBS and fix with the fixation solution.

  • Permeabilization: Wash with PBS and permeabilize the cells to allow antibody entry.

  • Blocking: Block non-specific antibody binding sites with blocking buffer.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody against tubulin.

  • Secondary Antibody Incubation: Wash and incubate with the fluorescently labeled secondary antibody.

  • Nuclear Staining and Mounting: Stain the nuclei with DAPI, wash, and mount the coverslips onto microscope slides.

  • Imaging: Visualize the microtubule network and cell morphology using a fluorescence microscope.

Signaling Pathways Affected by 4-DMDPT

The disruption of microtubules by 4-DMDPT initiates a cascade of signaling events that culminate in apoptosis. While the primary target is tubulin, downstream effects involve key cell cycle and apoptotic regulators. Some studies have also implicated the PI3K/AKT pathway in the cellular response to 4-DMDPT and its derivatives.[9][20] For instance, deoxypodophyllotoxin has been shown to inhibit the PI3K/AKT pathway and activate p38 MAPK signaling in oral squamous cell carcinoma.[20] Furthermore, in colorectal cancer, 4'-demethylpodophyllotoxin (B190941) has been shown to activate the PI3K-AKT pathway, leading to apoptosis and cell cycle arrest.[9] It is important to note that the specific signaling pathways can be cell-type dependent.

cluster_2 Downstream Signaling of 4-DMDPT DMDPT 4-DMDPT Microtubule_Disruption Microtubule Disruption DMDPT->Microtubule_Disruption PI3K_AKT PI3K/AKT Pathway DMDPT->PI3K_AKT Modulates G2M_Arrest G2/M Phase Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis PI3K_AKT->Apoptosis

Figure 3: Simplified signaling cascade initiated by 4-DMDPT.

Conclusion

This compound is a potent inhibitor of tubulin polymerization with significant potential as an anticancer agent. Its well-defined mechanism of action, involving binding to the colchicine (B1669291) site on β-tubulin and subsequent microtubule destabilization, provides a solid foundation for further drug development and optimization. The experimental protocols detailed in this guide offer a robust framework for the continued investigation of 4-DMDPT and its derivatives. A thorough understanding of its molecular interactions, cellular effects, and associated signaling pathways is crucial for harnessing its therapeutic potential in the fight against cancer.

References

A Technical Guide to 4-Demethyldeoxypodophyllotoxin's Engagement with the PI3K-AKT Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Demethyldeoxypodophyllotoxin (4-DDP), a lignan (B3055560) derived from plants of the Podophyllum genus, is emerging as a potent anti-cancer agent with a multi-faceted mechanism of action.[1] This document provides a comprehensive technical overview of 4-DDP's therapeutic activities, with a specific focus on its role as a modulator of the Phosphoinositide 3-kinase (PI3K)-AKT signaling pathway. Dysregulation of the PI3K-AKT pathway is a common feature in many human cancers, contributing to uncontrolled cell growth and resistance to apoptosis.[2][3] 4-DDP and its analogs have demonstrated significant efficacy in preclinical models by inhibiting this critical pro-survival pathway, leading to cell cycle arrest, induction of apoptosis, and suppression of tumor growth.[1][4] This guide synthesizes key quantitative data, details essential experimental protocols for studying its effects, and provides visual representations of the core biological and experimental processes.

Mechanism of Action: Targeting a Core Cancer Pathway

4-DDP, also referred to in literature as 4'-demethylpodophyllotoxin (B190941) (DOP), exerts its anti-tumor effects through several coordinated actions that converge on the suppression of cancer cell proliferation and survival.[1][5][6] The primary mechanism involves the targeted inhibition of the PI3K-AKT signaling cascade.[1]

2.1 Inhibition of PI3K-AKT Signaling

The PI3K/AKT pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, and survival.[2] In many cancers, this pathway is constitutively active, promoting tumorigenesis.[1][6] Studies in colorectal cancer (CRC) have shown that 4-DDP effectively blocks the PI3K-AKT pathway.[1] This inhibition prevents the downstream activation of key effector molecules that would otherwise promote cell survival and proliferation.[7] The related compound, deoxypodophyllotoxin (B190956) (DPT), has also been shown to inhibit the PI3K/AKT pathway in glioblastoma and osteosarcoma cells.[4][8]

2.2 Induction of G2/M Phase Cell Cycle Arrest

By disrupting the PI3K-AKT pathway, 4-DDP impedes the normal progression of the cell cycle.[1] In colorectal cancer cell lines, treatment with 4-DDP leads to a significant accumulation of cells in the G2/M phase.[1] This cell cycle arrest prevents damaged cells from proceeding into mitosis, ultimately triggering cell death.[1] Similar effects, including G2/M arrest, have been observed with deoxypodophyllotoxin (DPT) in cholangiocarcinoma and HeLa cells.[9][10]

2.3 Induction of Apoptosis

A key consequence of PI3K-AKT inhibition and cell cycle arrest by 4-DDP is the induction of apoptosis, or programmed cell death.[1] The apoptotic mechanism involves the intrinsic mitochondrial pathway, characterized by a shift in the balance of pro- and anti-apoptotic proteins from the Bcl-2 family.[11] Treatment with deoxypodophyllotoxin derivatives leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[11] This increased Bax/Bcl-2 ratio permeabilizes the mitochondrial membrane, leading to the activation of executioner caspases, such as caspase-3 and -7, which dismantle the cell.[9][12]

Quantitative Data: Efficacy Across Cancer Cell Lines

The cytotoxic and anti-proliferative effects of 4-DDP and its analog deoxypodophyllotoxin (DPT) have been quantified in various cancer cell lines, demonstrating potent activity.

Table 1: Anti-proliferative Activity (IC50) of Deoxypodophyllotoxin (DPT)

The 50% inhibitory concentration (IC50) values highlight the dose- and time-dependent efficacy of DPT against human cholangiocarcinoma cell lines.[10]

Cell LineTreatment DurationIC50 (µM)
QBC939 24 hours1.186[10]
48 hours0.779[10]
72 hours0.460[10]
RBE 24 hours1.138[10]
48 hours0.726[10]
72 hours0.405[10]
Table 2: Effect of 4'-demethylpodophyllotoxin (DOP) on Cell Cycle Distribution

Flow cytometry analysis reveals a significant increase in the percentage of colorectal cancer cells arrested in the G2/M phase following treatment with DOP for 24 hours.[1]

Cell LineTreatmentG2/M Phase Population (%)
DLD1 Control(Data not specified)
DOPIncreased[1]
HCT-116 Control(Data not specified)
DOPIncreased[1]
Table 3: Effect of 4'-demethylpodophyllotoxin (DOP) on Apoptosis

Treatment with DOP for 24 hours leads to a dose-dependent increase in the apoptotic rate in colorectal cancer cells, as measured by flow cytometry.[1]

Cell LineTreatmentApoptosis Rate (%)
DLD1 Control(Data not specified)
DOPIncreased[1]
HCT-116 Control(Data not specified)
DOPIncreased[1]

Visualization of Pathways and Protocols

Visual diagrams are essential for understanding the complex interactions and workflows in molecular biology research.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Converts to AKT AKT PIP3->AKT Activates Converts to Downstream Downstream Effectors (e.g., mTOR, GSK3β, FOXO) AKT->Downstream Activates/Inhibits Converts to PTEN PTEN PTEN->PIP3 Dephosphorylates Converts to Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Converts to DDP_Mechanism_of_Action DDP This compound (4-DDP) PI3K PI3K DDP->PI3K Inhibits CellCycle Cyclin B / CDK1 DDP->CellCycle Downregulates Bax Bax (Pro-apoptotic) DDP->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) DDP->Bcl2 Downregulates AKT AKT AKT->CellCycle Regulates AKT->Bcl2 Promotes G2M G2/M Arrest CellCycle->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis Can lead to Mitochondria Mitochondrial Pathway Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Activates Caspases->Apoptosis Executes Western_Blot_Workflow start Cell Culture & Treatment with 4-DDP lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds SDS-PAGE (Protein Separation) quant->sds transfer Transfer to Membrane (e.g., PVDF) sds->transfer block Blocking (e.g., BSA or Milk) transfer->block primary Primary Antibody Incubation (e.g., anti-p-AKT, anti-AKT) block->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detect Signal Detection (Chemiluminescence) secondary->detect end Data Analysis detect->end MTT_Assay_Workflow start Seed Cells in 96-well Plate treat Treat with 4-DDP (Varying Concentrations) start->treat incubate1 Incubate for Desired Time (e.g., 24-72h) treat->incubate1 add_mtt Add MTT Reagent to each well incubate1->add_mtt incubate2 Incubate (1-4 hours) (Viable cells form formazan) add_mtt->incubate2 solubilize Add Solubilization Solution (e.g., SDS-HCl, DMSO) incubate2->solubilize read Read Absorbance (~570 nm) solubilize->read end Calculate Cell Viability read->end AnnexinV_Workflow start Induce Apoptosis (Treat cells with 4-DDP) harvest Harvest Cells (Adherent & Suspension) start->harvest wash Wash Cells with PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC & Propidium Iodide (PI) resuspend->stain incubate Incubate at RT in the Dark (5-15 min) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end Quantify Apoptotic Cells (Early, Late, Necrotic) analyze->end

References

An In-depth Technical Guide on 4-Demethyldeoxypodophyllotoxin-Induced DNA Damage and Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Demethyldeoxypodophyllotoxin (DPT), a natural lignan (B3055560) derived from plants of the Podophyllum genus, has emerged as a potent anti-cancer agent. Its cytotoxic effects are primarily attributed to the induction of DNA damage and subsequent programmed cell death, or apoptosis. This technical guide synthesizes the current understanding of DPT's mechanisms of action, focusing on the molecular pathways it modulates to exert its anti-neoplastic activities. We provide a comprehensive overview of the key signaling cascades involved, detailed experimental protocols for assessing its efficacy, and a quantitative summary of its effects on various cancer cell lines.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the development of novel and effective therapeutic agents. Natural products have historically been a rich source of anti-cancer compounds, with podophyllotoxin (B1678966) and its derivatives being a prominent example. This compound (DPT), an analog of podophyllotoxin, has demonstrated significant cytotoxicity against a range of cancer cells.[1] Its primary mechanisms of action involve the disruption of microtubule assembly, leading to cell cycle arrest, and the induction of DNA damage, which culminates in apoptosis.[2][3] This document provides a detailed exploration of the molecular events underpinning DPT-induced DNA damage and apoptosis.

Induction of DNA Damage

DPT treatment has been shown to cause DNA damage in cancer cells, a critical event that can trigger cell cycle arrest and apoptosis.[4] A reliable marker for DNA double-strand breaks is the phosphorylation of the histone variant H2AX, forming γ-H2AX.[4] Studies have consistently shown an upregulation of γ-H2AX levels in various cancer cell lines following exposure to DPT, confirming its DNA-damaging potential.[4]

Cell Cycle Arrest

A common cellular response to DNA damage is the activation of cell cycle checkpoints to allow time for DNA repair. DPT has been observed to induce cell cycle arrest, predominantly at the G2/M phase.[4][5][6] This arrest is often associated with the downregulation of key G2/M transition proteins, such as Cyclin B1 and cyclin-dependent kinase 1 (CDK1).[4][6]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. DPT is a potent inducer of apoptosis in a multitude of cancer cell types.[1][2][7] The apoptotic process initiated by DPT involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, characterized by morphological changes, DNA fragmentation, and the activation of a cascade of cysteine-aspartic proteases known as caspases.[5][6]

Key Signaling Pathways

Several signaling pathways are critically involved in mediating DPT-induced apoptosis.

  • PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central signaling cascade that promotes cell survival and proliferation.[4] DPT has been shown to suppress this pathway, leading to a decrease in the phosphorylation and activation of AKT.[2][4][7] Inhibition of AKT signaling can, in turn, reduce the expression of anti-apoptotic proteins and promote the activity of pro-apoptotic factors.

  • p38 MAPK Pathway: The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is often activated in response to cellular stress, including DNA damage, and can play a role in inducing apoptosis.[2] Some studies have indicated that DPT can activate the p38 MAPK pathway, contributing to its pro-apoptotic effects.[2]

  • ATM/p53 Pathway: In response to DNA double-strand breaks, the Ataxia Telangiectasia Mutated (ATM) kinase is activated, which then phosphorylates downstream targets, including the tumor suppressor protein p53.[5][8] Activated p53 can induce the transcription of pro-apoptotic genes, such as Bax.[5][7] DPT treatment has been associated with the activation of the ATM-p53 signaling axis.[5]

Quantitative Data Summary

The cytotoxic and pro-apoptotic effects of DPT have been quantified in various cancer cell lines. The following tables summarize key findings from the literature.

Cell LineCancer TypeIC50 (µM)Treatment Duration (h)Reference
QBC939 Cholangiocarcinoma1.18624[6]
0.77948[6]
0.46072[6]
RBE Cholangiocarcinoma1.13824[6]
0.72648[6]
0.40572[6]
HCC827GR Non-Small Cell Lung CancerNot specified, but dose-dependent decrease in viability observed24 and 48[1]

Table 1: IC50 Values of this compound in Various Cancer Cell Lines.

Cell LineCancer TypeTreatmentApoptosis Rate (%)Reference
QBC939 Cholangiocarcinoma0.05 µM DPT17[6]
1 µM DPT60[6]
RBE Cholangiocarcinoma0.05 µM DPT19[6]
1 µM DPT68[6]
DLD1 & HCT-116 Colorectal CancerDPT (concentration not specified)Significant increase[4]

Table 2: Apoptosis Rates Induced by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Seed cells in a 96-well plate and allow them to attach overnight.[1]

  • Treat the cells with various concentrations of DPT or a vehicle control for the desired time periods (e.g., 24, 48, 72 hours).[1][6]

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

  • Add a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan (B1609692) crystals.[1]

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

Annexin V-FITC/Propidium Iodide (PI) double staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

  • Treat cells with DPT for the indicated time.[6]

  • Harvest the cells and wash them with cold phosphate-buffered saline (PBS).[6]

  • Resuspend the cells in binding buffer.[6]

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15-30 minutes.[6]

  • Analyze the stained cells by flow cytometry.[6]

DNA Damage Detection (γ-H2AX Immunofluorescence)
  • Culture cells on coverslips and treat with DPT.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100).

  • Block non-specific binding with a blocking buffer (e.g., bovine serum albumin in PBS).

  • Incubate with a primary antibody against γ-H2AX.

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips and visualize the cells using a fluorescence microscope.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

  • Lyse DPT-treated and control cells in a suitable lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-AKT, Bax, Bcl-2, cleaved caspase-3).[4][6]

  • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway and Experimental Workflow Diagrams

DPT_Signaling_Pathway cluster_dna_damage DNA Damage Response cluster_pi3k_akt Survival Pathway Inhibition cluster_mapk Stress Response cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest DPT This compound (DPT) ATM ATM DPT->ATM gamma_H2AX γ-H2AX (DNA Damage) DPT->gamma_H2AX PI3K PI3K DPT->PI3K Inhibits p38_MAPK p38 MAPK DPT->p38_MAPK Activates CyclinB1_CDK1 Cyclin B1/CDK1 DPT->CyclinB1_CDK1 Inhibits p53 p53 ATM->p53 Bax Bax (Pro-apoptotic) p53->Bax AKT AKT PI3K->AKT p_AKT p-AKT (Inactive) AKT->p_AKT Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Apoptosis Apoptosis p38_MAPK->Apoptosis Caspases Caspase Cascade (Caspase-9, -3) Bax->Caspases Bcl2->Caspases Caspases->Apoptosis G2M_Arrest G2/M Arrest CyclinB1_CDK1->G2M_Arrest

Caption: DPT-induced signaling pathways leading to apoptosis.

Experimental_Workflow cluster_assays Cellular Assays cluster_molecular Molecular Analysis start Cancer Cell Culture treatment Treatment with this compound start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis Analysis (Annexin V/PI Staining) treatment->apoptosis dna_damage DNA Damage Detection (γ-H2AX Staining) treatment->dna_damage cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot (Protein Expression) treatment->western_blot data Data Analysis & Interpretation viability->data apoptosis->data dna_damage->data cell_cycle->data western_blot->data

Caption: General experimental workflow for studying DPT's effects.

Conclusion

This compound is a promising anti-cancer agent that exerts its cytotoxic effects through the induction of DNA damage and apoptosis. Its ability to modulate key signaling pathways, such as the PI3K/AKT and p53 pathways, underscores its potential for therapeutic intervention. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the anti-neoplastic properties of DPT. Future studies should focus on its in vivo efficacy, safety profile, and potential for combination therapies to enhance its anti-cancer activity.

References

Preliminary Cytotoxicity Screening of 4-Demethyldeoxypodophyllotoxin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of 4-Demethyldeoxypodophyllotoxin, a potent anti-cancer compound. The document outlines its effects on various cancer cell lines, details the experimental methodologies for assessing its cytotoxicity, and illustrates the key signaling pathways involved in its mechanism of action.

Introduction

This compound, a derivative of podophyllotoxin (B1678966), has emerged as a promising candidate in cancer therapy.[1] It is a lignan (B3055560) compound found in the roots of Podophyllum hexandrum and has demonstrated significant cytotoxic effects against a range of cancer cell lines.[1] This guide synthesizes the available preclinical data to provide a foundational understanding of its cytotoxic profile and molecular mechanisms.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound and its derivatives has been evaluated against numerous human tumor cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below. These values highlight the compound's efficacy, often at concentrations significantly lower than conventional chemotherapeutic drugs.[2]

Cell LineCancer TypeCompoundIC50 ValueReference
HL-60Promyelocytic Leukemia4β-N-substituted-phenylalanine 5-Fu pentyl ester-4'-demethylepipodophyllotoxin0.04 µM[3]
A-549Lung Carcinoma4β-N-substituted-phenylalanine 5-Fu pentyl ester-4'-demethylepipodophyllotoxin<0.01 µM[3]
K562Chronic Myelogenous Leukemia4-demethyl-picropodophyllotoxin 7'-O-beta-D-glucopyranoside (4DPG)7.79 x 10⁻⁹ mol/L[4]
MCF7Breast Cancer4-O-Podophyllotoxin sulfamate (B1201201) derivative (Compound 3)0.150–0.220 µM[5]
A2780Ovarian Cancer4-O-Podophyllotoxin sulfamate derivative (Compound 3)0.150–0.220 µM[5]
HT29Colon Adenocarcinoma4-O-Podophyllotoxin sulfamate derivative (Compound 3)0.150–0.220 µM[5]
HSC2Oral Squamous Cell CarcinomaDeoxypodophyllotoxin (DPT)~3-6 nM (at 48h)[6]
HSC3Oral Squamous Cell CarcinomaDeoxypodophyllotoxin (DPT)~3-6 nM (at 48h)[6]

Experimental Protocols

The following section details the standard methodologies employed in the cytotoxicity screening of this compound.

Cell Culture

Human cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • This compound (or its derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A control group receiving only the vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

This compound exerts its cytotoxic effects through the modulation of several key signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of cell proliferation.

PI3K/AKT Signaling Pathway

In several cancers, including colorectal and oral squamous cell carcinoma, this compound has been shown to inhibit the PI3K/AKT signaling pathway.[1][6] This pathway is crucial for cell growth, proliferation, and survival.[1] Inhibition of this pathway by this compound leads to the induction of apoptosis.[6][7]

PI3K_AKT_Pathway This compound This compound PI3K PI3K This compound->PI3K AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Cell Survival Cell Survival AKT->Cell Survival p38_MAPK_Pathway This compound This compound p38 MAPK p38 MAPK This compound->p38 MAPK Apoptosis Apoptosis p38 MAPK->Apoptosis Chk2_Pathway This compound This compound Tubulin Tubulin This compound->Tubulin Chk2 Chk2 Tubulin->Chk2 destabilization leads to activation G2/M Arrest G2/M Arrest Chk2->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis Experimental_Workflow Cell Line Selection & Culture Cell Line Selection & Culture Cell Seeding in 96-well Plates Cell Seeding in 96-well Plates Cell Line Selection & Culture->Cell Seeding in 96-well Plates Compound Preparation & Dilution Compound Preparation & Dilution Treatment with this compound Treatment with this compound Compound Preparation & Dilution->Treatment with this compound Cell Seeding in 96-well Plates->Treatment with this compound Incubation (24-72h) Incubation (24-72h) Treatment with this compound->Incubation (24-72h) MTT Assay MTT Assay Incubation (24-72h)->MTT Assay Data Analysis & IC50 Determination Data Analysis & IC50 Determination MTT Assay->Data Analysis & IC50 Determination

References

Early-Stage Research on 4'-Demethyldeoxypodophyllotoxin Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4'-Demethyldeoxypodophyllotoxin (4-DMDPT), a derivative of the naturally occurring lignan (B3055560) podophyllotoxin (B1678966), serves as a crucial scaffold in the development of novel anticancer agents. Podophyllotoxin and its semisynthetic derivatives, such as etoposide (B1684455) and teniposide, are well-established clinical drugs. However, challenges like drug resistance, significant side effects, and poor water solubility have driven researchers to explore modifications of the core structure.[1][2][3] Early-stage research focuses on synthesizing and evaluating new 4-DMDPT derivatives to enhance cytotoxicity against cancer cells, overcome multidrug resistance, and improve pharmacological profiles.[1][2] These efforts primarily involve structural modifications at the C4 position to modulate the compound's interaction with key cellular targets like tubulin and topoisomerase II.[1][4]

Synthesis and Evaluation of 4-DMDPT Derivatives

The general workflow for developing novel 4-DMDPT derivatives involves chemical synthesis followed by a cascade of biological evaluations to determine their potential as anticancer agents.

G A Podophyllotoxin (Starting Material) B Synthesis of 4'-Demethylepipodophyllotoxin (B1664165) (DMEP) A->B Demethylation C Chemical Modification (e.g., at C4 position) B->C Derivatization D Novel 4-DMDPT Derivatives C->D E In Vitro Cytotoxicity Screening (e.g., MTT Assay) D->E Evaluation F Mechanism of Action Studies E->F If Active G Lead Compound Identification E->G Structure-Activity Relationship (SAR) F->G H In Vivo Antitumor Efficacy (Animal Models) G->H Validation I Promising Drug Candidate H->I

Fig. 1: General workflow for the synthesis and evaluation of 4-DMDPT derivatives.

Mechanisms of Action

Research has revealed that 4-DMDPT derivatives primarily exert their anticancer effects through two main mechanisms: inhibition of tubulin polymerization and poisoning of topoisomerase II. Additionally, studies have identified their roles in modulating crucial signaling pathways involved in cell survival and apoptosis.

Tubulin Polymerization Inhibition

Similar to the parent compound podophyllotoxin, many 4-DMDPT derivatives function by disrupting microtubule dynamics, which are essential for cell division.[5][6] These agents bind to the colchicine-binding site on β-tubulin, preventing the polymerization of α,β-tubulin heterodimers into microtubules.[1][6] This disruption leads to the disassembly of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.[5][7]

G Derivative 4-DMDPT Derivative Polymerization Polymerization Derivative->Polymerization Inhibits Tubulin α,β-Tubulin Heterodimers Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Fig. 2: Mechanism of tubulin polymerization inhibition by 4-DMDPT derivatives.
Topoisomerase II Poisoning

In contrast to podophyllotoxin, many clinically successful derivatives like etoposide are topoisomerase II (topo II) poisons.[1][3] This mechanism has been a key focus for the development of new 4-DMDPT analogs. These derivatives do not inhibit the enzyme directly but stabilize the transient covalent complex formed between topo II and DNA, known as the cleavage complex.[3] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of permanent, protein-linked DNA double-strand breaks.[1][8] These breaks trigger a DNA damage response, ultimately leading to cell cycle arrest and apoptosis.[9]

G cluster_0 Topoisomerase II Catalytic Cycle DNA Supercoiled DNA TopoII Topoisomerase II CleavageComplex Topo II-DNA Cleavage Complex TopoII->CleavageComplex Cleavage Religation DNA Re-ligation CleavageComplex->Religation DSB Protein-Linked DNA Double-Strand Breaks CleavageComplex->DSB Prevents Re-ligation RelaxedDNA Relaxed DNA Religation->RelaxedDNA Derivative 4-DMDPT Derivative (Topo II Poison) Derivative->CleavageComplex Stabilizes Apoptosis Apoptosis DSB->Apoptosis Triggers

Fig. 3: Mechanism of Topoisomerase II poisoning by 4-DMDPT derivatives.
Modulation of Apoptotic and Survival Pathways

Beyond direct targeting of tubulin and topo II, 4-DMDPT derivatives induce apoptosis by modulating key signaling pathways.

  • Bcl-2 Family Proteins: Several derivatives have been shown to influence the expression of Bcl-2 family proteins. They can downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, thereby decreasing the Bcl-2/Bax ratio.[10][11] This shift promotes the release of cytochrome c from the mitochondria, activating the caspase cascade.

  • PI3K/AKT Pathway: Some derivatives, such as 4′-demethylpodophyllotoxin (DOP), have been found to inhibit colorectal cancer growth by activating the PI3K/AKT pathway, which paradoxically leads to apoptosis and cell cycle arrest at the G2/M phase in this context.[9]

  • Chk-2 Signaling: 4'-Demethyl-deoxypodophyllotoxin glucoside has been shown to exert its anticancer effects in breast cancer cells by altering the Chk-2 signaling pathway, which is involved in the DNA damage response.[12]

G Derivative 4-DMDPT Derivative Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Derivative->Bax Activates Mito Mitochondria Bcl2->Mito Inhibits Cytochrome c release Bax->Mito Promotes Cytochrome c release Casp9 Caspase-9 Mito->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Fig. 4: Apoptosis induction via modulation of Bcl-2 family proteins.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of novel 4-DMDPT derivatives is commonly assessed across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are determined to quantify their potency.

Table 1: Cytotoxic Activity (IC50/GI50 in µM) of Selected 4-DMDPT Derivatives

Compound/DerivativeCell LineIC50 / GI50 (µM)Reference
Compound 9g *HL-60 (leukemia)0.04[13]
A-549 (lung)<0.01[13]
Compound 8b A-549 (lung)0.102[14]
HeLa (cervical)0.180[14]
SiHa (cervical)0.0195[14]
4DPG K562 (leukemia)0.00779[5]
Etoposide (VP-16) K562 (leukemia)22.3[5]
Compound 13a L1210 (leukemia)10-20 fold more potent than VP-16[2]
Compound 27a L1210 (leukemia)10-20 fold more potent than VP-16[2]

*4beta-N-substituted-phenylalanine 5-Fu pentyl ester-4'-demethylepipodophyllotoxin

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of 4-DMDPT derivatives.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15]

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form insoluble purple formazan (B1609692) crystals.[15] The amount of formazan produced is directly proportional to the number of viable cells.[16]

  • Protocol:

    • Cell Seeding: Plate cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight to allow for attachment.[15][17]

    • Compound Treatment: Treat the cells with various concentrations of the 4-DMDPT derivatives for a specified period (e.g., 24, 48, or 72 hours).[17]

    • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[16][17]

    • Solubilization: Discard the supernatant and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to dissolve the formazan crystals.[15][17]

    • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 540-570 nm.[16][17]

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to detect these cells. Propidium Iodide (PI), a fluorescent nucleic acid stain, is used as a marker for cell membrane integrity. It is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells.

  • Protocol:

    • Cell Treatment: Treat cells with the test compound for the desired time.

    • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

    • Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.[10]

    • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) are quantified based on their fluorescence signals.[10]

Tubulin Polymerization Inhibition Assay

This cell-free assay directly measures the effect of a compound on the assembly of tubulin into microtubules.

  • Principle: Purified tubulin is induced to polymerize into microtubules in the presence of GTP and a warming buffer. The polymerization process increases the turbidity of the solution, which can be measured spectrophotometrically as an increase in optical density (OD) over time. Inhibitors of polymerization will prevent or reduce this increase in OD.

  • Protocol:

    • Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing a reaction buffer, GTP, and purified tubulin on ice.

    • Compound Addition: Add the test derivative or a known inhibitor (e.g., colchicine) to the wells.

    • Initiate Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

    • Monitor Absorbance: Monitor the increase in absorbance at 340 nm over time.

    • Data Analysis: Compare the polymerization curves of treated samples to the control to determine the extent of inhibition.[18][19] The IC50 value for tubulin polymerization can be calculated.[20]

References

Methodological & Application

Synthesis and Evaluation of 4-Demethyldeoxypodophyllotoxin Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 4-demethyldeoxypodophyllotoxin derivatives, a class of compounds with significant potential in anticancer drug development. It includes methodologies for the preparation of the key intermediate, 4'-demethylepipodophyllotoxin (B1664165) (DMEP), and subsequent derivatization at the C-4 position. Furthermore, protocols for the evaluation of their cytotoxic activity and mechanism of action as topoisomerase II inhibitors are presented.

Synthesis Protocols

The synthesis of this compound derivatives typically starts from the natural product podophyllotoxin (B1678966). The first crucial step is the demethylation of the C-4' methoxy (B1213986) group to yield 4'-demethylepipodophyllotoxin (DMEP), which serves as a versatile intermediate for further modifications.

Synthesis of 4'-Demethylepipodophyllotoxin (DMEP) from Podophyllotoxin

This protocol describes the demethylation of podophyllotoxin using methanesulfonic acid and D,L-methionine.

Experimental Protocol:

  • Dissolve podophyllotoxin (100 g, 0.24 mol) in trifluoroacetic acid (186 ml) with stirring.

  • Cool the reaction mixture to 0°C.

  • Slowly add a solution of D,L-methionine (198 g, 1.32 mol) in methanesulfonic acid (500 ml), maintaining the temperature between 10 and 20°C.

  • Add an additional 200 ml of methanesulfonic acid to the mixture and continue stirring for 1 hour at this temperature.

  • Pour the reaction mixture into a vigorously stirred mixture of ice and water (3 liters).

  • Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 1 liter).

  • Combine the organic phases and wash with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain crude 4'-demethylepipodophyllotoxin.

  • The crude product can be purified by recrystallization from a suitable solvent system such as isopropyl alcohol/water or acetone/water, or by column chromatography on silica (B1680970) gel.

Synthesis of C-4 Ester Derivatives of 4'-Demethylepipodophyllotoxin

This protocol outlines the general procedure for the esterification of the C-4 hydroxyl group of DMEP.

Experimental Protocol:

  • To a solution of 4'-demethylepipodophyllotoxin (DMEP) in a suitable dry solvent (e.g., pyridine (B92270) or dichloromethane), add an appropriate acid anhydride (B1165640) or acid chloride.

  • The reaction can be facilitated by the addition of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Synthesis of 4β-N-Substituted-4'-demethylepipodophyllotoxin Derivatives

This protocol describes the synthesis of amino derivatives at the C-4 position.

Experimental Protocol:

  • Synthesize the intermediate 4β-azido-4-deoxy-4'-demethylepipodophyllotoxin by reacting DMEP with sodium azide (B81097) in the presence of a Lewis acid catalyst (e.g., boron trifluoride etherate).

  • Reduce the 4β-azido derivative to the corresponding 4β-amino compound using a reducing agent such as catalytic hydrogenation (H₂/Pd-C) or transfer hydrogenation with ammonium (B1175870) formate (B1220265) and Pd-C.[1]

  • The resulting 4β-amino-4-deoxy-4'-demethylepipodophyllotoxin can then be further functionalized, for example, by acylation with various acid chlorides or by reductive amination with aldehydes or ketones.

Quantitative Data Summary

The following tables summarize representative quantitative data for synthesized this compound derivatives.

Table 1: Synthesis of 4'-Demethylepipodophyllotoxin (DMEP)

Starting MaterialReagentsYield (%)Reference
PodophyllotoxinMethanesulfonic acid, D,L-methionine, Trifluoroacetic acid80-94%[2]
PodophyllotoxinHBr (gas) in CH₂Cl₂/Et₂OModerate[2]

Table 2: Cytotoxicity of Representative this compound Derivatives

CompoundModificationCell LineIC₅₀ (µM)Reference
Etoposide (VP-16) 4β-glycosidic linkageVariousVaries[3]
Compound 9g 4β-N-substituted-phenylalanine 5-Fu pentyl esterHL-600.04[3]
Compound 9g 4β-N-substituted-phenylalanine 5-Fu pentyl esterA-549<0.01[3]
Compound 13a 4β-carbamateL121010-20 fold more potent than VP-16[4]
Compound 27a 4β-carbamate with modified lactone ringL121010-20 fold more potent than VP-16[4]

Signaling Pathway and Experimental Workflow

Mechanism of Action: Topoisomerase II Inhibition

Many this compound derivatives exert their anticancer effects by targeting topoisomerase II, a crucial enzyme in DNA replication and transcription. These compounds stabilize the covalent complex between topoisomerase II and DNA, leading to double-strand breaks, cell cycle arrest, and ultimately apoptosis.[3]

Topoisomerase_II_Inhibition cluster_0 Cellular Uptake cluster_1 Nuclear Translocation cluster_2 Topoisomerase II - DNA Complex cluster_3 Cellular Response Derivative Derivative Derivative_Nuclear Derivative Derivative->Derivative_Nuclear Passive Diffusion Cleavage_Complex Stabilized Cleavable Complex Derivative_Nuclear->Cleavage_Complex Inhibition TopoII_DNA Topoisomerase II- DNA Complex TopoII_DNA->Cleavage_Complex Stabilization DNA_Breaks DNA Double-Strand Breaks Cleavage_Complex->DNA_Breaks G2M_Arrest G2/M Cell Cycle Arrest DNA_Breaks->G2M_Arrest Activation of Damage Checkpoints Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Inhibition of Topoisomerase II by this compound Derivatives.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates the general workflow for the synthesis and biological evaluation of this compound derivatives.

Workflow start Podophyllotoxin (Starting Material) step1 Demethylation start->step1 intermediate 4'-Demethylepipodophyllotoxin (DMEP) step1->intermediate step2 Derivatization (e.g., Esterification, Amination) intermediate->step2 derivatives This compound Derivatives step2->derivatives purification Purification and Characterization (Chromatography, NMR, MS) derivatives->purification bio_eval Biological Evaluation purification->bio_eval cytotoxicity Cytotoxicity Assay (SRB Assay) bio_eval->cytotoxicity mechanistic Mechanistic Studies (Topoisomerase II Inhibition) bio_eval->mechanistic data_analysis Data Analysis (IC50 Determination) cytotoxicity->data_analysis mechanistic->data_analysis conclusion Structure-Activity Relationship (SAR) data_analysis->conclusion

Caption: General workflow for synthesis and evaluation.

Experimental Protocols for Biological Assays

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric assay used to determine cell viability by measuring the total protein content.[5]

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • 1% (v/v) acetic acid

  • 10 mM Tris base solution

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the synthesized derivatives for the desired time period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB dye. Repeat this wash at least three times.

  • Air Dry: Allow the plates to air dry completely.

  • Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

In Vitro Topoisomerase II Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.[6]

Materials:

  • Human Topoisomerase IIα enzyme

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II Assay Buffer

  • ATP solution (10 mM)

  • Stop Solution/Loading Dye

  • 1% Agarose (B213101) gel in TAE or TBE buffer

  • DNA stain (e.g., ethidium (B1194527) bromide)

Protocol:

  • Prepare Reaction Mixtures: On ice, prepare the reaction mixtures in microcentrifuge tubes. For a 20 µL reaction:

    • 2 µL of 10x Topoisomerase II Assay Buffer

    • 2 µL of 10 mM ATP

    • 1 µL of kDNA (e.g., 200 ng)

    • Varying concentrations of the test compound (or DMSO for vehicle control)

    • Nuclease-free water to a volume of 19 µL

  • Initiate Reaction: Add 1 µL of human Topoisomerase IIα enzyme to each tube.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Stop Reaction: Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

  • Agarose Gel Electrophoresis: Load the entire reaction mixture into the wells of a 1% agarose gel containing a DNA stain.

  • Electrophoresis: Run the gel at a constant voltage until the dye front has migrated sufficiently.

  • Visualization: Visualize the DNA bands under UV light. Decatenated kDNA will migrate into the gel, while catenated kDNA will remain in the well. Inhibition of topoisomerase II will result in a decrease in the amount of decatenated kDNA.

References

Application Notes and Protocols for the In Vitro Biological Evaluation of 4-Demethyldeoxypodophyllotoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro biological evaluation of 4-Demethyldeoxypodophyllotoxin (DMDPT), a lignan (B3055560) with demonstrated anti-cancer properties. The following protocols and data are compiled from recent studies and are intended to facilitate further research and development of this compound.

Introduction

4'-Demethyldeoxypodophyllotoxin (DMDPT), a derivative of podophyllotoxin (B1678966), has emerged as a potent anti-cancer agent.[1][2] In vitro studies have demonstrated its efficacy in inhibiting the growth of various cancer cell lines, including colorectal, breast, and lung cancer.[1][3][4] Its primary mechanisms of action involve the induction of cell cycle arrest and apoptosis, making it a promising candidate for further therapeutic development.[1][5][6] These notes will detail the experimental procedures to assess the cytotoxic, cell cycle inhibitory, and pro-apoptotic effects of DMDPT.

Data Presentation: In Vitro Efficacy of DMDPT

The following tables summarize the quantitative data on the in vitro activity of DMDPT and its derivatives against various human cancer cell lines.

Table 1: Cytotoxicity (IC₅₀) of 4'-Demethyldeoxypodophyllotoxin (DMDPT) and its Derivatives

CompoundCell LineCancer TypeIC₅₀ (µM)Exposure TimeAssayReference
4'-demethylpodophyllotoxin (DOP)DLD1Colorectal Cancer0.1224Not SpecifiedCCK-8[1]
4'-demethylpodophyllotoxin (DOP)HCT-116Colorectal Cancer0.1552Not SpecifiedCCK-8[1]
Deoxypodophyllotoxin (DPT)QBC939Cholangiocarcinoma1.186, 0.779, 0.46024h, 48h, 72hMTT[6]
Deoxypodophyllotoxin (DPT)RBECholangiocarcinoma1.138, 0.726, 0.40524h, 48h, 72hMTT[6]
Compound 8b (a DMDPT derivative)A-549Lung Cancer0.102Not SpecifiedNot Specified[7]
Compound 8b (a DMDPT derivative)HeLaCervical Cancer0.180Not SpecifiedNot Specified[7]
Compound 8b (a DMDPT derivative)SiHaCervical Cancer0.0195Not SpecifiedNot Specified[7]
4DPG (a DMDPT glucoside)K562Leukemia0.00779Not SpecifiedMTT[5]

Table 2: Effect of 4'-Demethyldeoxypodophyllotoxin (DMDPT) on Cell Cycle Distribution

Cell LineTreatment% of Cells in G2/M PhaseReference
DLD1DMDPTSignificant Increase[1]
HCT-116DMDPTSignificant Increase[1]
QBC939DPTDose-dependent Increase[6]
RBEDPTDose-dependent Increase[6]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of DMDPT that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., DLD1, HCT-116, QBC939, RBE)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 4'-Demethyldeoxypodophyllotoxin (DMDPT) stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 4 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[6][8] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of DMDPT in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of DMDPT (e.g., 0.05, 0.1, 0.5, 1 µM).[6] Include wells with vehicle (DMSO) as a negative control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[6]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[6]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value can be determined by plotting the percentage of cell viability against the log of the DMDPT concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of DMDPT on cell cycle progression.

Materials:

  • Human cancer cell lines

  • Complete culture medium

  • DMDPT stock solution

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70-80% ice-cold ethanol[6]

  • RNase A[6]

  • Propidium Iodide (PI) staining solution[1]

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1 x 10⁶ cells/well in 6-well plates and allow them to attach overnight.[6] Treat the cells with various concentrations of DMDPT for 24 or 48 hours.[1][6]

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with ice-cold PBS.[1]

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70-80% ethanol (B145695) and fix overnight at 4°C.[6]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a staining solution containing RNase A and PI.[6] Incubate in the dark for 15-30 minutes at room temperature.[1][6]

  • Flow Cytometry: Analyze the samples using a flow cytometer.[1] The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Analyze the cell cycle distribution (G1, S, G2/M phases) using appropriate software.

Apoptosis Assay by Annexin V/PI Staining

This protocol is used to quantify the induction of apoptosis by DMDPT.

Materials:

  • Human cancer cell lines

  • Complete culture medium

  • DMDPT stock solution

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with DMDPT as described for the cell cycle analysis.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with ice-cold PBS.[1]

  • Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[1] Incubate for 15 minutes at room temperature in the dark.[1]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).

Visualizations

Experimental Workflow

Caption: General workflow for the in vitro evaluation of DMDPT.

Signaling Pathway

signaling_pathway cluster_pathway PI3K/AKT Signaling Pathway cluster_downstream Downstream Effects DMDPT 4'-Demethyldeoxypodophyllotoxin (DMDPT) PI3K PI3K DMDPT->PI3K inhibits AKT AKT PI3K->AKT activates Cell_Cycle_Proteins Cyclin B1 / CDK1 (down-regulated) AKT->Cell_Cycle_Proteins regulates Apoptosis_Proteins Cleaved Caspase-3 (up-regulated) AKT->Apoptosis_Proteins inhibits activation of G2M_Arrest G2/M Phase Arrest Cell_Cycle_Proteins->G2M_Arrest leads to Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis induces

Caption: Proposed signaling pathway of DMDPT in cancer cells.[1]

References

Application Notes and Protocols for In Vivo Anticancer Studies of 4-Demethyldeoxypodophyllotoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo models utilized to investigate the anticancer properties of 4-Demethyldeoxypodophyllotoxin (DMDPT) and its derivatives. Detailed protocols for key experiments are provided to facilitate the design and execution of preclinical studies.

Introduction

This compound (DMDPT), a lignan (B3055560) found in plants of the Podophyllum genus, is a precursor to the clinically used anticancer drug etoposide.[1] DMDPT itself has demonstrated potent cytotoxic effects against various cancer cell lines, prompting further investigation into its in vivo efficacy and mechanisms of action.[1] This document outlines established in vivo models and experimental procedures for evaluating the antitumor potential of DMDPT.

In Vivo Models for Anticancer Evaluation

The most common in vivo models for assessing the anticancer activity of DMDPT are xenograft studies in immunocompromised mice. These models involve the subcutaneous or orthotopic implantation of human or murine cancer cells.

Commonly Used Xenograft Models:

  • Colorectal Cancer:

    • DLD1 Human Colorectal Carcinoma Xenograft: DLD1 cells are subcutaneously injected into nude mice to establish solid tumors. This model has been used to demonstrate the in vivo efficacy of DMDPT.[1]

    • CT26 Murine Colorectal Carcinoma Syngeneic Model: CT26 cells, derived from a BALB/c mouse, are implanted into immunocompetent BALB/c mice. This model is useful for studying the interaction of the compound with the tumor microenvironment in the presence of a competent immune system.[2]

  • Hepatocellular Carcinoma:

    • H22 Murine Hepatoma Model: H22 tumor cells are implanted into mice to evaluate the therapeutic effects of DMDPT derivatives on liver cancer.[3][4]

  • Lung Cancer:

    • A549 Human Non-Small Cell Lung Cancer Xenograft: A549 cells are used to establish subcutaneous tumors in nude mice to test the efficacy of DMDPT derivatives.[5]

    • Lewis Lung Carcinoma Model: This murine model is used to assess the activity of podophyllotoxin (B1678966) derivatives against primary and metastatic lung tumors.[6][7]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vivo studies on DMDPT and its derivatives.

Table 1: In Vivo Efficacy of this compound and its Derivatives

CompoundCancer ModelAnimal ModelDosage and AdministrationTumor Growth InhibitionReference
4′-demethylpodophyllotoxin (DOP)DLD1 Colorectal Cancer XenograftNude MiceNot SpecifiedEffective suppression of CRC growth[1]
Deoxypodophyllotoxin (B190956) (DPT)CT26 Colorectal Cancer XenograftBALB/c Mice70 µg/kg, intraperitoneally, every 2 days for ~2 weeksSignificant decrease in tumor size and weight[2]
Compound 28 (a 4′-O-demethyl-epipodophyllotoxin derivative)H22 HepatomaMice8 mg/kg, orally, daily for 11 days51.0% decrease in tumor weight[4][8]
Compound 26c (a 4β-anilino-4′-O-demethyl-4-desoxypodophyllotoxin derivative)Highly Metastatic Human Lung Cancer XenograftNude MiceOral administrationSignificant inhibition of tumor growth[5]
TOP-53 (a 4β-aminoalkyl-4'-O-demethyl-4-desoxypodophyllotoxin derivative)Murine Solid Tumors (Colon 26, B16-BL6, Lewis lung carcinoma)Mice3-5 times lower dose than etoposideSignificant efficacy equivalent to etoposide[6][7]

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Model for Colorectal Cancer

This protocol describes the establishment of a subcutaneous xenograft model using the DLD1 human colorectal cancer cell line to evaluate the in vivo anticancer activity of DMDPT.[1]

Materials:

  • DLD1 human colorectal cancer cells

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • 6-8 week old female nude mice

  • This compound (DMDPT)

  • Vehicle solution (e.g., DMSO, saline)

  • Calipers

  • Animal balance

Procedure:

  • Cell Culture: Culture DLD1 cells in appropriate medium until they reach 80-90% confluency.

  • Cell Preparation: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS or a mixture of PBS and Matrigel at a concentration of 5 x 10^6 to 1 x 10^7 cells/100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), measure the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Animal Grouping and Treatment: Randomly divide the mice into control and treatment groups (n=5-10 per group).

  • Administer DMDPT (dissolved in a suitable vehicle) to the treatment group via the desired route (e.g., intraperitoneal, oral gavage). The control group should receive the vehicle alone. The dosage and frequency will be based on preliminary dose-finding studies.

  • Monitoring: Monitor animal body weight and overall health throughout the study as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., after 2-4 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.

  • Data Analysis: Excise the tumors and measure their final weight and volume. Compare the tumor growth, final tumor weight, and body weight between the control and treatment groups to determine the antitumor efficacy and toxicity of DMDPT.

G cluster_setup Model Setup cluster_experiment Experiment cluster_analysis Analysis cell_culture Culture DLD1 Cells cell_prep Prepare Cell Suspension cell_culture->cell_prep implantation Subcutaneous Injection into Nude Mice cell_prep->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth grouping Randomize into Groups tumor_growth->grouping treatment Administer DMDPT or Vehicle grouping->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring euthanasia Euthanize Mice monitoring->euthanasia Endpoint Reached excision Excise and Weigh Tumors euthanasia->excision data_analysis Analyze Data (Tumor Growth Inhibition) excision->data_analysis

Fig. 1: Experimental workflow for a subcutaneous xenograft study.

Molecular Mechanisms of Action

In vivo and in vitro studies have elucidated several signaling pathways that are modulated by DMDPT and its derivatives in cancer cells.

PI3K/AKT Signaling Pathway in Colorectal Cancer

Studies have shown that DMDPT can activate the PI3K/AKT pathway in colorectal cancer, leading to apoptosis and cell cycle arrest at the G2/M phase.[1] This is accompanied by an induction of DNA damage.[1]

PI3K_AKT_Pathway DMDPT This compound PI3K PI3K DMDPT->PI3K activates DNA_Damage DNA Damage DMDPT->DNA_Damage AKT AKT PI3K->AKT activates Apoptosis Apoptosis AKT->Apoptosis G2M_Arrest G2/M Cell Cycle Arrest AKT->G2M_Arrest

Fig. 2: DMDPT's effect on the PI3K/AKT pathway in colorectal cancer.
EGFR and MET Inhibition in NSCLC

In gefitinib-resistant non-small cell lung cancer (NSCLC), deoxypodophyllotoxin (DPT), a related compound, has been shown to inhibit the phosphorylation of both the epidermal growth factor receptor (EGFR) and the mesenchymal-epithelial transition factor (MET).[9] This dual inhibition leads to the suppression of downstream signaling pathways, including the AKT and ERK pathways, ultimately inducing apoptosis.[9]

EGFR_MET_Pathway DPT Deoxypodophyllotoxin EGFR p-EGFR DPT->EGFR inhibits MET p-MET DPT->MET inhibits Downstream Downstream Signaling (p-AKT, p-ERK) EGFR->Downstream MET->Downstream Apoptosis Apoptosis Downstream->Apoptosis inhibition leads to

Fig. 3: DPT-mediated inhibition of EGFR and MET signaling in NSCLC.
Chk2 Signaling Pathway in Breast Cancer

In MCF-7 breast cancer cells, a glucoside derivative of 4'-demethyl-deoxypodophyllotoxin has been found to exert its anticancer effects by altering the Chk2 signaling pathway, which is a key regulator of the DNA damage response and cell cycle checkpoints.[10]

Chk2_Pathway DMDPT_Glucoside 4'-demethyl-deoxypodophyllotoxin glucoside Chk2 Chk2 Signaling Pathway DMDPT_Glucoside->Chk2 alters G2M_Arrest G2/M Arrest Chk2->G2M_Arrest Apoptosis Apoptosis Chk2->Apoptosis

Fig. 4: Modulation of the Chk2 pathway by a DMDPT derivative.

Conclusion

The in vivo models and protocols detailed in these application notes provide a solid foundation for the preclinical evaluation of this compound and its derivatives as potential anticancer agents. The use of relevant xenograft models is crucial for determining in vivo efficacy, while an understanding of the underlying molecular mechanisms will guide further drug development and clinical applications. Researchers are encouraged to adapt these protocols to their specific research questions and to explore the therapeutic potential of this promising class of compounds.

References

Application Notes and Protocols for Assessing PI3K-AKT Pathway Inhibition by 4-Demethyldeoxypodophyllotoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Demethyldeoxypodophyllotoxin (DOP), a derivative of podophyllotoxin, is a compound that has demonstrated significant anti-cancer properties.[1] Emerging research indicates that DOP exerts its cytotoxic effects, at least in part, through the modulation of the PI3K-AKT signaling pathway.[1] The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers, making it a key target for novel cancer therapeutics.

These application notes provide a comprehensive protocol for researchers to assess the inhibitory effects of this compound on the PI3K-AKT pathway in cancer cell lines. The following sections detail the necessary materials and methods for evaluating cell viability, apoptosis, and the phosphorylation status of key proteins in the PI3K-AKT pathway.

Data Presentation

Table 1: In Vitro Efficacy of this compound (DOP)
Cell LineCancer TypeAssayEndpointResult
DLD1Colorectal CancerCCK-8 AssayIC500.1224 µM[1]
HCT-116Colorectal CancerCCK-8 AssayIC500.1552 µM[1]
DLD1 & HCT-116Colorectal CancerWestern BlotProtein ExpressionDose-dependent decrease in phosphorylated PI3K and AKT[1]

Mandatory Visualizations

PI3K_AKT_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 pAKT p-AKT PIP3->pAKT Recruitment & Activation AKT AKT Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAKT->Downstream Activation Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation DOP 4-Demethyl- deoxypodophyllotoxin DOP->PI3K Inhibition

Caption: PI3K-AKT Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Assessment of Pathway Inhibition cluster_analysis Data Analysis start Seed Cancer Cells (e.g., DLD1, HCT-116) treat Treat with varying concentrations of this compound start->treat viability Cell Viability Assay (MTT Assay) treat->viability apoptosis Apoptosis Assay (Annexin V-FITC/PI Staining) treat->apoptosis western Western Blot Analysis (p-PI3K, p-AKT, Total AKT) treat->western ic50 Calculate IC50 Values viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant protein_quant Densitometry of Protein Bands western->protein_quant

Caption: Experimental Workflow for Assessing PI3K-AKT Pathway Inhibition.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., DLD1, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound (DOP)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of DOP in complete growth medium. Remove the medium from the wells and add 100 µL of the DOP dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve DOP).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for PI3K-AKT Pathway Proteins

This protocol is for detecting the phosphorylation status of PI3K and AKT.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound (DOP)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-PI3K

    • Rabbit anti-phospho-AKT (Ser473)

    • Rabbit anti-total AKT

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of DOP for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST and add ECL substrate. Visualize the protein bands using an imaging system.

  • Data Analysis: Perform densitometric analysis of the bands and normalize the phosphorylated protein levels to the total protein and/or loading control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound (DOP)

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with DOP for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with ice-cold PBS.

  • Cell Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

References

Application of 4-Demethyldeoxypodophyllotoxin in Colorectal Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Demethyldeoxypodophyllotoxin (DMDPT), also known as 4'-demethylpodophyllotoxin (B190941) (DOP), is a naturally occurring lignan (B3055560) and a derivative of podophyllotoxin (B1678966). It has emerged as a compound of significant interest in colorectal cancer (CRC) research due to its potent anti-tumor activities. DMDPT has been shown to inhibit the growth of CRC cells, induce apoptosis, and cause cell cycle arrest.[1][2][3] Its multifaceted mechanism of action, which includes the targeting of critical signaling pathways and overcoming chemoresistance, makes it a promising candidate for further investigation and development as a therapeutic agent against colorectal cancer.[1][2]

Mechanism of Action

Research has elucidated several key mechanisms through which DMDPT exerts its anti-cancer effects in colorectal cancer:

  • Inhibition of the PI3K/AKT Signaling Pathway: DMDPT has been found to target and activate the PI3K/AKT pathway, a critical cellular signaling cascade that regulates cell growth, proliferation, and survival.[1][2][3] This action ultimately leads to the induction of apoptosis and cell cycle arrest in CRC cells.[1][2][3]

  • Induction of Apoptosis and Cell Cycle Arrest: DMDPT induces programmed cell death (apoptosis) in colorectal cancer cells.[1][2] Furthermore, it causes cell cycle arrest at the G2/M phase, thereby preventing cancer cell proliferation.[1][3]

  • DNA Damage Induction: The compound has been shown to induce DNA damage in CRC cells, contributing to its cytotoxic effects.[1][2]

  • Overcoming Chemoresistance: DMDPT has demonstrated the ability to enhance the efficacy of standard chemotherapeutic agents like oxaliplatin, suggesting its potential to overcome drug resistance in colorectal cancer.[2] A glucoside derivative, 4DPG, has been shown to attenuate epithelial-mesenchymal transition (EMT), a process associated with drug resistance.[4][5]

  • Tubulin Depolymerization: A related compound, deoxypodophyllotoxin (B190956) (DPT), induces mitotic arrest in CRC cells by destabilizing microtubules, which leads to apoptosis.[6][7]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the effects of this compound and its derivatives on colorectal cancer cells.

Table 1: In Vitro Efficacy of this compound (DOP) in CRC Cell Lines

Cell LineTreatmentConcentrationEffectReference
DLD1DOP0.15 µMCombination with 4 µM Oxaliplatin enhances cytotoxicity[1]
HCT-116DOP0.15 µMCombination with 1 µM Oxaliplatin enhances cytotoxicity[1]
DLD1DOP0.1, 0.15, 0.25 µMSynergistic effect in combination with Oxaliplatin (2, 4, 8 µM)[1]
HCT-116DOP0.1, 0.15, 0.25 µMSynergistic effect in combination with Oxaliplatin (2, 4, 8 µM)[1]

Table 2: Effects of Deoxypodophyllotoxin (DPT) on CRC Cell Viability and Apoptosis

Cell LineTreatmentConcentrationEffectReference
HT29, DLD1, Caco2DPT10 - 50 nMInhibition of cell viability (MTT assay)[7]
HT29, DLD1, Caco2DPT25 or 50 nMInduction of apoptosis (PARP and caspase-3 cleavage)[6]
HT29, DLD1, Caco2DPT25 or 50 nMIncreased BAX protein levels[6]
HT29, DLD1, Caco2DPT25 or 50 nMDecreased Bcl-xL protein levels[6]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the research of this compound in colorectal cancer.

Protocol 1: Cell Viability Assay (CCK-8/MTT)

This protocol is for determining the dose-dependent effect of DMDPT on the viability of colorectal cancer cells.

Materials:

  • Colorectal cancer cell lines (e.g., DLD1, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (DMDPT/DOP)

  • CCK-8 or MTT reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed CRC cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of DMDPT in complete culture medium at the desired concentrations (e.g., 0.1 to 1 µM).

  • Remove the existing medium from the wells and replace it with 100 µL of the medium containing different concentrations of DMDPT. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, add 10 µL of CCK-8 or MTT solution to each well and incubate for an additional 1-4 hours.

  • Measure the absorbance at the appropriate wavelength (450 nm for CCK-8; 570 nm for MTT) using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Analysis by Flow Cytometry

This protocol is for quantifying the percentage of apoptotic cells after treatment with DMDPT.

Materials:

  • Colorectal cancer cell lines

  • 6-well plates

  • DMDPT

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed CRC cells in 6-well plates and treat with DMDPT at the desired concentrations for 24-48 hours.

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of DMDPT on the cell cycle distribution of colorectal cancer cells.

Materials:

  • Colorectal cancer cell lines

  • 6-well plates

  • DMDPT

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

Procedure:

  • Seed CRC cells in 6-well plates and treat with DMDPT for 24 hours.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells to remove the ethanol and wash with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis

This protocol is for examining the effect of DMDPT on the expression levels of proteins involved in signaling pathways, apoptosis, and the cell cycle.

Materials:

  • CRC cells treated with DMDPT

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against p-AKT, AKT, Bcl-2, BAX, Cyclin B1, β-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash again and detect the protein bands using a chemiluminescence reagent and an imaging system.

Protocol 5: In Vivo Xenograft Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of DMDPT in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • CRC cell line (e.g., DLD1)

  • DMDPT formulation for injection

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject CRC cells (e.g., 5 x 10^6 DLD1 cells) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100 mm³).

  • Randomly assign the mice to treatment and control groups.

  • Administer DMDPT (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Measure tumor volume and body weight regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blot).

Visualizations

Signaling Pathways and Workflows

DMDPT_PI3K_AKT_Pathway cluster_effects Cellular Effects DMDPT This compound (DMDPT/DOP) PI3K PI3K DMDPT->PI3K Activates DNA_Damage DNA Damage DMDPT->DNA_Damage AKT AKT pAKT p-AKT AKT->pAKT Phosphorylation Cell_Cycle Cell Cycle Progression pAKT->Cell_Cycle Inhibits Apoptosis_Regulation Apoptosis Regulation pAKT->Apoptosis_Regulation Inhibits G2M_Arrest G2/M Arrest Apoptosis_Induction Apoptosis

Caption: PI3K/AKT signaling pathway targeted by DMDPT in colorectal cancer.

DPG_Chk2_EMT_Pathway DPG 4DPG (DMDPT Glucoside) Chk2 Chk2 DPG->Chk2 Activates Vimentin_p53_Complex Vimentin-p53 Complex (Inactive p53) DPG->Vimentin_p53_Complex Prevents Formation pChk2 p-Chk2 (Thr68) (Active) Chk2->pChk2 Phosphorylation Vimentin Vimentin pChk2->Vimentin Represses Activation EMT Epithelial-Mesenchymal Transition (EMT) pChk2->EMT Inhibits Vimentin->Vimentin_p53_Complex Vimentin->EMT p53 p53 p53->Vimentin_p53_Complex Vimentin_p53_Complex->p53 Releases Active p53 Metastasis Metastasis & Drug Resistance EMT->Metastasis

Caption: 4DPG attenuates EMT via Chk2 activation in resistant CRC cells.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture CRC Cell Culture (DLD1, HCT-116) Treatment DMDPT Treatment (Dose & Time Course) Cell_Culture->Treatment Viability Cell Viability Assay (CCK-8 / MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V / PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Mechanism Mechanism Study (Western Blot, RNA-seq) Treatment->Mechanism Xenograft Xenograft Model (Nude Mice) Viability->Xenograft Positive Results Lead To Mechanism->Xenograft Positive Results Lead To Tumor_Growth Tumor Implantation & Growth Xenograft->Tumor_Growth Drug_Admin DMDPT Administration Tumor_Growth->Drug_Admin Monitoring Tumor & Body Weight Monitoring Drug_Admin->Monitoring Endpoint Endpoint Analysis (Tumor Excision, IHC) Monitoring->Endpoint

Caption: General experimental workflow for DMDPT research in colorectal cancer.

References

Application Notes and Protocols: Utilizing 4-Demethyldeoxypodophyllotoxin to Develop Drug-Resistant Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Demethyldeoxypodophyllotoxin (DMDPT) is a naturally occurring lignan (B3055560) found in plants of the Podophyllum genus. It is a precursor to several semi-synthetic anticancer drugs, such as etoposide (B1684455) and teniposide. These agents are known to target topoisomerase II, leading to DNA damage and cell death. DMDPT itself has demonstrated potent cytotoxic effects against various cancer cell lines.[1] The development of resistance to chemotherapeutic agents is a primary obstacle in cancer treatment.[2] Establishing drug-resistant cancer cell line models in vitro is a crucial tool for investigating the molecular mechanisms that drive resistance and for screening novel therapeutic strategies to overcome it.[3][4]

Application

These notes provide a framework for using this compound to generate and characterize drug-resistant cancer cell lines. Such models are invaluable for:

  • Investigating the molecular and signaling pathways that contribute to DMDPT resistance.

  • Identifying biomarkers that may predict tumor response to DMDPT and related compounds.

  • Screening for novel compounds or combination therapies that can overcome or circumvent acquired resistance.

  • Studying the phenomenon of cross-resistance to other chemotherapeutic agents.[5]

Quantitative Data Summary

The cytotoxic activity of podophyllotoxin (B1678966) and its derivatives varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for determining the initial drug concentration for developing resistant models. While specific IC50 values for DMDPT are not extensively documented in the provided search results, data for the parent compound, podophyllotoxin, and other derivatives offer a reference point.

Table 1: Example IC50 Values for Podophyllotoxin Derivatives in Various Cancer Cell Lines

Compound Cell Line Cancer Type IC50 (µM)
Podophyllotoxin Derivative 3 MCF7 Breast Cancer 0.150 - 0.220
Podophyllotoxin Derivative 3 A2780 Ovarian Cancer 0.150 - 0.220
Podophyllotoxin Derivative 3 HT29 Colon Cancer 0.150 - 0.220
Podophyllotoxin Derivative 7 MCF7 Breast Cancer 2.120 - 5.082
Podophyllotoxin Derivative 7 A2780 Ovarian Cancer 2.120 - 5.082

| Podophyllotoxin Derivative 7 | HT29 | Colon Cancer | 2.120 - 5.082 |

Data is illustrative and sourced from studies on various podophyllotoxin derivatives.[6] Actual IC50 for DMDPT must be determined experimentally for the specific cell line of interest.

Experimental Protocols

Protocol 1: Determination of IC50 for DMDPT in Parental Cancer Cell Line

Objective: To determine the concentration of DMDPT that inhibits 50% of cell growth in the selected parental cancer cell line. This value is fundamental for designing the resistance development protocol.[3]

Materials:

  • Selected cancer cell line (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (DMDPT) stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, CCK-8)

  • Microplate reader

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of DMDPT in complete culture medium. Remove the old medium from the plates and add 100 µL of the DMDPT-containing medium to each well. Include wells with vehicle (DMSO) only as a control.

  • Incubation: Incubate the plates for a period that allows for cell doubling (e.g., 48-72 hours).

  • Cell Viability Assessment: Add the cell viability reagent (e.g., 10 µL of CCK-8) to each well and incubate according to the manufacturer's instructions.[3]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: Development of a DMDPT-Resistant Cancer Cell Line

Objective: To establish a stable cancer cell line with significant resistance to DMDPT using a stepwise dose-escalation method.[7][8] This process can take 3 to 18 months.[9]

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • DMDPT stock solution

  • Culture flasks (T25 or T75)

  • Cryopreservation medium

Procedure:

  • Initial Exposure: Begin by continuously exposing the parental cell line to DMDPT at a concentration equal to its IC20 (the concentration that inhibits 20% of growth), as determined in Protocol 1.[8]

  • Monitoring and Passaging: Culture the cells in the DMDPT-containing medium. Initially, significant cell death is expected. Monitor the cells daily. When the surviving cells reach 80-90% confluency and exhibit a stable growth rate, passage them.[7]

  • Dose Escalation: Once the cells have adapted to the current drug concentration (typically after 2-3 passages), double the concentration of DMDPT in the culture medium.[8]

  • Iterative Process: Repeat the process of monitoring, passaging, and dose escalation. If massive cell death occurs (>80%), reduce the drug concentration to the previous level and allow the cells more time to adapt before attempting to increase the dose again.[8]

  • Cryopreservation: At each successful adaptation to a higher concentration, freeze vials of the cells as backup stocks.[7]

  • Establishment of a Stable Resistant Line: Continue this process until the cells can proliferate in a DMDPT concentration that is 5-10 times the initial IC50 of the parental line. At this point, the cell line is considered resistant. Culture the resistant cells for at least 8-10 passages at this final concentration to ensure stability.[8]

Protocol 3: Characterization of the Drug-Resistant Phenotype

Objective: To confirm and quantify the level of resistance in the newly developed cell line.

Procedure:

  • IC50 Re-evaluation: Perform the IC50 determination assay (as in Protocol 1) on both the parental and the newly developed resistant cell lines simultaneously.

  • Calculate Resistance Index (RI): The RI is a quantitative measure of the resistance level. Calculate it as follows:

    • RI = (IC50 of Resistant Cell Line) / (IC50 of Parental Cell Line)

    • An RI greater than 2-5 is typically considered indicative of a resistant phenotype.[8][9]

  • Stability Test: To ensure the resistance is a stable genetic or epigenetic trait, culture the resistant cells in a drug-free medium for several passages (e.g., 4-6 weeks) and then re-determine the IC50. A stable resistant line should retain its high IC50 value.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

G cluster_setup Phase 1: Setup & Baseline cluster_dev Phase 2: Resistance Development cluster_char Phase 3: Characterization start Select Parental Cancer Cell Line ic50 Determine Initial IC50 (Protocol 1) start->ic50 expose Expose cells to low dose DMDPT (e.g., IC20) ic50->expose monitor Monitor cell recovery and proliferation expose->monitor passage Passage surviving cells monitor->passage increase_dose Increase DMDPT concentration passage->increase_dose Cells adapted cryo Cryopreserve stocks at each step passage->cryo increase_dose->monitor Repeat cycle re_evaluate Re-evaluate IC50 of Parental vs. Resistant Cells increase_dose->re_evaluate Target resistance level achieved calc_ri Calculate Resistance Index (RI) (Protocol 3) re_evaluate->calc_ri stability Test for Stability in Drug-Free Medium calc_ri->stability end_node Established Drug- Resistant Model stability->end_node

Caption: Workflow for developing a DMDPT-resistant cancer cell line.

Signaling Pathways Implicated in Podophyllotoxin Action & Resistance

DMDPT and its derivatives exert their effects by modulating key cellular signaling pathways. Dysregulation of these pathways is often associated with the development of chemoresistance.

1. PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and apoptosis. Its aberrant activation is linked to chemoresistance in various cancers. Podophyllotoxin derivatives can induce apoptosis and cell cycle arrest by influencing this pathway.

PI3K_AKT_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation DMDPT 4-Demethyldeoxy- podophyllotoxin DMDPT->AKT Modulates (Inhibits pathway)

Caption: PI3K/AKT pathway modulation by this compound.

2. EGFR/MET Signaling Pathway

Deoxypodophyllotoxin (a related compound) has been shown to inhibit both EGFR and MET signaling pathways, which are crucial for cell growth and are often implicated in resistance to targeted therapies, particularly in non-small cell lung cancer.

EGFR_MET_Pathway cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT MET MET MET->RAS_RAF MET->PI3K_AKT DMDPT 4-Demethyldeoxy- podophyllotoxin DMDPT->EGFR Inhibits DMDPT->MET Inhibits Growth Cell Growth RAS_RAF->Growth Proliferation Proliferation RAS_RAF->Proliferation Survival Survival PI3K_AKT->Survival

Caption: EGFR/MET pathway inhibition by this compound.

References

Application Notes and Protocols for Developing 4-Demethyldeoxypodophyllotoxin-Based Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Demethyldeoxypodophyllotoxin (DMDPT), a derivative of podophyllotoxin, has emerged as a promising anti-cancer agent. Its mechanism of action involves the induction of DNA damage, cell cycle arrest, and apoptosis.[1] Recent research has highlighted its potential in combination therapies, particularly with conventional chemotherapeutic agents, to enhance efficacy and overcome drug resistance. This document provides detailed application notes and protocols for researchers developing DMDPT-based combination therapies, with a focus on its synergistic effects with oxaliplatin (B1677828) in colorectal cancer.

Featured Combination Therapy: DMDPT and Oxaliplatin in Colorectal Cancer

Preclinical studies have demonstrated a synergistic cytotoxic effect when DMDPT is combined with oxaliplatin in colorectal cancer (CRC) cell lines.[1] This combination enhances the therapeutic efficacy of oxaliplatin, a standard-of-care chemotherapy for CRC. The underlying mechanism for this synergy involves the modulation of the PI3K/Akt signaling pathway.[1]

Data Presentation

The following tables summarize the cytotoxic effects of DMDPT and oxaliplatin, both as single agents and in combination, on human colorectal carcinoma cell lines DLD1 and HCT-116.

Table 1: Cytotoxicity of DMDPT and Oxaliplatin as Single Agents

Cell LineDrugIC50 (µM)
DLD1This compound (DMDPT)0.1224[1]
Oxaliplatin~2.05[2]
HCT-116This compound (DMDPT)0.1552[1]
Oxaliplatin~0.64[2]

Note: IC50 values for oxaliplatin are sourced from a separate study using the same cell lines for illustrative purposes, as the primary study on the combination did not provide these specific values.

Table 2: Synergy Analysis of DMDPT and Oxaliplatin Combination

Cell LineCombinationMethod of Synergy AnalysisResult
DLD1DMDPT + OxaliplatinChou-Talalay Combination Index (CI)Synergistic Effect (CI < 1)[1]
HCT-116DMDPT + OxaliplatinChou-Talalay Combination Index (CI)Synergistic Effect (CI < 1)[1]

Note: While the primary study confirms a synergistic effect with a Combination Index (CI) assay, the specific CI values were not reported. A CI value less than 1 indicates synergy.

Signaling Pathway Modulation

The synergistic effect of the DMDPT and oxaliplatin combination in colorectal cancer is mediated through the PI3K/Akt signaling pathway. DMDPT treatment has been shown to activate this pathway, leading to apoptosis and cell cycle arrest.[1] The combination with oxaliplatin likely enhances this effect, leading to a more potent anti-cancer outcome.

DMDPT_Oxaliplatin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factors PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt activates Akt Akt mTOR mTOR pAkt->mTOR Apoptosis_Regulation Apoptosis Regulation (e.g., Bcl-2 family) pAkt->Apoptosis_Regulation Cell_Cycle_Proteins Cell Cycle Proteins (e.g., Cyclin B1, p-CDK1) pAkt->Cell_Cycle_Proteins Apoptosis Apoptosis Apoptosis_Regulation->Apoptosis Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Cell_Cycle_Proteins->Cell_Cycle_Arrest DNA_Damage DNA Damage DNA_Damage->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis DMDPT DMDPT DMDPT->PI3K modulates DMDPT->DNA_Damage induces Oxaliplatin Oxaliplatin Oxaliplatin->DNA_Damage induces

DMDPT and Oxaliplatin synergistic signaling pathway.

Experimental Protocols

This section provides detailed protocols for key experiments to evaluate DMDPT-based combination therapies.

Experimental Workflow for Synergy Assessment

Synergy_Workflow cluster_invitro In Vitro Studies start Cancer Cell Lines (e.g., DLD1, HCT-116) single_agent Single-Agent Dose Response (DMDPT & Oxaliplatin) start->single_agent combo Combination Dose Response (Fixed Ratio) start->combo viability Cell Viability Assay (MTT Assay) single_agent->viability combo->viability ic50 Determine IC50 Values viability->ic50 synergy Synergy Analysis (Chou-Talalay Method) viability->synergy ic50->synergy ci_value Calculate Combination Index (CI) synergy->ci_value mechanism Mechanistic Studies ci_value->mechanism end Synergistic Combination Identified ci_value->end apoptosis Apoptosis Assay (Annexin V/PI Staining) mechanism->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mechanism->cell_cycle western_blot Western Blot (PI3K/Akt pathway proteins) mechanism->western_blot apoptosis->end cell_cycle->end western_blot->end

Workflow for assessing synergistic drug combinations.
Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of DMDPT and its combination partners.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., DLD1, HCT-116)

  • Complete culture medium

  • DMDPT and combination drug (e.g., oxaliplatin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Prepare serial dilutions of DMDPT and the combination drug, both individually and in combination (at a fixed ratio for synergy studies).

  • Remove the medium from the wells and add 100 µL of medium containing the different drug concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[1]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values (the concentration of drug that inhibits cell growth by 50%).

Synergy Analysis (Chou-Talalay Method)

This method is used to quantitatively determine the interaction between two drugs.

Procedure:

  • Perform cell viability assays with each drug alone and in combination at a constant ratio (e.g., based on the ratio of their IC50 values).

  • Generate dose-effect curves for each drug and the combination.

  • Use software like CompuSyn to calculate the Combination Index (CI). The CI is calculated using the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that produce x effect, and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that also produce the same effect.

  • Interpret the CI values:

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol detects and quantifies apoptosis (early and late stages) and necrosis.

Materials:

  • 6-well plates

  • Cancer cell lines

  • DMDPT and combination drug

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with DMDPT, the combination drug, or the combination for 24-48 hours. Include an untreated control.

  • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[3]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle.

Materials:

  • 6-well plates

  • Cancer cell lines

  • DMDPT and combination drug

  • Cold 70% ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the drugs for 24-48 hours.

  • Harvest the cells, wash with PBS, and fix them by adding the cell pellet dropwise to cold 70% ethanol while vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.

  • Resuspend the cells in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of cell cycle arrest at this stage.[1]

Conclusion

The combination of this compound with conventional chemotherapies like oxaliplatin presents a promising strategy for enhancing anti-cancer efficacy. The protocols and application notes provided herein offer a comprehensive framework for researchers to investigate and develop novel DMDPT-based combination therapies. Rigorous in vitro assessment of synergy and elucidation of the underlying molecular mechanisms are critical steps in the preclinical development of these promising therapeutic approaches.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of 4'-Demethyldeoxypodophyllotoxin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 4'-Demethyldeoxypodophyllotoxin (DMDPT) in aqueous solutions.

Troubleshooting Guide

Q1: My 4'-Demethyldeoxypodophyllotoxin (DMDPT) is precipitating out of my aqueous buffer. What are my options?

A1: Precipitation of DMDPT in aqueous solutions is a common issue due to its hydrophobic nature. Here are several strategies you can employ, ranging from simple adjustments to more advanced formulation techniques:

  • Co-solvents: For initial experiments, the simplest approach is to use a water-miscible organic co-solvent.

  • Cyclodextrin (B1172386) Complexation: For a more stable solution, consider forming an inclusion complex with cyclodextrins.

  • Nanoparticle Formulation: For in vivo studies or to significantly enhance solubility and bioavailability, encapsulating DMDPT into polymeric micelles is a highly effective strategy.

The choice of method depends on your experimental requirements, such as the desired concentration, stability, and biological context.

Q2: I'm using a co-solvent, but my DMDPT is still not dissolving completely or is precipitating over time. What should I do?

A2: If you are facing issues with co-solvents, consider the following:

  • Increase Co-solvent Concentration: Gradually increase the percentage of the co-solvent (e.g., DMSO, ethanol) in your aqueous buffer. However, be mindful of the potential toxicity of the co-solvent to your cells or animal model. It is crucial to run appropriate vehicle controls.

  • Try a Different Co-solvent: The solubility of DMDPT can vary in different co-solvents. Refer to the data on its analogue, podophyllotoxin (B1678966), in Table 1 for guidance on solvents where it exhibits higher solubility.

  • pH Adjustment: Although DMDPT is a neutral molecule, slight pH adjustments of your buffer might influence its stability in solution, though this effect is generally minimal for non-ionizable compounds.

  • Consider a More Robust Method: If co-solvents are not providing the required stability or concentration, it is advisable to move to more advanced methods like cyclodextrin complexation or nanoparticle formulations.

Q3: My nanoparticle formulation of DMDPT has low drug loading and/or entrapment efficiency. How can I improve this?

A3: Low drug loading (DL) and entrapment efficiency (EE) are common challenges in nanoparticle formulation. Here are some troubleshooting steps:

  • Optimize the Drug-to-Polymer Ratio: The ratio of DMDPT to the polymer (e.g., mPEG-PLA) is critical. Systematically vary this ratio to find the optimal balance between drug loading and nanoparticle stability.

  • Vary the Polymer Composition: The molecular weight and block ratio of the copolymer can influence drug encapsulation. Experiment with different mPEG-PLA variants if available.

  • Refine the Preparation Method: Ensure that the organic solvent is fully evaporated during the film formation step in the solvent evaporation method. The hydration temperature and time can also be optimized to improve drug encapsulation.

  • Check for Drug Precipitation: During the preparation process, ensure that the DMDPT remains fully dissolved in the organic solvent before it is mixed with the aqueous phase or before the solvent is evaporated.

Frequently Asked Questions (FAQs)

Q1: What is 4'-Demethyldeoxypodophyllotoxin (DMDPT) and why is it poorly soluble in water?

A1: 4'-Demethyldeoxypodophyllotoxin is a lignan, a class of natural products known for their cytotoxic and anti-cancer properties. Its molecular structure is largely non-polar, containing multiple aromatic rings and few hydrophilic functional groups, which makes it hydrophobic and poorly soluble in aqueous solutions.

Q2: What are the most effective methods to solubilize DMDPT for in vitro and in vivo studies?

A2: The most effective methods depend on the specific application:

  • In Vitro Studies: The use of co-solvents like DMSO or the formation of inclusion complexes with hydroxypropyl-β-cyclodextrin (HP-β-CD) are generally sufficient for cell-based assays.

  • In Vivo Studies: Nanoparticle-based formulations, such as polymeric micelles made from mPEG-PLA, are highly recommended. These formulations can dramatically increase the aqueous solubility of DMDPT, improve its pharmacokinetic profile by prolonging circulation time, and potentially enhance its therapeutic efficacy through passive targeting to tumor tissues via the Enhanced Permeability and Retention (EPR) effect.

Q3: Are there any quantitative data on the solubility of DMDPT or its analogues?

Q4: How does DMDPT exert its anti-cancer effects?

A4: DMDPT and its derivatives are known to have anti-cancer activity by inducing cell cycle arrest and apoptosis. One of the key mechanisms is the modulation of the Chk-2 (Checkpoint Kinase 2) signaling pathway, which is activated in response to DNA damage. This leads to a cascade of events that halt the cell cycle at the G2/M phase, preventing cell division and ultimately leading to programmed cell death (apoptosis).

Data Presentation

Table 1: Solubility of Podophyllotoxin (DMDPT Analogue) in Various Organic Solvents at 298.15 K (25 °C)
SolventMole Fraction (10^3 x)Solubility (mg/mL)
Methanol (B129727)2.5834.9
Ethanol2.1119.9
Acetone12.3189.2
Ethyl Acetate5.1355.4
Propan-2-ol1.8914.4
Butan-1-ol1.9512.0
Data is for podophyllotoxin, a structurally similar compound, and should be used as a reference guide.
Table 2: Characteristics of Deoxypodophyllotoxin (B190956) (DPT) Polymeric Micelles (DPT-PM)
ParameterValueNotes
PolymermPEG-PLAMethoxy (B1213986) polyethylene (B3416737) glycol-block-poly(D,L-lactide)
Particle Size20-35 nmMeasured after reconstitution of lyophilized powder.
Drug Loading (DL)~5% (w/w)Weight of drug / total weight of micelles.
Entrapment Efficiency (EE)>98%Percentage of initial drug successfully encapsulated.
Aqueous Solubility18.18 mg/mLA 36,000-fold increase compared to free DPT.[1]
Data is for deoxypodophyllotoxin (DPT), another close analogue of DMDPT.[1]

Experimental Protocols

Protocol 1: Preparation of DMDPT-Loaded Polymeric Micelles (mPEG-PLA) via Solvent Evaporation-Film Dispersion

This protocol is adapted from a method used for deoxypodophyllotoxin and is expected to be effective for DMDPT.

Materials:

  • 4'-Demethyldeoxypodophyllotoxin (DMDPT)

  • mPEG-PLA (methoxy polyethylene glycol-block-poly(D,L-lactide))

  • Methanol (or another suitable volatile organic solvent, see Table 1)

  • Distilled water

  • Rotary evaporator

  • Water bath

  • 0.22 µm syringe filter

Procedure:

  • Dissolution: Accurately weigh the desired amounts of DMDPT and mPEG-PLA (e.g., a 1:5 weight ratio) and dissolve them in a minimal amount of methanol in a round-bottom flask.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the methanol under vacuum at a controlled temperature (e.g., 40 °C) until a thin, uniform drug-polymer film is formed on the inner wall of the flask.

  • Hydration: Add a pre-determined volume of distilled water (pre-warmed to ~35-40 °C) to the flask. Rotate the flask in a water bath (without vacuum) to hydrate (B1144303) the film. This process allows for the self-assembly of the polymer into micelles, encapsulating the DMDPT.

  • Filtration: Filter the resulting micellar solution through a 0.22 µm syringe filter to remove any non-incorporated drug aggregates or impurities.

  • Characterization (Optional): The resulting DMDPT-loaded micelles can be characterized for particle size, drug loading, and entrapment efficiency using standard techniques (e.g., Dynamic Light Scattering, HPLC).

Protocol 2: Preparation of DMDPT-Cyclodextrin Inclusion Complex via Co-precipitation

This is a general protocol for forming an inclusion complex with β-cyclodextrin or its derivatives (e.g., HP-β-CD).

Materials:

  • 4'-Demethyldeoxypodophyllotoxin (DMDPT)

  • β-cyclodextrin or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Acetone (or another suitable organic solvent for DMDPT)

  • Distilled water

  • Magnetic stirrer and hot plate

Procedure:

  • Dissolve Cyclodextrin: In a beaker, dissolve the cyclodextrin (e.g., HP-β-CD) in distilled water with stirring. A 1:1 or 1:2 molar ratio of DMDPT to cyclodextrin is a good starting point. Gently warm the solution (e.g., to 50-60 °C) to aid dissolution.

  • Dissolve DMDPT: In a separate container, dissolve the DMDPT in a minimal amount of a water-miscible organic solvent like acetone.

  • Complexation: While vigorously stirring the aqueous cyclodextrin solution, add the DMDPT solution dropwise.

  • Precipitation: Continue stirring the mixture and allow it to cool down slowly to room temperature, and then further cool it in an ice bath (e.g., 4 °C) for several hours to promote the precipitation of the inclusion complex.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold distilled water to remove any free cyclodextrin, followed by a wash with a small amount of the organic solvent to remove any free DMDPT. Dry the resulting powder under vacuum.

Visualizations

Troubleshooting Workflow for DMDPT Solubility

G start Start: DMDPT Precipitation in Aqueous Solution cosolvent Try Co-solvent (e.g., DMSO, Ethanol) start->cosolvent cosolvent_success Success: Soluble cosolvent->cosolvent_success Yes cosolvent_fail Failure: Still Precipitates or Unstable cosolvent->cosolvent_fail No end End: Experiment Ready cosolvent_success->end cyclodextrin Try Cyclodextrin Inclusion Complex cosolvent_fail->cyclodextrin cyclodextrin_success Success: Soluble & Stable cyclodextrin->cyclodextrin_success Yes cyclodextrin_fail Failure or Insufficient Solubility cyclodextrin->cyclodextrin_fail No cyclodextrin_success->end nanoparticle Use Nanoparticle Formulation (e.g., Polymeric Micelles) cyclodextrin_fail->nanoparticle nanoparticle_success Success: High Solubility & Good for in vivo nanoparticle->nanoparticle_success Yes nanoparticle_success->end

Caption: A logical workflow for troubleshooting DMDPT solubility issues.

Simplified ATM-Chk2 Signaling Pathway Modulated by DMDPT

G cluster_0 Cellular Stress cluster_1 Upstream Kinase Activation cluster_2 Checkpoint Kinase cluster_3 Downstream Effectors & Cellular Outcomes DMDPT DMDPT-induced DNA Damage ATM ATM (Activated) DMDPT->ATM activates Chk2 Chk2 (Phosphorylated & Activated) ATM->Chk2 phosphorylates p53 p53 Stabilization Chk2->p53 Cdc25 Cdc25 Phosphorylation & Degradation Chk2->Cdc25 Apoptosis Apoptosis p53->Apoptosis G2M_Arrest G2/M Cell Cycle Arrest Cdc25->G2M_Arrest leads to

Caption: DMDPT-induced DNA damage activates the ATM-Chk2 pathway.

References

Technical Support Center: Enhancing the In Vivo Stability of 4-Demethyldeoxypodophyllotoxin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the in vivo stability of 4-Demethyldeoxypodophyllotoxin (DMDPT).

Frequently Asked Questions (FAQs)

Q1: What are the primary stability challenges encountered with this compound (DMDPT) in in vivo studies?

A1: The primary challenge with DMDPT in in vivo studies is its poor stability, leading to a short plasma half-life. Studies in rats have shown that DMDPT is rapidly eliminated, with a terminal phase half-life of approximately 90 minutes.[1] This rapid clearance necessitates frequent administration at high doses to maintain therapeutic concentrations, which can, in turn, increase systemic toxicity. The instability is primarily attributed to its metabolism in the liver.

Q2: What are the main strategies to improve the in vivo stability of DMDPT?

A2: Two main strategies have been successfully employed to enhance the in vivo stability of DMDPT and its parent compound, podophyllotoxin:

  • Prodrug Approach: This involves chemically modifying the DMDPT molecule to create an inactive derivative (prodrug) that is converted back to the active drug in vivo. This approach can improve solubility and alter the pharmacokinetic profile, leading to enhanced stability.

  • Nanoparticle Formulation: Encapsulating DMDPT within nanosystems such as polymeric micelles, liposomes, or other nanoparticles can protect it from premature degradation and clearance.[2][3] These formulations can also improve solubility and facilitate targeted delivery to tumor tissues.

Q3: How do prodrugs of DMDPT improve its stability and therapeutic efficacy?

A3: Prodrugs of DMDPT are designed to have improved physicochemical properties, such as increased water solubility. By modifying the active part of the molecule, the prodrug can circulate in the body for a longer duration before being metabolized or cleared. Once the prodrug reaches the target site (e.g., a tumor), it is converted back to the active DMDPT, leading to a localized therapeutic effect. This strategy can reduce systemic toxicity and improve the overall therapeutic index.

Q4: What are the advantages of using nanoparticle formulations for DMDPT delivery?

A4: Nanoparticle formulations offer several advantages for delivering DMDPT in vivo:

  • Enhanced Stability: The nanoparticle shell protects DMDPT from enzymatic degradation and rapid clearance by the reticuloendothelial system, significantly prolonging its circulation time.[2][3]

  • Improved Solubility: DMDPT has poor water solubility, which can be overcome by encapsulating it within the core of nanoparticles.

  • Targeted Delivery: Nanoparticles can be designed to accumulate preferentially in tumor tissues through the enhanced permeability and retention (EPR) effect. They can also be functionalized with targeting ligands for receptor-mediated uptake by cancer cells.

  • Reduced Toxicity: By protecting the drug and controlling its release, nanoparticle formulations can reduce the exposure of healthy tissues to DMDPT, thereby minimizing side effects.

Q5: What are the expected degradation pathways for DMDPT in vivo?

A5: In vitro metabolism studies using rat and human liver microsomes have identified the primary degradation pathways for DMDPT. The main metabolic reactions include mono-hydroxylation, O-demethylation, and demethylenation.[4] These metabolic transformations are primarily carried out by cytochrome P450 enzymes in the liver. Understanding these pathways is crucial for designing stable derivatives and for identifying potential metabolites during pharmacokinetic studies.

Troubleshooting Guides

Issue 1: Rapid clearance and short half-life of DMDPT in animal models.

Potential Cause Troubleshooting Step Expected Outcome
Inherent metabolic instability of the DMDPT molecule.Synthesize a prodrug of DMDPT by modifying the phenolic hydroxyl group. Common modifications include creating carbamates, carbonates, or amino acid esters.Increased plasma half-life and improved therapeutic efficacy due to slower metabolism and enhanced solubility.
Poor bioavailability due to low aqueous solubility.Formulate DMDPT into a nanoparticle delivery system, such as polymeric micelles or liposomes.Increased bioavailability and prolonged circulation time, leading to a longer half-life.[2][3]
Rapid metabolism by hepatic enzymes.Co-administer DMDPT with an inhibitor of relevant cytochrome P450 enzymes (e.g., CYP3A4), if ethically and experimentally permissible.Reduced metabolic clearance and an extended plasma half-life.

Issue 2: High variability in pharmacokinetic data between experiments.

| Potential Cause | Troubleshooting Step | Expected Outcome | | Inconsistent formulation and administration. | Ensure the formulation of DMDPT (e.g., solution, suspension, nanoparticle dispersion) is consistent across all experiments. Validate the administration technique (e.g., intravenous injection) to ensure accurate dosing. | Reduced variability in plasma concentration profiles and more reliable pharmacokinetic parameters. | | Inter-animal physiological differences. | Increase the number of animals per group to improve statistical power. Ensure animals are of a similar age, weight, and health status. | More robust and reproducible pharmacokinetic data. | | Issues with blood sampling and processing. | Standardize the blood collection protocol, including sampling times, anticoagulant used, and plasma separation procedure. Validate the bioanalytical method for quantifying DMDPT in plasma. | Consistent and accurate measurement of DMDPT concentrations, leading to less data variability. |

Issue 3: Low therapeutic efficacy and high toxicity at effective doses.

| Potential Cause | Troubleshooting Step | Expected Outcome | | Off-target toxicity due to high systemic exposure. | Develop a targeted nanoparticle formulation by attaching ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on cancer cells. | Increased drug accumulation in the tumor and reduced exposure to healthy tissues, leading to improved efficacy and lower toxicity. | | Insufficient drug concentration at the tumor site. | Utilize a prodrug strategy that allows for tumor-specific activation of DMDPT. | Higher concentration of the active drug at the tumor site, enhancing therapeutic efficacy while minimizing systemic side effects. | | Development of drug resistance. | Consider combination therapy with other anticancer agents that have different mechanisms of action. | Synergistic antitumor effects and potentially overcoming drug resistance mechanisms. |

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters for this compound (DMDPT) and its parent compound, podophyllotoxin, with and without stability-enhancing formulations.

CompoundFormulationAnimal ModelHalf-life (t½)Key FindingsReference
Deoxypodophyllotoxin (B190956) (DMDPT) SolutionRat~90 minRapid distribution and elimination.[1]
Deoxypodophyllotoxin (DMDPT) SolutionRat80 - 100 minRapidly eliminated following intravenous administration.[5]
Deoxypodophyllotoxin (DMDPT) mPEG-PLA MicellesNot SpecifiedProlongedSignificant improvement in plasma clearance and prolonged blood circulation time compared to a cyclodextrin (B1172386) formulation.[2]
Podophyllotoxin SolutionMouse0.7 hRapid clearance from circulation.[6]
Podophyllotoxin "Celludo" NanoparticlesMouse12 h18-fold increase in half-life compared to the free drug, indicating significantly improved stability.[6]

Experimental Protocols

Protocol 1: In Vivo Stability and Pharmacokinetic Analysis of DMDPT in Rats

This protocol outlines the procedure for determining the in vivo stability and pharmacokinetic profile of DMDPT in a rat model.

1. Animal Model and Housing:

  • Species: Sprague-Dawley rats (male, 7-8 weeks old).

  • Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. They should have free access to food and water. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

2. Formulation and Administration:

  • Prepare the DMDPT formulation (e.g., dissolved in a suitable vehicle like a mixture of DMSO, Cremophor EL, and saline) at the desired concentration.

  • Administer the formulation to the rats via intravenous (i.v.) injection into the tail vein at a specific dose (e.g., 5 mg/kg).

3. Blood Sampling:

  • Collect blood samples (approximately 0.2 mL) from the jugular vein or saphenous vein at the following time points post-injection: 0 (pre-dose), 5, 15, 30, 60, 90, 120, 240, and 480 minutes.[7][8]

  • Collect blood into heparinized tubes.

  • Immediately centrifuge the blood samples at 4°C (e.g., 6000 x g for 5 minutes) to separate the plasma.

  • Transfer the plasma to clean tubes and store at -80°C until analysis.

4. Plasma Sample Preparation for LC-MS/MS Analysis:

  • To 100 µL of plasma, add an internal standard (e.g., diazepam).

  • Perform liquid-liquid extraction by adding ethyl acetate, vortexing, and centrifuging.[9]

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

5. LC-MS/MS Analysis for DMDPT Quantification:

  • Chromatographic System: A validated HPLC system coupled with a tandem mass spectrometer.

  • Analytical Column: Waters Symmetry C18 column (2.1 mm × 150 mm, 5 µm).[9]

  • Mobile Phase: Acetonitrile and deionized water (70:30, v/v) containing 0.1% formic acid.[9]

  • Flow Rate: 0.2 mL/min.[9]

  • Mass Spectrometry: Use electrospray ionization in positive ion mode and monitor the specific transitions for DMDPT and the internal standard. For DMDPT, the transition is m/z 399.05 -> 231.00.[9]

  • Quantification: Generate a calibration curve using known concentrations of DMDPT in blank plasma.

6. Pharmacokinetic Analysis:

  • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data. Key parameters include:

    • Half-life (t½)

    • Area under the curve (AUC)

    • Clearance (CL)

    • Volume of distribution (Vd)

Protocol 2: Forced Degradation Study of DMDPT

This protocol describes the conditions for a forced degradation study to identify potential degradation products of DMDPT.

1. Preparation of DMDPT Stock Solution:

  • Prepare a stock solution of DMDPT in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.

2. Stress Conditions:

  • Acidic Hydrolysis: Treat the DMDPT solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a specified time.

  • Basic Hydrolysis: Treat the DMDPT solution with 0.1 M NaOH and incubate at a controlled temperature for a specified time.

  • Oxidative Degradation: Treat the DMDPT solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Expose a solid sample of DMDPT to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose the DMDPT solution to UV light (e.g., 254 nm) or a combination of UV and visible light.

3. Sample Analysis:

  • At various time points, take aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples using a stability-indicating HPLC method (e.g., with a photodiode array detector) to separate the parent DMDPT from its degradation products.

  • Characterize the major degradation products using LC-MS/MS to determine their mass and fragmentation patterns, which can help in structure elucidation.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_invivo In Vivo Study cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis prep DMDPT Formulation (e.g., Solution, Nanoparticle) admin Intravenous Administration to Rat Model prep->admin sampling Serial Blood Sampling (e.g., 0-480 min) admin->sampling processing Plasma Separation (Centrifugation) sampling->processing extraction Sample Preparation (Liquid-Liquid Extraction) processing->extraction lcms LC-MS/MS Quantification extraction->lcms pk_analysis Pharmacokinetic Modeling (e.g., Half-life, AUC) lcms->pk_analysis

Caption: Experimental workflow for an in vivo stability study of DMDPT.

degradation_pathway cluster_metabolism Hepatic Metabolism (In Vivo Degradation) DMDPT This compound (DMDPT) hydroxylation Mono-hydroxylated Metabolites DMDPT->hydroxylation Hydroxylation demethylation O-demethylated Metabolites DMDPT->demethylation O-demethylation demethylenation Demethylenated Metabolites DMDPT->demethylenation Demethylenation

Caption: Major metabolic degradation pathways of DMDPT.

stability_improvement_logic cluster_strategies Improvement Strategies cluster_outcomes Desired Outcomes problem Problem: Poor In Vivo Stability of DMDPT (Short Half-life) prodrug Prodrug Synthesis problem->prodrug nanoparticle Nanoparticle Formulation problem->nanoparticle increased_stability Increased Plasma Stability (Longer Half-life) prodrug->increased_stability nanoparticle->increased_stability reduced_toxicity Reduced Systemic Toxicity increased_stability->reduced_toxicity enhanced_efficacy Enhanced Therapeutic Efficacy increased_stability->enhanced_efficacy

Caption: Logical relationship for improving DMDPT's in vivo stability.

References

troubleshooting inconsistent results in 4-Demethyldeoxypodophyllotoxin tubulin polymerization assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in tubulin polymerization assays using 4-Demethyldeoxypodophyllotoxin (DMDPT).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (DMDPT)?

A1: this compound, a derivative of podophyllotoxin (B1678966), functions as a microtubule-destabilizing agent. It binds to the colchicine-binding site on the β-tubulin subunit, which inhibits tubulin polymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and can induce apoptosis.

Q2: What are the common causes of inconsistent results in tubulin polymerization assays?

A2: Inconsistent results in tubulin polymerization assays can stem from several factors, including reagent integrity (tubulin, GTP), procedural inconsistencies (pipetting, temperature control), and issues with the test compound itself (solubility, stability).

Q3: How should I prepare and handle tubulin for the assay?

A3: Tubulin is a sensitive protein. It is crucial to use high-quality, polymerization-competent tubulin. Upon receipt, it should be aliquoted into single-use volumes and stored at -80°C. Thaw tubulin on ice and use it within an hour. Avoid multiple freeze-thaw cycles, as this can lead to protein aggregation and inactivation. If aggregates are suspected, centrifuge the tubulin solution at a high speed (e.g., 140,000 x g for 10 minutes at 4°C) to remove them before use.

Q4: What is the optimal temperature for a tubulin polymerization assay?

A4: Tubulin polymerization is highly dependent on temperature, with the optimal temperature being 37°C. It is critical to pre-warm the plate reader to 37°C before starting the assay. Ensure that all reagents and plates are properly equilibrated to the correct temperatures as specified in the protocol.

Q5: My control wells are not showing any polymerization. What could be the problem?

A5: A lack of polymerization in the control wells usually points to a critical issue with one of the core components of the assay. Check the following:

  • GTP: GTP is essential for polymerization. Ensure that the GTP stock is fresh and has not been subjected to multiple freeze-thaw cycles.

  • Tubulin Activity: The tubulin may be inactive due to improper storage or handling.

  • Buffer Composition: Verify the pH and concentration of all buffer components, such as PIPES, MgCl2, and EGTA.

  • Temperature: Confirm that the plate reader is maintaining a constant 37°C.

Troubleshooting Guide

Issue 1: High Variability Between Replicate Wells
Possible Cause Recommended Solution
Inaccurate Pipetting Use calibrated pipettes and ensure proper technique. For small volumes, consider preparing a larger master mix to dispense.
Temperature Gradient Across the Plate Allow the plate to equilibrate to 37°C in the reader before initiating the reaction. Avoid using the outer wells of the plate, which are more susceptible to temperature fluctuations.
Air Bubbles in Wells Be careful during pipetting to avoid introducing air bubbles, which can interfere with absorbance or fluorescence readings.
Issue 2: High Background Signal at Time Zero
Possible Cause Recommended Solution
Compound Precipitation Visually inspect the wells for any precipitate. Run a control with the compound in the assay buffer without tubulin to check for light scattering. If precipitation is an issue, consider lowering the compound concentration or using a different solvent (ensure the final solvent concentration is low, e.g., <1% DMSO).
Compound Autofluorescence (for fluorescence-based assays) Measure the fluorescence of the compound in the assay buffer alone to determine if it is autofluorescent at the assay wavelengths.
Issue 3: No Dose-Dependent Inhibition Observed
Possible Cause Recommended Solution
Incorrect Compound Concentration Range Test a broader range of concentrations for this compound.
Inactive Compound Ensure the compound has been stored correctly and prepare fresh dilutions.
Assay Conditions Not Optimal Review and optimize the tubulin concentration, buffer conditions, and incubation time.

Quantitative Data

The following table summarizes the inhibitory activity of deoxypodophyllotoxin (B190956) and related compounds on tubulin polymerization.

Compound Assay Type IC50 (µM)
DeoxypodophyllotoxinTubulin Polymerization Inhibition0.5
PodophyllotoxinTubulin Polymerization Inhibition0.6
ColchicineTubulin Polymerization Inhibition~1.0
NocodazoleTubulin Polymerization Inhibition~5.0

Data is compiled from multiple sources for comparison.[2][3]

Experimental Protocols

Absorbance-Based Tubulin Polymerization Assay
  • Reagent Preparation:

    • Prepare a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

    • Prepare a 10 mM GTP stock solution.

    • Reconstitute lyophilized tubulin to a final concentration of 3 mg/mL in the general tubulin buffer containing 1 mM GTP and 10% glycerol (B35011) on ice.

  • Assay Procedure:

    • Pipette 10 µL of 10x dilutions of this compound (or vehicle/positive control) into the wells of a pre-warmed 96-well plate.

    • To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

    • Immediately place the plate in a 37°C microplate reader.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

  • Data Analysis:

    • Subtract the initial absorbance reading (time 0) from all subsequent readings for each well.

    • Plot the change in absorbance versus time.

    • Determine the Vmax (maximum rate of polymerization) and the plateau absorbance (extent of polymerization).

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

Fluorescence-Based Tubulin Polymerization Assay
  • Reagent Preparation:

    • Follow the same reagent preparation as the absorbance-based assay, but add a fluorescent reporter (e.g., DAPI to a final concentration of 10 µM) to the tubulin polymerization mix.

  • Assay Procedure:

    • The assay procedure is identical to the absorbance-based assay, but a black, opaque 96-well plate should be used.

  • Data Acquisition:

    • Measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 450 nm for DAPI) every 60 seconds for 60 minutes at 37°C.

  • Data Analysis:

    • The data analysis is analogous to the absorbance-based assay, using fluorescence intensity instead of absorbance.

Visualizations

DMDPT_Mechanism Mechanism of this compound Action cluster_tubulin Tubulin Dynamics cluster_cellular_effects Cellular Effects Alpha-Tubulin Alpha-Tubulin Tubulin Dimer Tubulin Dimer Alpha-Tubulin->Tubulin Dimer Assembly Beta-Tubulin Beta-Tubulin Beta-Tubulin->Tubulin Dimer Assembly Colchicine Site Beta-Tubulin->Colchicine Site Microtubule Microtubule Tubulin Dimer->Microtubule Polymerization Tubulin Dimer->Microtubule Inhibition Microtubule->Tubulin Dimer Depolymerization Disrupted Mitotic Spindle Disrupted Mitotic Spindle Microtubule->Disrupted Mitotic Spindle Disruption DMDPT DMDPT DMDPT->Colchicine Site Binds to Colchicine Site->Tubulin Dimer Conformational Change G2/M Arrest G2/M Arrest Disrupted Mitotic Spindle->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis Assay_Workflow Tubulin Polymerization Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare Buffer & GTP Prepare Buffer & GTP Reconstitute Tubulin Reconstitute Tubulin Prepare Buffer & GTP->Reconstitute Tubulin Add Tubulin Mix Add Tubulin Mix Reconstitute Tubulin->Add Tubulin Mix Prepare DMDPT Dilutions Prepare DMDPT Dilutions Add DMDPT to Plate Add DMDPT to Plate Prepare DMDPT Dilutions->Add DMDPT to Plate Pre-warm Plate to 37C Pre-warm Plate to 37C Add DMDPT to Plate->Pre-warm Plate to 37C Pre-warm Plate to 37C->Add Tubulin Mix Start Kinetic Read Start Kinetic Read Add Tubulin Mix->Start Kinetic Read Plot Kinetics Plot Kinetics Start Kinetic Read->Plot Kinetics Determine Vmax Determine Vmax Plot Kinetics->Determine Vmax Calculate % Inhibition Calculate % Inhibition Determine Vmax->Calculate % Inhibition Calculate IC50 Calculate IC50 Calculate % Inhibition->Calculate IC50 Troubleshooting_Tree Troubleshooting Decision Tree Inconsistent Results Inconsistent Results No Polymerization in Control No Polymerization in Control Inconsistent Results->No Polymerization in Control Control Issue High Background High Background Inconsistent Results->High Background Signal Issue High Variability High Variability Inconsistent Results->High Variability Replicate Issue Check Tubulin Quality Check Tubulin Quality No Polymerization in Control->Check Tubulin Quality Yes Check GTP Freshness Check GTP Freshness No Polymerization in Control->Check GTP Freshness Yes Verify Temperature Verify Temperature No Polymerization in Control->Verify Temperature Yes Check for Compound Precipitation Check for Compound Precipitation High Background->Check for Compound Precipitation Yes Check for Autofluorescence Check for Autofluorescence High Background->Check for Autofluorescence Yes Review Pipetting Technique Review Pipetting Technique High Variability->Review Pipetting Technique Yes Check for Temperature Gradients Check for Temperature Gradients High Variability->Check for Temperature Gradients Yes

References

Technical Support Center: Optimizing Dosage and Administration of 4-Demethyldeoxypodophyllotoxin in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for designing and troubleshooting experiments involving 4-Demethyldeoxypodophyllotoxin (DMDPT) in animal models. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for this compound (DMDPT)?

A1: DMDPT, a derivative of podophyllotoxin, exerts its anticancer effects through multiple pathways. Primarily, it functions as a topoisomerase II inhibitor, leading to DNA damage and subsequent cell cycle arrest at the G2/M phase.[1] Additionally, DMDPT has been shown to modulate key signaling pathways involved in cancer progression, including the PI3K/AKT and Chk-2 pathways.[1][2]

Q2: What are common challenges encountered when administering DMDPT in animal models?

A2: The primary challenges with DMDPT are related to its poor aqueous solubility, which can lead to low and variable oral bioavailability.[3] This can result in inconsistent plasma concentrations and difficulty in establishing a clear dose-response relationship. Formulation-related issues, such as precipitation of the compound in the dosing vehicle or at the injection site, can also occur.

Q3: Which animal models are suitable for studying the efficacy of DMDPT?

A3: Xenograft models using human cancer cell lines implanted in immunocompromised mice (e.g., nude or SCID mice) are commonly used to evaluate the in vivo antitumor activity of DMDPT and its derivatives.[4] For specific cancer types like colorectal cancer, patient-derived xenograft (PDX) models are also valuable as they can better recapitulate the heterogeneity of the original tumor.[1]

Troubleshooting Guide

Problem 1: Low or Inconsistent Plasma Concentrations After Oral Administration

  • Possible Cause: Poor dissolution of DMDPT in the gastrointestinal tract due to its low aqueous solubility.

  • Solutions:

    • Optimize Vehicle Formulation: Experiment with different co-solvent systems to enhance solubility. A common starting point for poorly soluble compounds is a mixture of DMSO, polyethylene (B3416737) glycol (PEG), and a surfactant like Tween 80.

    • Particle Size Reduction: Micronization or nano-milling of the DMDPT powder can increase the surface area for dissolution.

    • Amorphous Solid Dispersions: Formulating DMDPT as an amorphous solid dispersion with a hydrophilic polymer can improve its dissolution rate and extent.

Problem 2: High Variability in Bioavailability Between Individual Animals

  • Possible Cause: Inconsistent dosing, physiological differences between animals, or instability of the formulation.

  • Solutions:

    • Standardize Dosing Technique: For oral gavage, ensure consistent placement of the gavage needle and administration volume. For intravenous injections, use a consistent injection rate.

    • Control for Physiological Variables: Factors such as the fasting state of the animals can significantly impact drug absorption. Ensure consistent fasting periods before dosing.

    • Ensure Formulation Homogeneity: For suspensions, continuous stirring during dose preparation and administration is crucial to ensure each animal receives the correct dose.

Problem 3: Signs of Toxicity (e.g., Weight Loss, Lethargy) at Expected Therapeutic Doses

  • Possible Cause: The administered dose may be approaching or exceeding the Maximum Tolerated Dose (MTD). Toxicity can also be exacerbated by the vehicle.

  • Solutions:

    • Conduct a Dose-Ranging Study: Before initiating large-scale efficacy studies, perform a dose-ranging study with a small number of animals to determine the MTD.[5]

    • Evaluate Vehicle Toxicity: Administer the vehicle alone to a control group to ensure that the observed toxicity is not due to the formulation components.

    • Adjust Dosing Schedule: Consider a less frequent dosing schedule or a lower dose to mitigate toxicity while maintaining therapeutic efficacy.

Experimental Protocols

Protocol 1: Preparation of DMDPT Formulation for Oral Gavage

This protocol provides a general method for preparing a DMDPT formulation for oral administration in mice, based on common practices for poorly soluble compounds.

  • Prepare a Stock Solution: Dissolve the required amount of DMDPT in a minimal amount of a suitable organic solvent like DMSO to create a concentrated stock solution.

  • Prepare the Vehicle: A common vehicle for oral gavage of poorly soluble compounds consists of a mixture of polyethylene glycol (e.g., PEG300 or PEG400), a surfactant (e.g., Tween 80), and saline or water. A typical ratio could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Formulate the Dosing Solution: While vortexing the vehicle, slowly add the DMDPT stock solution to the desired final concentration. Ensure the final concentration of DMSO is kept low (typically ≤10%) to minimize toxicity. The solution should be clear and free of precipitates. If a suspension is formed, ensure it is homogenous.

  • Administration: Administer the formulation to mice via oral gavage using an appropriate gauge needle. The volume administered should be based on the animal's body weight (e.g., 10 mL/kg).

Protocol 2: In Vivo Efficacy Study in a Colorectal Cancer Xenograft Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of DMDPT in a mouse xenograft model of colorectal cancer.

  • Cell Culture: Culture a human colorectal cancer cell line (e.g., DLD-1) under standard conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Dosing:

    • Treatment Group: Administer DMDPT at various doses (e.g., 5, 10, 20 mg/kg) via the desired route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily, every other day).

    • Control Group: Administer the vehicle alone following the same schedule.

  • Data Collection: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.

  • Endpoint: At the end of the study (e.g., when control tumors reach a maximum size or after a set duration), euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Data Presentation

Table 1: Pharmacokinetic Parameters of 4'-Demethyl-deoxypodophyllotoxin Glucoside (4DPG) in Mice

Data obtained from a study involving intravenous administration of a single 5 mg/kg dose of 4DPG in Balb/c mice.[6]

ParameterValueUnit
Dose5mg/kg
Cmax (Maximum Concentration)1.89µg/mL
Tmax (Time to Cmax)0.083h
AUC (Area Under the Curve)1.35µg*h/mL
Vd (Volume of Distribution)0.466L/kg
Cl (Clearance)0.495L/h/kg
MRT (Mean Residence Time)0.306h
Half-life (t1/2)0.21h
Table 2: In Vivo Efficacy of 4'-Demethylpodophyllotoxin (DOP) in a Colorectal Cancer Xenograft Model

Data from a study using a DLD1-derived xenograft model. Specific dosage and vehicle information were not detailed in the source.[1]

Treatment GroupMean Tumor Volume (mm³) at EndpointTumor Growth Inhibition (%)
Control~1200-
DOP~400~67%

Visualizations

DMDPT_PI3K_Akt_Pathway cluster_cell Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes DMDPT This compound (DMDPT) DMDPT->PI3K Inhibits

Caption: Proposed mechanism of DMDPT action on the PI3K/Akt signaling pathway.[1][7]

DMDPT_Chk2_Pathway DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Activates Chk2 Chk2 ATM_ATR->Chk2 Phosphorylates & Activates p53 p53 Chk2->p53 Stabilizes Cell_Cycle_Arrest G2/M Cell Cycle Arrest p53->Cell_Cycle_Arrest Promotes DMDPT This compound (DMDPT) DMDPT->DNA_Damage Induces

Caption: Simplified diagram of the Chk-2 signaling pathway activated by DMDPT.[2][8]

Experimental_Workflow cluster_preclinical Preclinical In Vivo Study A Tumor Cell Implantation B Tumor Growth Monitoring A->B C Randomization B->C D Treatment Initiation (DMDPT or Vehicle) C->D E Continued Monitoring (Tumor Volume & Body Weight) D->E F Study Endpoint & Tissue Collection E->F

Caption: General experimental workflow for an in vivo efficacy study in a xenograft model.[4]

References

Technical Support Center: Addressing 4-Demethyldeoxypodophyllotoxin (DMDPT) Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers with troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for investigating and overcoming resistance to 4-Demethyldeoxypodophyllotoxin (DMDPT) in cancer cell lines.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My cancer cell line's IC50 value for DMDPT has significantly increased. What are the most common mechanisms of resistance?

An increased IC50 value is the primary indicator of acquired resistance. The most frequently observed mechanisms include:

  • Overexpression of Drug Efflux Pumps: The most common mechanism is the upregulation of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which is encoded by the ABCB1 gene.[1] P-gp functions as an energy-dependent pump that actively removes cytotoxic agents like DMDPT from the cell, thereby reducing their intracellular concentration and efficacy.[1][2][3]

  • Alterations in Signaling Pathways: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival and is often hyperactivated in resistant cancers.[4][5] Activation of this pathway can promote resistance by upregulating the expression of ABC transporters (including P-gp) and inhibiting apoptosis.[5][6][7]

  • Defects in Apoptotic Pathways: DMDPT and its analogs typically induce cell death via apoptosis.[8][9] Resistance can arise from mutations or altered expression of proteins involved in this process, such as an increased ratio of anti-apoptotic proteins (e.g., Bcl-2) to pro-apoptotic proteins (e.g., Bax), or defects in caspase activation.[10][11][12]

  • P-glycoprotein Independent Mechanisms: In some cases, resistance to podophyllotoxin (B1678966) analogs can occur without P-gp overexpression.[13] These mechanisms may involve changes in cell adhesion, alterations in the plasma membrane protein composition, or modifications to the drug's molecular target.[13]

Question 2: How can I determine if my resistant cells are overexpressing P-glycoprotein (P-gp/ABCB1)?

The most direct method is to measure the protein levels of P-gp.

  • Western Blotting: This is the gold-standard technique to quantify P-gp protein expression. Compare the P-gp protein levels in your resistant cell line to the parental, sensitive cell line. A significant increase in the ~170 kDa band corresponding to P-gp is a strong indicator of this resistance mechanism.[14]

  • Quantitative PCR (qPCR): To determine if the overexpression is due to increased transcription, you can measure the mRNA levels of the ABCB1 gene.

Question 3: I've confirmed P-gp overexpression. How do I know if it's actively causing DMDPT resistance?

To confirm that the overexpressed P-gp is functional, you should perform a dye efflux assay.

  • Rhodamine 123 Efflux Assay: This is a widely used functional assay measured by flow cytometry.[15] P-gp actively transports the fluorescent dye Rhodamine 123 out of the cell.[16][17] Resistant cells overexpressing P-gp will retain less dye compared to sensitive cells. The assay's specificity can be confirmed by using a known P-gp inhibitor, such as verapamil (B1683045) or cyclosporin (B1163) A, which should block the efflux and increase Rhodamine 123 retention in the resistant cells.[15][18]

Question 4: How can I overcome P-gp-mediated resistance to DMDPT in my experiments?

The primary strategy is to co-administer DMDPT with a P-gp inhibitor. This blocks the efflux pump, leading to the intracellular accumulation of the chemotherapeutic agent.[1]

  • P-gp Inhibitors (Modulators):

    • First-generation: Verapamil and Cyclosporin A are classical inhibitors used experimentally, though their clinical use is limited by toxicity.[15]

    • Third-generation: Compounds like PSC-833 (Valspodar) are more potent and specific inhibitors.[15]

    • Novel Inhibitors: Many new synthetic compounds and natural products are being investigated for their ability to inhibit P-gp.[3]

Quantitative Data Summary

The following table summarizes representative IC50 values for a DMDPT-related compound (2-dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione, or DMDD) in various human cancer cell lines compared to normal cell lines, demonstrating its selective cytotoxicity.

Cell LineCell TypeIC50 (µM) after 48hReference
Cancer Lines
MCF-7Breast Adenocarcinoma3.13[19]
BT20Breast Adenocarcinoma3.99[19]
A549Lung Carcinoma5.57[19]
U2OSOsteosarcoma4.19[19]
Normal Lines
MCF-10AMammary Epithelial48.8[19]
HPL1APeripheral Lung Epithelial9.0[19]
HUVECUmbilical Vein Endothelial11.5[19]

Visualizations: Workflows and Pathways

G cluster_0 Initial Observation cluster_2 Results & Conclusion start Increased IC50 of DMDPT in Cancer Cell Line western Perform Western Blot for P-gp (ABCB1) start->western result1 P-gp Overexpressed western->result1 Positive conclusion Resistance is P-gp Mediated western->conclusion Negative: Explore other mechanisms (e.g., Apoptosis, Akt) rhodamine Perform Rhodamine 123 Efflux Assay result2 Increased Dye Efflux rhodamine->result2 Positive result1->rhodamine result2->conclusion

Caption: A logical workflow for diagnosing P-gp-mediated DMDPT resistance.

G rtk Growth Factor Receptor (RTK) pi3k PI3K rtk->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 akt Akt (Protein Kinase B) pip3->akt Recruits & Activates nfkb NF-κB akt->nfkb Activates mdr1 ABCB1/MDR1 Gene Transcription nfkb->mdr1 Promotes pgp P-glycoprotein (P-gp) Synthesis & Trafficking mdr1->pgp efflux DMDPT Efflux pgp->efflux

Caption: PI3K/Akt signaling leading to increased P-gp expression and drug efflux.[5][6]

G DMDPT DMDPT Bcl2 Bcl-2 (Anti-apoptotic) DMDPT->Bcl2 Inhibits Bax Bax (Pro-apoptotic) DMDPT->Bax Mito Mitochondrion CytC Cytochrome c Release Mito->CytC Bcl2->Bax Inhibits Bax->Mito Forms pore Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by DMDPT.[10][12]

Detailed Experimental Protocols

Protocol 1: Western Blot for P-glycoprotein (P-gp/ABCB1) Detection

This protocol describes the detection of P-gp protein levels in cell lysates to compare resistant and sensitive cell lines.

Materials:

  • Parental (sensitive) and DMDPT-resistant cell lines

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • 4-15% Mini-PROTEAN TGX Precast Gels

  • PVDF membrane

  • Tris-Glycine Transfer Buffer

  • Blocking Buffer (5% non-fat milk or BSA in TBST)

  • Primary Antibody: Anti-P-glycoprotein/ABCB1 (e.g., clone UIC2)

  • Primary Antibody: Anti-β-actin or Anti-GAPDH (loading control)

  • Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG

  • Enhanced Chemiluminescence (ECL) Substrate

  • Chemiluminescence Imaging System

Procedure:

  • Cell Lysis:

    • Culture sensitive and resistant cells to 80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer, scrape cells, and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

  • Sample Preparation & SDS-PAGE:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg) with RIPA buffer.

    • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

    • Load samples onto the precast gel and run until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-P-gp antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the ECL substrate and apply it to the membrane.

    • Image the blot using a chemiluminescence imaging system.

    • Strip the membrane (if necessary) and re-probe for the loading control (β-actin or GAPDH) to ensure equal protein loading.

Protocol 2: Rhodamine 123 (Rh123) Efflux Assay for P-gp Function

This flow cytometry-based assay measures the functional activity of the P-gp efflux pump.[15][20]

Materials:

  • Parental (sensitive) and DMDPT-resistant cell lines

  • Rhodamine 123 (stock solution in DMSO)

  • Verapamil (P-gp inhibitor, stock solution in DMSO or water)

  • Complete culture medium (e.g., RPMI 1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometer

Procedure:

  • Cell Preparation:

    • Harvest cells and adjust the cell density to 1 x 10^6 cells/mL in complete culture medium.

    • Prepare at least four sets of tubes for each cell line:

      • Unstained Control (cells only)

      • Rh123 Stained (no inhibitor)

      • Rh123 Stained + Verapamil

      • Parental Cell Line - Rh123 Stained (for comparison)

  • Inhibitor Pre-incubation:

    • To the "Verapamil" tube, add Verapamil to a final concentration of 10-50 µM.

    • Incubate for 30 minutes at 37°C.

  • Rhodamine 123 Loading (Influx):

    • Add Rhodamine 123 to all tubes (except the unstained control) to a final concentration of 50-200 ng/mL.[15]

    • Incubate all tubes for 30-60 minutes at 37°C in the dark.

  • Efflux Phase:

    • Wash the cells twice with ice-cold PBS to remove extracellular Rh123.

    • Resuspend the cell pellets in fresh, pre-warmed complete medium. For the verapamil-treated sample, add fresh medium containing verapamil.

    • Incubate for an additional 1-2 hours at 37°C to allow for dye efflux.

  • Data Acquisition:

    • After the efflux period, place the tubes on ice to stop the process.

    • Analyze the cells on a flow cytometer, measuring fluorescence in the appropriate channel (e.g., FITC/FL1).

    • Collect at least 10,000 events for each sample.

  • Data Analysis:

    • Gate on the live cell population using forward and side scatter.

    • Compare the geometric mean fluorescence intensity (MFI) of the different samples.

    • Expected Result: Resistant cells should show low Rh123 fluorescence. Treatment with verapamil should significantly increase the fluorescence in resistant cells, ideally to a level similar to that of the sensitive parental cells. This indicates that the low fluorescence is due to active P-gp-mediated efflux.

References

Technical Support Center: 4-Demethyldeoxypodophyllotoxin Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential for assay interference with 4-Demethyldeoxypodophyllotoxin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a naturally occurring lignan (B3055560) found in plants of the Podophyllum genus. It is a derivative of podophyllotoxin (B1678966) and is investigated for its potent anti-cancer properties. Its primary mechanism of action involves the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition leads to DNA damage, cell cycle arrest, typically at the G2/M phase, and ultimately apoptosis (programmed cell death) in cancer cells.

Q2: Can this compound interfere with common cell-based assays?

Yes, like many natural products, this compound has the potential to interfere with common cell-based assays. This interference can stem from its inherent physicochemical properties, such as its optical properties (absorbance and potential fluorescence), and its biological activities, including its ability to induce reactive oxygen species (ROS).

Q3: What types of assays are most likely to be affected by this compound?

Assays that are potentially susceptible to interference by this compound include:

  • Fluorescence-Based Assays: Due to the aromatic nature of its structure, the compound may exhibit autofluorescence or quench the fluorescence of assay reagents.

  • Absorbance-Based Assays (e.g., MTT, XTT, WST-1): The compound may directly react with the tetrazolium salts or the formazan (B1609692) product, or its color may interfere with the absorbance reading.

  • Reactive Oxygen Species (ROS) Assays: As podophyllotoxin and its derivatives have been shown to induce ROS, the compound can directly contribute to the signal in assays designed to measure cellular oxidative stress.

  • ELISAs and other Immunoassays: High concentrations of the compound could potentially denature proteins or interfere with antibody-antigen binding, though this is less commonly reported.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Cell Viability Assays (e.g., MTT)

Symptoms:

  • Higher or lower than expected cell viability readings that do not correlate with other cytotoxicity assays (e.g., trypan blue exclusion).

  • High background absorbance in wells containing only the compound and media.

Potential Cause: this compound may be directly reducing the MTT tetrazolium salt to its formazan product, independent of cellular metabolic activity. Alternatively, its absorbance spectrum may overlap with that of the formazan product.

Troubleshooting Steps:

StepExperimental ProtocolExpected Outcome if Interference is Present
1. Acellular Control Incubate this compound at various concentrations in cell-free media containing the MTT reagent for the standard assay duration.An increase in absorbance at the detection wavelength (typically 570 nm) in a dose-dependent manner.
2. Alternative Viability Assay Perform a non-enzymatic, non-colorimetric cell viability assay in parallel, such as the trypan blue exclusion assay or a commercial ATP-based luminescence assay.Discrepancy between the results of the MTT assay and the orthogonal assay.
3. Wavelength Scan Perform a wavelength scan of the formazan product in the presence and absence of this compound to check for spectral overlap.A shift or alteration in the absorbance spectrum of the formazan product.
Issue 2: High Background or Quenching in Fluorescence-Based Assays

Symptoms:

  • Unusually high fluorescence readings in wells containing the compound without cells.

  • A dose-dependent decrease in the fluorescence signal of a positive control in the presence of the compound.

Potential Cause: The compound may be autofluorescent at the excitation and emission wavelengths of the assay, or it may be quenching the fluorescence of the reporter molecule.

Troubleshooting Steps:

StepExperimental ProtocolExpected Outcome if Interference is Present
1. Autofluorescence Check Measure the fluorescence of this compound at various concentrations in the assay buffer at the specific excitation and emission wavelengths used in the experiment.A significant fluorescence signal that increases with compound concentration.
2. Quenching Control Incubate a known fluorescent standard (e.g., fluorescein, rhodamine) with increasing concentrations of this compound and measure the fluorescence.A dose-dependent decrease in the fluorescence of the standard.
3. Red-Shifted Fluorophores If possible, switch to an assay with a red-shifted fluorescent probe, as natural products are less likely to interfere in this spectral region.Reduced interference compared to assays using blue or green fluorophores.
Issue 3: Elevated Signal in Reactive Oxygen Species (ROS) Assays

Symptoms:

  • A significant increase in the ROS signal (e.g., from DCFH-DA) at early time points or at concentrations where cytotoxicity is not yet observed.

Potential Cause: this compound is known to induce ROS as part of its cytotoxic mechanism. This is a true biological effect but can be misinterpreted if not correlated with other cellular events. It is also possible for the compound to directly react with the ROS probe.

Troubleshooting Steps:

StepExperimental ProtocolExpected Outcome if Interference is Present
1. Acellular ROS Assay Incubate this compound with the ROS probe (e.g., DCFH-DA) in a cell-free system to check for direct chemical reaction.An increase in fluorescence, indicating a direct reaction between the compound and the probe.
2. Antioxidant Co-treatment Co-treat cells with this compound and a known antioxidant (e.g., N-acetylcysteine).A reduction in the ROS signal, confirming that the signal is due to cellular ROS production.
3. Orthogonal ROS Detection Use a different method to detect oxidative stress, such as measuring lipid peroxidation (e.g., TBARS assay) or quantifying glutathione (B108866) levels.Correlation of results across different ROS detection methods.

Visualizing Troubleshooting Workflows

Troubleshooting Workflow for Potential Assay Interference

start Unexpected Assay Result q1 Is the assay fluorescence-based? start->q1 q2 Is the assay absorbance-based (e.g., MTT)? q1->q2 No autofluorescence Check for Autofluorescence q1->autofluorescence Yes q3 Is it a ROS assay? q2->q3 No acellular_mtt Perform Acellular MTT Assay q2->acellular_mtt Yes acellular_ros Perform Acellular ROS Assay q3->acellular_ros Yes quenching Check for Quenching autofluorescence->quenching orthogonal_viability Use Orthogonal Viability Assay acellular_mtt->orthogonal_viability antioxidant Co-treat with Antioxidant acellular_ros->antioxidant

Caption: A logical workflow to diagnose potential assay interference.

Potential Mechanisms of this compound Interference

cluster_fluorescence Fluorescence Assays cluster_absorbance Absorbance Assays cluster_ros ROS Assays compound This compound autofluor Autofluorescence compound->autofluor may exhibit quench Fluorescence Quenching compound->quench may cause direct_reduction Direct Reduction of Reagent compound->direct_reduction may cause spectral_overlap Spectral Overlap compound->spectral_overlap may have ros_induction Biological ROS Induction compound->ros_induction induces probe_reaction Direct Reaction with Probe compound->probe_reaction may cause

Caption: Potential interference pathways of this compound.

Technical Support Center: Enhancing In Vivo Delivery of 4-Demethyldeoxypodophyllotoxin (DMDPT)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for strategies to enhance the in vivo delivery of 4-Demethyldeoxypodophyllotoxin (DMDPT). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate the successful design and execution of DMDPT delivery studies.

I. Troubleshooting Guides

This section addresses common issues encountered during the development and in vivo testing of DMDPT nanoformulations.

Problem Potential Cause Suggested Solution
Low Drug Loading/Encapsulation Efficiency - Poor solubility of DMDPT in the chosen organic solvent. - Drug precipitation during nanoparticle formation. - Suboptimal drug-to-carrier ratio. - Inefficient purification method leading to drug loss.- Solvent Optimization: Test a range of organic solvents (e.g., acetone, dichloromethane (B109758), DMSO) to identify one that provides high DMDPT solubility. - Process Parameter Adjustment: Optimize the rate of addition of the organic phase to the aqueous phase to prevent rapid drug precipitation. - Ratio Screening: Experiment with different DMDPT-to-carrier weight ratios to find the optimal loading capacity. - Purification Method: Use dialysis with an appropriate molecular weight cutoff (MWCO) membrane or tangential flow filtration for purification to minimize the loss of nanoformulations.
Poor In Vivo Stability and Rapid Clearance - Opsonization of nanoparticles by the reticuloendothelial system (RES). - Premature drug release from the carrier. - Aggregation of nanoparticles in the bloodstream.- Surface Modification: Incorporate polyethylene (B3416737) glycol (PEG) onto the nanoparticle surface (PEGylation) to create a hydrophilic shield and reduce opsonization. - Carrier Crosslinking: For polymeric micelles, consider crosslinking the core or shell to enhance stability and prevent premature drug release. - Zeta Potential Optimization: Aim for a slightly negative or neutral zeta potential to minimize nonspecific interactions with blood components and reduce aggregation.
High In Vivo Toxicity - Off-target effects of free DMDPT due to burst release. - Toxicity of the nanocarrier material itself. - Accumulation of nanoparticles in healthy organs.- Sustained Release Formulation: Design the nanoformulation for sustained drug release to minimize high initial concentrations of free DMDPT. - Biocompatible Carriers: Utilize biodegradable and biocompatible materials such as PLA, PLGA, or natural lipids. - Targeted Delivery: Incorporate targeting ligands (e.g., antibodies, peptides) on the nanoparticle surface to enhance accumulation at the tumor site through active targeting.
Inconsistent Particle Size and Polydispersity - Inadequate mixing during nanoparticle preparation. - Fluctuation in temperature or pH. - Aggregation during storage.- Homogenization/Sonication: Use high-shear homogenization or probe sonication to ensure uniform particle size. - Process Control: Maintain consistent temperature and pH throughout the formulation process. - Lyophilization with Cryoprotectants: Lyophilize the nanoformulation with cryoprotectants like trehalose (B1683222) or sucrose (B13894) for long-term storage to prevent aggregation upon reconstitution.

II. Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the in vivo delivery of this compound (DMDPT)?

A1: The primary challenges for in vivo delivery of DMDPT stem from its poor water solubility, which limits its bioavailability and administration routes.[1] Additionally, its non-specific cytotoxicity can lead to significant side effects, and it is susceptible to rapid in vivo clearance.[2][3]

Q2: Which nanoformulation strategies have shown promise for improving DMDPT delivery?

A2: Several nanoformulation strategies are being explored to overcome the challenges of DMDPT delivery. These include polymeric micelles, liposomes, and solid lipid nanoparticles (SLNs).[1][3] These systems can enhance solubility, prolong circulation time, and potentially target tumor tissues through the enhanced permeability and retention (EPR) effect.[1]

Q3: How can the stability of DMDPT nanoformulations be improved?

A3: Stability can be enhanced by optimizing the formulation composition and preparation methods. For polymeric micelles, using copolymers with a low critical micelle concentration (CMC) is crucial.[4] Surface modification with PEG (PEGylation) can prevent aggregation and reduce clearance by the immune system.[1] Lyophilization with appropriate cryoprotectants is also a standard method for improving long-term storage stability.[1]

Q4: What are the key signaling pathways affected by DMDPT that are relevant for cancer therapy?

A4: DMDPT has been shown to exert its anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and DNA damage response. Notably, it has been reported to inhibit the PI3K/Akt signaling pathway, which is often hyperactivated in cancer, and to activate the Chk-2 signaling pathway, a critical component of the DNA damage response.[5][6]

Q5: What are the critical quality attributes to consider when characterizing DMDPT nanoformulations?

A5: The critical quality attributes for DMDPT nanoformulations include particle size and polydispersity index (PDI), surface charge (zeta potential), drug loading content, and encapsulation efficiency.[7] These parameters significantly influence the in vivo behavior, efficacy, and safety of the formulation.

III. Quantitative Data Summary

The following tables summarize quantitative data from studies on nanoformulations of deoxypodophyllotoxin (B190956) (DPT), a close structural analog of DMDPT, which provide valuable insights for the development of DMDPT delivery systems.

Table 1: Physicochemical Properties of Deoxypodophyllotoxin (DPT) Loaded Polymeric Micelles

FormulationPolymerParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Drug Loading (%)Reference
DPT-PMmPEG-PLA20-35Not Reported98Not Reported[1]

Table 2: In Vivo Pharmacokinetic Parameters of Deoxypodophyllotoxin (DPT) Formulations in Rats

FormulationCmax (µg/mL)AUC (0-t) (µg/mL*h)t1/2 (h)Reference
DPT-HP-β-CD1.8 ± 0.32.5 ± 0.41.2 ± 0.2[8]
DPT-PM4.2 ± 0.615.8 ± 2.15.6 ± 0.8[8]

(DPT-HP-β-CD: Deoxypodophyllotoxin-Hydroxypropyl-β-Cyclodextrin inclusion complex; DPT-PM: Deoxypodophyllotoxin-loaded polymeric micelles)

IV. Experimental Protocols

This section provides detailed methodologies for the preparation of common nanoformulations for DMDPT delivery.

Protocol 1: Preparation of DMDPT-Loaded Polymeric Micelles via Thin-Film Hydration

Materials:

  • This compound (DMDPT)

  • Methoxy (B1213986) polyethylene glycol-block-poly(D,L-lactide) (mPEG-PLA)

  • Organic solvent (e.g., Dichloromethane)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Rotary evaporator

  • Probe sonicator

  • Syringe filter (0.22 µm)

Procedure:

  • Accurately weigh DMDPT and mPEG-PLA and dissolve them in a minimal amount of dichloromethane in a round-bottom flask.

  • Create a thin lipid film by evaporating the organic solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) and reduced pressure.

  • Hydrate the resulting thin film with pre-warmed PBS (pH 7.4) by rotating the flask in a water bath set above the glass transition temperature of the polymer for approximately 1 hour.

  • To achieve a uniform size distribution, sonicate the resulting micellar solution using a probe sonicator.

  • Filter the final DMDPT-loaded polymeric micelle solution through a 0.22 µm syringe filter to remove any aggregates.

  • Characterize the formulation for particle size, PDI, zeta potential, encapsulation efficiency, and drug loading.

Protocol 2: Preparation of DMDPT-Loaded Liposomes via Thin-Film Hydration

Materials:

  • This compound (DMDPT)

  • Phospholipids (e.g., DSPC, DMPC)

  • Cholesterol

  • Organic solvent mixture (e.g., Chloroform:Methanol, 2:1 v/v)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm)

Procedure:

  • Dissolve DMDPT, phospholipids, and cholesterol in the chloroform:methanol mixture in a round-bottom flask.

  • Form a thin lipid film on the inner wall of the flask using a rotary evaporator.

  • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature.

  • For size homogenization, subject the liposomal suspension to several extrusion cycles through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Remove the unencapsulated DMDPT by dialysis or size exclusion chromatography.

  • Characterize the liposomes for their physicochemical properties.

Protocol 3: Preparation of DMDPT-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

Materials:

  • This compound (DMDPT)

  • Solid lipid (e.g., Glyceryl monostearate, Compritol®)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

  • High-shear homogenizer

  • Probe sonicator

Procedure:

  • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

  • Dissolve the DMDPT in the molten lipid.

  • Separately, heat the aqueous surfactant solution to the same temperature.

  • Add the hot aqueous phase to the molten lipid phase and emulsify using a high-shear homogenizer to form a coarse oil-in-water emulsion.

  • Further reduce the particle size by subjecting the pre-emulsion to high-pressure homogenization or probe sonication at the elevated temperature.

  • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • Characterize the SLN dispersion for its properties.

V. Visualization of Signaling Pathways and Experimental Workflow

DMDPT_PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates pAkt p-Akt Akt->pAkt mTOR mTOR pAkt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival DMDPT This compound (DMDPT) DMDPT->PI3K Inhibits DMDPT_Chk2_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Activates Chk2 Chk2 ATM_ATR->Chk2 Phosphorylates pChk2 p-Chk2 Chk2->pChk2 Cdc25 Cdc25 pChk2->Cdc25 Inhibits Cell_Cycle_Arrest G2/M Cell Cycle Arrest pChk2->Cell_Cycle_Arrest Cdc25->Cell_Cycle_Arrest DMDPT This compound (DMDPT) DMDPT->DNA_Damage DMDPT_Delivery_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation Nanoformulation (e.g., Micelles, Liposomes) Characterization Physicochemical Characterization (Size, Zeta, EE%) Formulation->Characterization Cell_Culture Cancer Cell Lines Characterization->Cell_Culture Cytotoxicity Cytotoxicity Assay (MTT, etc.) Cell_Culture->Cytotoxicity Cellular_Uptake Cellular Uptake (Flow Cytometry, Microscopy) Cell_Culture->Cellular_Uptake Animal_Model Tumor-bearing Animal Model Cytotoxicity->Animal_Model Cellular_Uptake->Animal_Model Pharmacokinetics Pharmacokinetic Study Animal_Model->Pharmacokinetics Efficacy Antitumor Efficacy (Tumor Growth Inhibition) Animal_Model->Efficacy Toxicity_Study Toxicity Assessment Animal_Model->Toxicity_Study

References

Technical Support Center: Enhancing the Potency of 4-Demethyldeoxypodophyllotoxin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the structural modification of 4-Demethyldeoxypodophyllotoxin (DMDPT) to improve its therapeutic potency. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets for this compound and its derivatives?

A1: The primary molecular targets for this compound (a derivative of podophyllotoxin (B1678966), PPT) and its analogues are tubulin and DNA topoisomerase II.[1][2] The parent compound, podophyllotoxin, primarily acts as a tubulin polymerization inhibitor, leading to cell cycle arrest in the G2/M phase.[1][3] However, modifications, particularly at the C-4 position, can shift the mechanism of action towards inhibition of DNA topoisomerase II, which induces DNA strand breaks.[3][4][5] Clinically used drugs like etoposide (B1684455) and teniposide (B1684490) are examples of podophyllotoxin derivatives that function as topoisomerase II inhibitors.[1][3]

Q2: Which structural modifications of the this compound scaffold have shown the most promise for improving anticancer potency?

A2: Modifications at the C-4 position of the podophyllotoxin scaffold have been a major focus for improving antitumor activity and overcoming drug resistance.[4][6][7] Introducing various substituents at this position has led to the development of more potent compounds.[6][8] Promising modifications include the introduction of:

  • Nitrogen-containing heterocycles: These derivatives have demonstrated excellent cytotoxic activity.[9]

  • Amino groups: C-4β-amino derivatives have shown significant cytotoxicity against various cancer cell lines.[4][10]

  • Alkylthio and other sulfur-containing groups: 4-Sulfanyl-deoxypodophyllotoxin derivatives have exhibited comparable or better activity than etoposide.[4][11]

  • Glycosidic moieties: The addition of a glycosidic group at C-4, especially in 4'-demethylated analogues, is crucial for topoisomerase II inhibitory activity, as seen in etoposide.[4][12]

Q3: How do modifications at the C-4 position influence the structure-activity relationship (SAR)?

A3: The C-4 position is critical in determining the biological activity and mechanism of action of podophyllotoxin derivatives.[4][6] The structure-activity relationship (SAR) at this position can be summarized as follows:

  • Stereochemistry: The stereochemistry at C-4 is crucial. For instance, the β-configuration is often associated with higher activity.

  • Bulky Substituents: Increasing the steric hindrance at the C-4 position can sometimes lead to a decrease in potency against cancer cells, which may be attributed to effects on cellular distribution rather than direct binding affinity to tubulin.[13][14][15]

  • Shifting the Mechanism: As mentioned, modifications at C-4, particularly the introduction of a glycosidic group in 4'-demethylepipodophyllotoxin (B1664165), can convert the compound from a tubulin inhibitor to a topoisomerase II inhibitor.[3][4]

Q4: What are the common challenges in synthesizing this compound derivatives?

A4: Researchers may encounter several challenges during the synthesis of DMDPT derivatives, including:

  • Stereoselectivity: Achieving the desired stereochemistry at the C-4 position during nucleophilic substitution can be challenging.

  • Protecting Groups: The synthesis may require the use of protecting groups for the hydroxyl functions on the molecule, which adds extra steps of protection and deprotection.

  • Purification: The purification of the final products often requires chromatographic techniques, which can be time-consuming and may lead to loss of material.

  • Solubility: Some derivatives may have poor solubility in common solvents, making their handling and biological evaluation difficult.[5]

Troubleshooting Guides

Problem 1: Low Yield of the Desired C-4 Substituted Derivative
Possible Cause Troubleshooting Step
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature.
Steric hindrance If the nucleophile is bulky, it may hinder the reaction. Try using a less bulky nucleophile or a different synthetic route.
Side reactions The presence of multiple reactive sites can lead to side products. Use appropriate protecting groups to block other reactive sites.
Decomposition of starting material or product Ensure the reaction conditions (e.g., temperature, pH) are suitable for the stability of your compounds.
Problem 2: Inconsistent Results in Cytotoxicity Assays (e.g., MTT Assay)
Possible Cause Troubleshooting Step
Cell viability issues Ensure cells are healthy and in the logarithmic growth phase before seeding. Check for contamination.
Compound precipitation Visually inspect the wells for any precipitate after adding the compound. If precipitation occurs, consider using a different solvent or a lower concentration range. The final DMSO concentration should typically be below 1%.[16]
Inaccurate compound concentration Double-check the calculations for your stock solutions and serial dilutions.
Variable incubation times Use a consistent incubation time for all experiments.
MTT reagent issues Ensure the MTT reagent is fresh and protected from light.
Problem 3: No Inhibition Observed in the In Vitro Tubulin Polymerization Assay
Possible Cause Troubleshooting Step
Inactive compound The modification may have rendered the compound inactive as a tubulin polymerization inhibitor. Consider testing for topoisomerase II inhibition.
Incorrect assay conditions Verify the final concentrations of tubulin, GTP, and your compound. Ensure the plate reader is maintained at 37°C.[16]
Compound insolubility in assay buffer Check the solubility of your compound in the assay buffer. If necessary, adjust the solvent or the starting concentration.[16]
Degraded tubulin protein Use high-quality, polymerization-competent tubulin. Store tubulin properly at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[17]

Quantitative Data Summary

Table 1: Cytotoxicity of Selected this compound Derivatives (IC50, µM)

CompoundModification at C-4Cell LineIC50 (µM)Reference
Etoposide (VP-16)β-D-glucosideHL-60-[18]
Etoposide (VP-16)β-D-glucosideA-549-[18]
9g β-N-substituted-phenylalanine 5-Fu pentyl esterHL-600.04[18]
9g β-N-substituted-phenylalanine 5-Fu pentyl esterA-549<0.01[18]
8b Benzylamino derivativeAverage of A549, HCT-116, HepG23.8[10]
Compound 3 4-O-sulfamate derivativeMCF70.150 - 0.220[8]
Compound 3 4-O-sulfamate derivativeA27800.150 - 0.220[8]
Compound 3 4-O-sulfamate derivativeHT290.150 - 0.220[8]
Compound 28 C4-substituted anilino with tertiary amino tailHepG2Potent[5]
a6 Podophyllotoxin-imidazolium saltHCT-1160.04 - 0.29[9]
c1-c3 Podophyllotoxin-amine compoundsVarious0.04 - 0.58[9]
Compound 29 Dimeric podophyllotoxin with perbutyrylated glucose linkerHL-60, SMMC-7721, A-549, MCF-7, SW4800.43 - 3.50[19]

Note: This table presents a selection of data from the cited literature. For a comprehensive understanding, please refer to the original publications.

Experimental Protocols

General Protocol for Synthesis of 4β-Amino-4-deoxy-4'-demethylepipodophyllotoxin Derivatives

This protocol is a generalized procedure based on common synthetic strategies for introducing amino groups at the C-4 position.

Materials:

  • 4'-Demethylepipodophyllotoxin

  • An appropriate amine (e.g., benzylamine)

  • A suitable Lewis acid catalyst (e.g., BF3·Et2O)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica (B1680970) gel for column chromatography)

Procedure:

  • Dissolve 4'-demethylepipodophyllotoxin in anhydrous dichloromethane (B109758) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the Lewis acid catalyst (e.g., BF3·Et2O) dropwise to the stirred solution.

  • After stirring for a short period (e.g., 15-30 minutes), add the desired amine to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

  • Characterize the final product using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS).

Cell Viability (MTT) Assay

This protocol outlines the steps for assessing the cytotoxicity of the synthesized compounds.

Materials:

  • Human cancer cell lines (e.g., A549, HCT-116, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Synthesized compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete medium from the DMSO stock solution. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

  • Replace the medium in the wells with the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., etoposide).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Tubulin Polymerization Assay

This assay is used to determine if the compounds inhibit the polymerization of tubulin into microtubules.[16][20][21]

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (1 mM final concentration)

  • Glycerol (optional, as a polymerization enhancer)

  • Test compounds and controls (e.g., paclitaxel (B517696) as a stabilizer, colchicine (B1669291) as a destabilizer)

  • 96-well microplate (UV-transparent)

  • Temperature-controlled microplate reader (37°C)

Procedure:

  • Prepare the tubulin polymerization mix on ice by reconstituting lyophilized tubulin in the General Tubulin Buffer containing GTP and glycerol.

  • Pipette the test compounds at various concentrations (and controls) into the wells of a pre-warmed 96-well plate.

  • To initiate the reaction, add the cold tubulin polymerization mix to each well.

  • Immediately place the plate in the 37°C microplate reader.

  • Measure the change in absorbance (turbidity) at 340 nm every minute for 60-90 minutes.

  • Plot the absorbance versus time. An increase in absorbance indicates tubulin polymerization.

  • Analyze the data by comparing the rate and extent of polymerization in the presence of the test compounds to the vehicle control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis induced by the test compounds.[22][23][24][25][26]

Materials:

  • Cancer cells treated with the test compounds

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Treat the cells with the test compounds at the desired concentrations for a specific time.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in Annexin V Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry.

  • The results will distinguish between:

    • Live cells (Annexin V-negative, PI-negative)

    • Early apoptotic cells (Annexin V-positive, PI-negative)

    • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

    • Necrotic cells (Annexin V-negative, PI-positive)

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action start This compound modification C-4 Structural Modification start->modification purification Purification (Chromatography) modification->purification characterization Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity characterization->cytotoxicity tubulin Tubulin Polymerization Assay cytotoxicity->tubulin If active topoisomerase Topoisomerase II Assay cytotoxicity->topoisomerase If active apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis tubulin->apoptosis topoisomerase->apoptosis cell_cycle Cell Cycle Analysis apoptosis->cell_cycle pathway Signaling Pathway Analysis cell_cycle->pathway

Caption: Experimental workflow for modifying DMDPT and evaluating its potency.

apoptosis_pathway cluster_stimulus Stimulus cluster_targets Cellular Targets cluster_consequences Cellular Consequences cluster_apoptosis Apoptosis Induction dmdpt DMDPT Derivative tubulin Tubulin Polymerization Inhibition dmdpt->tubulin topo_ii Topoisomerase II Inhibition dmdpt->topo_ii g2m_arrest G2/M Phase Arrest tubulin->g2m_arrest dna_damage DNA Damage topo_ii->dna_damage mitochondria Mitochondrial Pathway g2m_arrest->mitochondria dna_damage->mitochondria caspases Caspase Activation (Caspase-3, -8, -9) mitochondria->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Signaling pathway of DMDPT derivatives inducing apoptosis.

troubleshooting_logic start Experiment Start assay Perform Biological Assay start->assay results Unexpected Results? assay->results check_reagents Check Reagent Quality & Concentration results->check_reagents Yes end Successful Experiment results->end No check_conditions Verify Experimental Conditions (Temp, Time, etc.) check_reagents->check_conditions check_solubility Assess Compound Solubility check_conditions->check_solubility optimize Optimize Protocol check_solubility->optimize optimize->assay

Caption: A logical workflow for troubleshooting experimental issues.

References

Technical Support Center: Managing Off-Target Effects of 4-Demethyldeoxypodophyllotoxin in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the off-target effects of 4-Demethyldeoxypodophyllotoxin (DMDPT) in a preclinical setting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (DMDPT)?

A1: this compound is a lignan (B3055560) derivative of podophyllotoxin. Its primary mechanism of action is the inhibition of tubulin polymerization. By binding to tubulin, DMDPT disrupts the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. This disruption leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).

Q2: What are the known or potential off-target effects of DMDPT?

A2: While DMDPT's primary target is tubulin, preclinical studies have suggested several potential off-target effects that researchers should be aware of:

  • Kinase Modulation: A glucoside derivative of DMDPT has been shown to modulate the activity of Checkpoint Kinase 2 (Chk2), a key protein in the DNA damage response pathway. Furthermore, deoxypodophyllotoxin (B190956) has been observed to activate DNA damage-sensing kinases, including ataxia-telangiectasia mutated (ATM) and Chk2.[1]

  • PI3K/Akt Signaling Pathway Inhibition: Studies have indicated that deoxypodophyllotoxin can lead to the accumulation of the tumor suppressor PTEN, which results in the inhibition of the Akt signaling pathway.[1]

  • Topoisomerase II Inhibition: As a derivative of podophyllotoxin, there is a possibility of weak inhibitory activity against topoisomerase II, an enzyme involved in DNA replication and repair.

Q3: What are the common challenges encountered when working with DMDPT in preclinical models?

A3: Researchers may encounter the following issues:

  • Unexpected Cytotoxicity: Higher than expected toxicity in cell lines or animal models, which may be attributed to off-target effects.

  • Inconsistent Anti-proliferative Activity: Variability in the potency of DMDPT across different cancer cell lines.

  • Cellular Responses Not Aligned with G2/M Arrest: Observation of cell death mechanisms or cell cycle arrest at phases other than G2/M.

  • Development of Drug Resistance: Cancer cells may develop resistance to DMDPT through mechanisms such as the upregulation of drug efflux pumps.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific issues that may arise during preclinical studies with DMDPT.

Issue 1: Higher-than-expected cytotoxicity in a specific cell line.
Question Possible Cause Troubleshooting Steps
Why is my cell line showing extreme sensitivity to DMDPT, even at low concentrations? Off-target kinase inhibition: DMDPT may be inhibiting essential kinases in that particular cell line, leading to enhanced cell death.1. Perform a kinase selectivity screen: Test DMDPT against a panel of kinases known to be important for the survival of your cell line. 2. Western Blot Analysis: Check for the inhibition of known survival pathways, such as the PI3K/Akt pathway, by analyzing the phosphorylation status of key proteins like Akt.
Induction of multiple cell death pathways: Besides apoptosis, DMDPT might be triggering other cell death mechanisms like necrosis or autophagy due to off-target effects.1. Apoptosis vs. Necrosis Assay: Use Annexin V/Propidium Iodide staining and flow cytometry to differentiate between apoptotic and necrotic cell death. 2. Autophagy Markers: Perform Western blot for autophagy markers like LC3-I/II and p62.
Issue 2: Inconsistent IC50 values for DMDPT across different experiments.
Question Possible Cause Troubleshooting Steps
Why do I observe significant variability in the IC50 values of DMDPT in my cell viability assays? Inconsistent cell culture conditions: Factors like cell passage number, confluency, and media composition can affect cellular response to treatment.1. Standardize Cell Culture Protocol: Use cells within a defined passage number range. Seed cells at a consistent density and ensure they are in the exponential growth phase during the experiment. 2. Quality Control of Reagents: Ensure the quality and consistency of cell culture media, serum, and other supplements.
Compound stability and handling: DMDPT may be unstable or precipitate in the culture medium.1. Check Compound Solubility: Visually inspect the media for any precipitate after adding DMDPT. 2. Prepare Fresh Solutions: Always prepare fresh dilutions of DMDPT from a stock solution for each experiment. Minimize freeze-thaw cycles of the stock solution.
Issue 3: Cell cycle analysis does not show a clear G2/M arrest.
Question Possible Cause Troubleshooting Steps
My flow cytometry data shows a sub-G1 peak or arrest at a different phase of the cell cycle. What could be the reason? Induction of apoptosis at high concentrations: High concentrations of DMDPT may rapidly induce apoptosis, leading to DNA fragmentation and the appearance of a sub-G1 peak.1. Dose-Response and Time-Course Analysis: Perform cell cycle analysis at a range of DMDPT concentrations and time points to identify the optimal conditions for observing G2/M arrest before significant apoptosis occurs.
Off-target effects on other cell cycle regulators: DMDPT might be interacting with other proteins that regulate different phases of the cell cycle.1. Western Blot for Cell Cycle Proteins: Analyze the expression levels of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs) associated with other phases of the cell cycle.

Data Presentation

Table 1: Representative Kinase Selectivity Profile for a DMDPT Analog

Disclaimer: The following data is for a glucoside derivative of 4'-Demethyldeoxypodophyllotoxin and should be considered representative. A full kinase panel screening for DMDPT is recommended for definitive characterization.

Kinase Target% Inhibition at 10 µMPotential Implication
Checkpoint Kinase 2 (Chk2) ModulatedPotential for off-target effects on DNA damage response pathways.
Table 2: Cytotoxicity of a Structurally-Related Compound (5'-demethoxydeoxypodophyllotoxin) in Breast Cancer Cell Lines
Cell LineIC50 (µM)Selectivity Index (SI)*Interpretation
BT-549 ~0.464.4Non-selective

*Selectivity Index (SI) is calculated as the ratio of the IC50 in a non-tumorigenic cell line to the IC50 in the cancer cell line. A value >10 is generally considered selective.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of DMDPT on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of DMDPT (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

Objective: To analyze the effect of DMDPT on cell cycle distribution.

Methodology:

  • Cell Treatment: Treat cells with DMDPT at various concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot for PI3K/Akt Pathway Proteins

Objective: To investigate the effect of DMDPT on the PI3K/Akt signaling pathway.

Methodology:

  • Cell Lysis: Treat cells with DMDPT for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against total Akt, phospho-Akt (Ser473), and a loading control (e.g., GAPDH).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.

In Vitro Chk2 Kinase Assay

Objective: To determine if DMDPT directly inhibits Chk2 kinase activity.

Methodology:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant Chk2 enzyme, a specific Chk2 substrate (e.g., a peptide), and kinase assay buffer.

  • Inhibitor Addition: Add varying concentrations of DMDPT or a known Chk2 inhibitor (positive control) to the wells.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ADP produced.

  • Data Analysis: Calculate the percentage of Chk2 inhibition for each DMDPT concentration and determine the IC50 value.

Mandatory Visualizations

On_Target_Pathway DMDPT This compound (DMDPT) Tubulin Tubulin DMDPT->Tubulin Inhibits Microtubules Microtubule Polymerization DMDPT->Microtubules Disrupts Tubulin->Microtubules Essential for G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: On-target mechanism of this compound (DMDPT).

Off_Target_Pathways cluster_kinase Kinase Signaling cluster_pi3k PI3K/Akt Pathway Chk2 Chk2 DNA_Damage_Response DNA Damage Response Chk2->DNA_Damage_Response Modulates PI3K PI3K Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes DMDPT This compound (DMDPT) DMDPT->Chk2 Potential Off-Target Modulation DMDPT->Akt Potential Off-Target Inhibition

Caption: Potential off-target signaling pathways of DMDPT.

Troubleshooting_Workflow Start Unexpected Experimental Outcome Check_Purity Verify Compound Purity and Stability Start->Check_Purity Standardize_Protocol Standardize Experimental Protocol (e.g., cell density, passage number) Check_Purity->Standardize_Protocol Dose_Response Perform Dose-Response and Time-Course Experiments Standardize_Protocol->Dose_Response Assess_Off_Target Investigate Potential Off-Target Effects Dose_Response->Assess_Off_Target Kinase_Screening Kinase Panel Screening Assess_Off_Target->Kinase_Screening Hypothesis: Kinase Inhibition Pathway_Analysis Western Blot for Key Signaling Pathways (e.g., PI3K/Akt) Assess_Off_Target->Pathway_Analysis Hypothesis: Pathway Modulation Apoptosis_Assay Differentiate Cell Death Mechanisms (Annexin V/PI) Assess_Off_Target->Apoptosis_Assay Hypothesis: Alternative Cell Death Refine_Experiment Refine Experimental Design or Select Alternative Model Kinase_Screening->Refine_Experiment Pathway_Analysis->Refine_Experiment Apoptosis_Assay->Refine_Experiment

Caption: A logical workflow for troubleshooting unexpected experimental results with DMDPT.

References

Validation & Comparative

4-Demethyldeoxypodophyllotoxin vs. Etoposide: A Comparative Cytotoxicity Study

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of two potent anti-cancer agents, evaluating their cytotoxic effects, mechanisms of action, and impact on cell cycle progression and apoptosis.

This guide provides a comprehensive comparison of the cytotoxic properties of 4-Demethyldeoxypodophyllotoxin (DMDPT) and the well-established chemotherapeutic drug, Etoposide. Both compounds are derivatives of podophyllotoxin, a natural lignan, and have demonstrated significant anti-cancer activity. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side evaluation supported by experimental data to inform further research and development in oncology.

Executive Summary

This compound and Etoposide are potent cytotoxic agents that induce cell cycle arrest and apoptosis in cancer cells. While both are derived from podophyllotoxin, their primary mechanisms of action differ, leading to variations in their cytotoxic profiles. Etoposide is a well-characterized topoisomerase II inhibitor, leading to DNA double-strand breaks. In contrast, evidence suggests that DMDPT may exert its effects through a dual mechanism involving both microtubule assembly inhibition and the induction of DNA damage. This guide presents a detailed comparison of their cytotoxicity across various cancer cell lines, their impact on cellular signaling pathways, and the experimental methodologies used to ascertain these effects.

Comparative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for DMDPT and Etoposide in various cancer cell lines as determined by the MTT assay.

Cell LineCancer TypeThis compound (DMDPT) IC50 (µM)Etoposide IC50 (µM)Reference
DLD1Colorectal Cancer0.1224Not Reported in this study[1]
HCT-116Colorectal Cancer0.1552Not Reported in this study[1]
K562Chronic Myelogenous Leukemia0.00779 (as 4DPG)22.3[2]
A549Lung CancerNot Reported3.49 (72h)[3]
HeLaCervical CancerNot Reported209.90[4]
BGC-823Gastric CancerNot Reported43.74[4]
MOLT-3Acute Lymphoblastic LeukemiaNot Reported0.051[4]
HepG2Liver CancerNot Reported30.16[4]

Note: 4DPG is a glucoside derivative of 4-demethyl-picropodophyllotoxin. The IC50 values can vary depending on the experimental conditions, such as the duration of drug exposure.

Mechanism of Action and Signaling Pathways

This compound (DMDPT)

DMDPT, a derivative of podophyllotoxin, exhibits a multi-faceted mechanism of action. Evidence suggests it can inhibit microtubule assembly, similar to its parent compound, leading to mitotic arrest.[2] Additionally, studies have shown that DMDPT can induce DNA damage, activating downstream signaling pathways that lead to cell cycle arrest and apoptosis.[1] In colorectal cancer cells, DMDPT has been shown to activate the PI3K-AKT pathway, which is involved in regulating cell survival and proliferation.[1] The induction of DNA damage is marked by the upregulation of γ-H2AX, a marker for DNA double-strand breaks.[1]

DMDPT_Pathway DMDPT This compound (DMDPT)

Etoposide

Etoposide is a well-established topoisomerase II inhibitor.[4][5] It forms a ternary complex with DNA and the topoisomerase II enzyme, preventing the re-ligation of DNA strands that have been cleaved by the enzyme.[5] This leads to the accumulation of DNA double-strand breaks, which triggers a DNA damage response.[5] The tumor suppressor protein p53 is a key mediator in this response, and its activation leads to the transcriptional upregulation of genes involved in cell cycle arrest and apoptosis.[6] Etoposide treatment typically results in the arrest of cells in the G2/M phase of the cell cycle.[6][7]

Etoposide_Pathway Etoposide Etoposide

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of DMDPT and Etoposide.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Workflow

Protocol:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.[8]

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of DMDPT or Etoposide.

  • Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[7]

  • Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Cells are treated with DMDPT or Etoposide for a specified time, then harvested by trypsinization and washed with PBS.

  • Fixation: The cells are fixed in cold 70% ethanol (B145695) while vortexing and stored at 4°C for at least 30 minutes.[9]

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium (B1200493) iodide (PI) and RNase A.[9] PI is a fluorescent intercalating agent that stains DNA, and RNase A is used to prevent the staining of RNA.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The resulting histograms are analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment and Collection: Cells are treated with the compounds, and both adherent and floating cells are collected.

  • Washing: The cells are washed with cold PBS.

  • Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.[5][6]

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[5][6]

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.[6]

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both stains.[5]

Conclusion

Both this compound and Etoposide are potent inducers of cytotoxicity in cancer cells, primarily through the induction of cell cycle arrest at the G2/M phase and subsequent apoptosis. While Etoposide's mechanism is well-defined as a topoisomerase II inhibitor, DMDPT appears to have a more complex mechanism of action that may involve both microtubule disruption and DNA damage. The available data suggests that DMDPT and its derivatives can exhibit potent cytotoxicity, in some cases exceeding that of Etoposide. Further head-to-head comparative studies across a broader range of cancer cell lines are warranted to fully elucidate their relative potencies and therapeutic potential. The detailed experimental protocols provided herein offer a foundation for such future investigations.

References

Unraveling the Mechanisms: A Comparative Guide to 4-Demethyldeoxypodophyllotoxin and Podophyllotoxin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the mechanisms of action of 4-Demethyldeoxypodophyllotoxin (DMDPT) and its parent compound, podophyllotoxin (B1678966). This analysis is supported by experimental data and detailed methodologies to facilitate a comprehensive understanding of their distinct and overlapping cellular effects.

Podophyllotoxin, a lignan (B3055560) isolated from the roots of Podophyllum species, is a well-established antimitotic agent. Its derivative, this compound, has also demonstrated significant cytotoxic activity, prompting further investigation into its therapeutic potential. While both compounds share a common structural backbone, subtle chemical modifications lead to distinct primary mechanisms of action, influencing their potential clinical applications.

Divergent Molecular Targets: Tubulin vs. Topoisomerase II

The primary distinction in the mechanism of action between podophyllotoxin and DMDPT lies in their principal molecular targets within the cell. Podophyllotoxin is a potent inhibitor of microtubule dynamics, whereas DMDPT and its related 4'-demethylated congeners primarily function as topoisomerase II poisons.

Podophyllotoxin exerts its cytotoxic effects by binding to the colchicine-binding site on β-tubulin.[1][2] This interaction prevents the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle. The disruption of microtubule formation leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[1][2] While some derivatives of podophyllotoxin show activity against topoisomerase II, the parent compound is considered a weak inhibitor of this enzyme.[3][4]

This compound (DMDPT) , on the other hand, belongs to a class of podophyllotoxin derivatives where the 4'-demethyl group is a critical determinant for a different mechanism of action.[3][5] This structural feature is characteristic of potent topoisomerase II inhibitors, such as the clinically used drug etoposide (B1684455) (a 4'-demethylepipodophyllotoxin (B1664165) derivative).[5][6] These agents act by stabilizing the covalent complex between topoisomerase II and DNA, leading to the accumulation of double-strand DNA breaks.[5][7] This DNA damage activates downstream signaling pathways, including the PI3K-AKT and Chk-2 pathways, culminating in G2/M phase cell cycle arrest and apoptosis. While DMDPT is recognized as a tubulin modulator, its primary anticancer activity is attributed to its action as a topoisomerase II poison.

Quantitative Comparison of Biological Activity

CompoundTargetAssayIC50 ValueReference
Podophyllotoxin Tubulin PolymerizationTubulin Polymerization Assay~2.1 µM (for Deoxypodophyllotoxin)[2]
Topoisomerase IITopoisomerase II Inhibition AssayWeak inhibitor[3][4]
4-Demethylepipodophyllotoxin derivatives (e.g., Etoposide) Topoisomerase IITopoisomerase II-mediated DNA cleavagePotent inhibitors (values vary by derivative and cell line)[5][7][8]
Tubulin PolymerizationTubulin Polymerization AssayGenerally weaker inhibitors than podophyllotoxin

Signaling Pathways and Experimental Workflows

The distinct primary targets of podophyllotoxin and DMDPT initiate different downstream signaling cascades, as illustrated in the diagrams below.

podophyllotoxin_pathway podophyllotoxin Podophyllotoxin tubulin β-Tubulin (Colchicine Binding Site) podophyllotoxin->tubulin Binds to microtubule Microtubule Polymerization tubulin->microtubule Inhibits mitotic_spindle Mitotic Spindle Disruption microtubule->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Mechanism of action of Podophyllotoxin.

dmdpt_pathway dmdpt This compound topo_ii Topoisomerase II dmdpt->topo_ii Inhibits dna_complex Stabilizes Topo II-DNA Cleavage Complex topo_ii->dna_complex dna_breaks DNA Double-Strand Breaks dna_complex->dna_breaks pi3k_akt PI3K-AKT Pathway dna_breaks->pi3k_akt Activates chk2 Chk-2 Pathway dna_breaks->chk2 Activates g2m_arrest G2/M Phase Arrest pi3k_akt->g2m_arrest chk2->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are generalized protocols for the key assays used to determine the mechanism of action of these compounds.

Tubulin Polymerization Assay (Turbidimetric Method)

This assay measures the inhibition of microtubule formation by monitoring the increase in turbidity of a tubulin solution.

tubulin_assay_workflow start Start prepare_reagents Prepare Tubulin, GTP, and Test Compound start->prepare_reagents mix Mix Reagents in a Cuvette/Plate prepare_reagents->mix incubate Incubate at 37°C in a Spectrophotometer mix->incubate measure Measure Absorbance at 340 nm over Time incubate->measure analyze Analyze Data to Determine IC50 Value measure->analyze end End analyze->end

Caption: Workflow for a Tubulin Polymerization Assay.

Detailed Methodology:

  • Reagent Preparation: Purified tubulin protein is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA). A stock solution of GTP is prepared. The test compound (podophyllotoxin or DMDPT) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Reaction Setup: The reaction mixture, containing tubulin, GTP, and the test compound at various concentrations, is prepared in a pre-chilled cuvette or a 96-well plate. A control reaction without the test compound is also prepared.

  • Data Acquisition: The cuvette or plate is placed in a temperature-controlled spectrophotometer set at 37°C. The absorbance at 340 nm is measured at regular intervals for a specified period (e.g., 60 minutes) to monitor the kinetics of tubulin polymerization.

  • Data Analysis: The rate of polymerization is determined from the slope of the linear portion of the absorbance versus time curve. The percentage of inhibition for each concentration of the test compound is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[9][10][11]

Topoisomerase II Inhibition Assay (DNA Decatenation Assay)

This assay assesses the ability of a compound to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA).

topoisomerase_assay_workflow start Start prepare_reagents Prepare kDNA, Topo II, and Test Compound start->prepare_reagents mix Mix Reagents in a Reaction Tube prepare_reagents->mix incubate Incubate at 37°C mix->incubate stop_reaction Stop Reaction (e.g., with SDS/Proteinase K) incubate->stop_reaction gel_electrophoresis Agarose (B213101) Gel Electrophoresis stop_reaction->gel_electrophoresis visualize Visualize DNA with Ethidium (B1194527) Bromide and Analyze Results gel_electrophoresis->visualize end End visualize->end

Caption: Workflow for a Topoisomerase II DNA Decatenation Assay.

Detailed Methodology:

  • Reagent Preparation: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is used as the substrate. Human topoisomerase II enzyme is prepared in an appropriate buffer. The test compound (podophyllotoxin or DMDPT) is dissolved in a suitable solvent.

  • Reaction Setup: The reaction mixture containing kDNA, topoisomerase II assay buffer, ATP, and the test compound at various concentrations is assembled in a microcentrifuge tube. The reaction is initiated by the addition of the topoisomerase II enzyme.

  • Incubation and Termination: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes). The reaction is then terminated by the addition of a stop solution containing SDS and proteinase K to digest the enzyme.

  • Analysis: The reaction products are resolved by agarose gel electrophoresis. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. The DNA is visualized by staining with ethidium bromide. Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated DNA compared to the control. The IC50 value can be determined by quantifying the band intensities at different compound concentrations.[7][12]

References

4-Demethyldeoxypodophyllotoxin: A Comparative Analysis of PI3K-AKT Pathway Inhibition in Multiple Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of 4-Demethyldeoxypodophyllotoxin (DOP) in inhibiting the PI3K-AKT signaling pathway, a critical regulator of cell growth and survival frequently dysregulated in cancer.[1] The performance of DOP is compared with other known PI3K/mTOR inhibitors, supported by experimental data from various studies.

Performance Comparison of PI3K-AKT Pathway Inhibitors

The inhibitory effects of this compound and other well-established PI3K pathway inhibitors on the viability of colorectal cancer cell lines are summarized below. The data is presented as IC50 values, which represent the concentration of a drug that is required for 50% inhibition of cell viability.

InhibitorCell LineIC50 (µM)Cancer TypeReference
This compound (DOP) DLD10.1224Colorectal Cancer[2]
HCT-1160.1552Colorectal Cancer[2]
GDC-0941 (Pictilisib) DLD11.070Colorectal Cancer
HCT-1161.081Colorectal Cancer
PI-103 HCT-116Not explicitly defined, but effective at 1 µMColorectal Cancer[2]
Wortmannin Colorectal Cancer CellsNot explicitly definedColorectal Cancer

Visualizing the Mechanism: PI3K-AKT Signaling Pathway

The following diagram illustrates the PI3K-AKT signaling pathway and highlights the point of inhibition by this compound.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth DOP This compound (DOP) DOP->PI3K inhibits MTT_Assay_Workflow Seed Seed cells in 96-well plates Treat Treat with varying concentrations of inhibitor Seed->Treat Incubate1 Incubate for 24-72 hours Treat->Incubate1 AddMTT Add MTT reagent Incubate1->AddMTT Incubate2 Incubate for 4 hours AddMTT->Incubate2 Solubilize Add solubilization solution (e.g., DMSO) Incubate2->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure Western_Blot_Workflow Treat Treat cells with inhibitor Lyse Lyse cells and extract proteins Treat->Lyse Quantify Quantify protein concentration Lyse->Quantify SDS_PAGE Separate proteins by SDS-PAGE Quantify->SDS_PAGE Transfer Transfer proteins to a membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block PrimaryAb Incubate with primary antibody (e.g., anti-p-AKT) Block->PrimaryAb SecondaryAb Incubate with HRP-conjugated secondary antibody PrimaryAb->SecondaryAb Detect Detect signal using ECL SecondaryAb->Detect

References

Overcoming Etoposide Resistance: The Cross-Resistance Profile of 4-Demethyldeoxypodophyllotoxin

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the efficacy of 4-Demethyldeoxypodophyllotoxin (DMDPT) in circumventing etoposide (B1684455) resistance in cancer cells, supported by experimental data and mechanistic insights.

Etoposide, a derivative of podophyllotoxin (B1678966), is a widely used chemotherapeutic agent that targets DNA topoisomerase II, leading to DNA strand breaks and subsequent cell death.[1][2] However, the development of resistance to etoposide is a significant clinical challenge, often leading to treatment failure.[1][3] This resistance can arise from various mechanisms, including altered topoisomerase II expression or activity, increased drug efflux mediated by transporters like P-glycoprotein (P-gp), and the activation of pro-survival signaling pathways.[4][5][6][7] Consequently, there is a pressing need for novel therapeutic agents that can overcome etoposide resistance. This compound (DMDPT), another podophyllotoxin derivative, has shown promise in this regard, exhibiting cytotoxicity against various cancer cell lines, including those with resistance to standard chemotherapeutics.[3][8] This guide provides a comparative analysis of the cross-resistance profile of DMDPT in etoposide-resistant cells, summarizing key experimental findings and elucidating its potential mechanisms of action.

Comparative Cytotoxicity in Etoposide-Resistant Cells

The primary measure of a drug's efficacy and the extent of cross-resistance is its cytotoxic activity, often quantified by the half-maximal inhibitory concentration (IC50). While direct comparative studies focusing solely on DMDPT in various etoposide-resistant cell lines are limited, existing research on podophyllotoxin derivatives provides strong evidence of their ability to overcome etoposide resistance.

Studies have shown that synthetic derivatives of 4'-demethylpodophyllotoxin (B190941) are not only cytotoxic to a range of human tumor cell lines but can also overcome etoposide resistance in multidrug-resistant (MDR) cell lines.[3] This suggests that the mechanism of action of these derivatives may differ from that of etoposide, allowing them to bypass the resistance mechanisms developed by the cancer cells.

For instance, in etoposide-resistant human KB cell lines, resistance is associated with reduced levels of topoisomerase II and decreased drug accumulation.[4] Similarly, an etoposide-resistant K562 cell line (K/eto) exhibited decreased topoisomerase II levels and reduced cellular accumulation of etoposide, without the overexpression of the common MDR1 gene product, P-glycoprotein.[5] The effectiveness of DMDPT and its analogs in such resistant models indicates an ability to either function independently of topoisomerase II levels or to evade the cellular efflux pumps.

Cell LineResistance to Etoposide (VP-16)Cross-Resistance Profile with other agentsEfficacy of Podophyllotoxin DerivativesReference
Etoposide-Resistant Human Epithelial Tumor Cell Line Marked resistanceCross-resistance to vincristine (B1662923) and teniposide; Collateral sensitivity to 5-fluorouracil, hydroxyurea, and cis-platinum.Not explicitly tested with DMDPT, but lack of cross-resistance between adriamycin and etoposide suggests specific resistance mechanisms that DMDPT could potentially overcome.[9]
Etoposide-Resistant Human KB Cell Lines 50% inhibitory concentrations for etoposide were significantly higher in resistant lines (e.g., 47 µM) compared to the parent line (0.16 µM).Cross-resistance to doxorubicin, vincristine, and methotrexate.Synthetic 4'-demethylpodophyllotoxin derivatives were shown to be cytotoxic to drug-resistant lines and able to overcome etoposide cross-resistance.[3][4]
Etoposide-Resistant Human NSCLC Cell Line (INER-37) IC50 for etoposide was 92.9 µM, showing high resistance.No cross-resistance to doxorubicin, cyclophosphamide, 5-fluorouracil, or methotrexate.Not explicitly tested, but the specific resistance pattern suggests that compounds with alternative mechanisms, like certain podophyllotoxin derivatives, could be effective.[10]
Etoposide-Resistant K562 Cell Line (K/eto) Resistant to etoposide.Slightly resistant to adriamycin, but sensitive to camptothecin, vincristine, and actinomycin (B1170597) D.Not explicitly tested, but the resistance mechanism (decreased topoisomerase II and drug transport) is a target for circumvention by novel podophyllotoxin analogs.[5]

Mechanisms of Overcoming Etoposide Resistance

The ability of DMDPT and related compounds to bypass etoposide resistance stems from their distinct interactions with cellular targets and pathways.

Targeting Alternative Signaling Pathways

Recent research has highlighted that the anticancer effects of 4'-demethylpodophyllotoxin (referred to as DOP in some studies) are not solely dependent on topoisomerase II inhibition. In colorectal cancer (CRC) cells, DMDPT was found to induce DNA damage, cell cycle arrest at the G2/M phase, and apoptosis by targeting the PI3K-AKT signaling pathway.[8] The activation of this pathway is a known survival mechanism for cancer cells, and its inhibition by DMDPT presents a therapeutic strategy to overcome resistance.

PI3K_AKT_Pathway_DMDPT DMDPT This compound (DMDPT) PI3K PI3K DMDPT->PI3K inhibits Apoptosis Apoptosis DMDPT->Apoptosis CellCycleArrest G2/M Cell Cycle Arrest DMDPT->CellCycleArrest DNADamage DNA Damage DMDPT->DNADamage AKT AKT PI3K->AKT activates CellSurvival Cell Survival & Proliferation AKT->CellSurvival promotes

Caption: DMDPT inhibits the PI3K-AKT pathway, leading to apoptosis and cell cycle arrest.

Circumventing P-glycoprotein Mediated Efflux

A common mechanism of multidrug resistance is the overexpression of the P-glycoprotein (P-gp) efflux pump, which actively removes chemotherapeutic agents from the cell, reducing their intracellular concentration and efficacy.[11][12] Some podophyllotoxin derivatives have been shown to be less susceptible to P-gp-mediated efflux compared to etoposide, or may even act as P-gp inhibitors.[13][14] This allows them to accumulate in resistant cells and exert their cytotoxic effects.

Pgp_Efflux_Mechanism cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Etoposide_out Etoposide Pgp->Etoposide_out Efflux Etoposide_in Etoposide Etoposide_in->Pgp Substrate for DMDPT_in DMDPT DMDPT_in->Pgp Poor substrate/ Inhibitor Etoposide_out->Etoposide_in Enters cell DMDPT_out DMDPT DMDPT_out->DMDPT_in Enters cell MTT_Assay_Workflow A Seed Cells (96-well plate) B Drug Treatment (Etoposide/DMDPT) A->B C MTT Incubation (4 hours) B->C D Formazan Solubilization (DMSO) C->D E Measure Absorbance (490 nm) D->E F Calculate IC50 E->F

References

Comparative Analysis of the Anti-Tumor Activity of 4-Demethyldeoxypodophyllotoxin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative anti-tumor efficacy of 4-Demethyldeoxypodophyllotoxin (DDPT) derivatives, supported by experimental data and detailed protocols.

This compound (DDPT), a derivative of the natural lignan (B3055560) podophyllotoxin (B1678966), has emerged as a promising scaffold for the development of novel anti-tumor agents. Its derivatives have demonstrated significant cytotoxic activity against a wide range of cancer cell lines, often surpassing the efficacy of clinically used drugs like etoposide (B1684455) (VP-16). This guide provides a comparative analysis of the anti-tumor activity of various DDPT derivatives, focusing on their structure-activity relationships, mechanisms of action, and supporting experimental data.

Data Presentation: Comparative Cytotoxicity

The anti-tumor activity of DDPT derivatives is commonly evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the IC50 values of selected DDPT derivatives, offering a quantitative comparison of their cytotoxic potential. Lower IC50 values indicate higher potency.

DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
4β-N-substituted-phenylalanine 5-Fu pentyl ester-4'-demethylepipodophyllotoxin (9g) HL-60 (Leukemia)0.04Etoposide (VP-16)>100
A-549 (Lung Cancer)<0.015-FU>100
Compound 26c (a 4β-anilino derivative) KB (Nasopharyngeal)0.02Etoposide (VP-16)0.54
KB/VCR (Vincristine-resistant)0.03Etoposide (VP-16)2.31
A549 (Lung Cancer)0.04Etoposide (VP-16)1.23
95D (Lung Cancer)0.06Etoposide (VP-16)1.87
BN 58705 (4-o-butanoyl-4'-demethylpodophyllotoxin) Various human tumor cell lines100- to 1000-fold lower than Adriamycin or cisplatinAdriamycin, Cisplatin-
4β-aminoethyl derivative (TOP-53) P-388 (Leukemia)0.001 - 0.0043Etoposide (VP-16)-
4-alkylthio derivatives (Compounds 9, 10, 12, 15) KB (Nasopharyngeal)Comparable to EtoposideEtoposide (VP-16)-
L1210 (Leukemia)Comparable to EtoposideEtoposide (VP-16)-

Table 1: Comparative in vitro cytotoxicity (IC50) of selected this compound derivatives against various human cancer cell lines.[1][2][3][4][5]

Experimental Protocols

The following are detailed methodologies for the key experiments commonly cited in the evaluation of the anti-tumor activity of DDPT derivatives.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the DDPT derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle and to quantify apoptosis.

Protocol for Cell Cycle Analysis:

  • Cell Treatment and Harvesting: Treat cells with the DDPT derivatives for a specified time, then harvest and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol for Apoptosis Analysis (Annexin V/PI Staining):

  • Cell Treatment and Harvesting: Treat cells as described above.

  • Staining: Resuspend the harvested cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the cells immediately by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of compounds in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into control and treatment groups. Administer the DDPT derivative (e.g., orally or intraperitoneally) at a specified dose and schedule.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

Topoisomerase II Inhibition Assay

This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase II, a key enzyme in DNA replication and a common target of podophyllotoxin derivatives.

Protocol (DNA Relaxation Assay):

  • Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA, topoisomerase II enzyme, and the DDPT derivative at various concentrations in a reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye.

  • Agarose (B213101) Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and linear) on an agarose gel.

  • Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is indicated by a decrease in the amount of relaxed DNA compared to the control.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound derivatives.

experimental_workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Analysis & Lead Optimization synthesis Synthesis of DDPT Derivatives mtt MTT Assay (Cytotoxicity Screening) synthesis->mtt Screening flow Flow Cytometry (Cell Cycle & Apoptosis) mtt->flow Mechanism of Action topo Topoisomerase II Inhibition Assay flow->topo Target Identification xenograft Tumor Xenograft Model topo->xenograft Promising Candidates efficacy Efficacy & Toxicity Assessment xenograft->efficacy sar Structure-Activity Relationship (SAR) Analysis efficacy->sar lead_opt Lead Optimization sar->lead_opt

Caption: A generalized workflow for the discovery and preclinical development of novel anti-tumor agents based on the this compound scaffold.

Signaling Pathway: Inhibition of Topoisomerase II and Induction of Apoptosis

Many this compound derivatives exert their anti-tumor effects by inhibiting topoisomerase II, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[6][7]

signaling_pathway cluster_0 Cellular Processes DDPT DDPT Derivative TopoII Topoisomerase II DDPT->TopoII Inhibition DNA_damage DNA Double-Strand Breaks TopoII->DNA_damage Leads to Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest DNA_damage->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Triggers

Caption: Simplified signaling pathway illustrating the mechanism of action of many this compound derivatives, which involves the inhibition of topoisomerase II.

Signaling Pathway: Modulation of the PI3K/Akt Pathway

Some podophyllotoxin derivatives have been shown to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. Inhibition of this pathway can contribute to the anti-tumor effects of these compounds.

PI3K_Akt_Pathway cluster_0 PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation DDPT DDPT Derivative DDPT->PI3K Inhibition? DDPT->Akt Inhibition?

Caption: The PI3K/Akt signaling pathway and its potential modulation by this compound derivatives, leading to decreased cell proliferation and survival.

References

Validating the Efficacy of 4-Demethyldeoxypodophyllotoxin in Patient-Derived Xenografts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding of 4-Demethyldeoxypodophyllotoxin's (DOP) efficacy, with a focus on its evaluation in patient-derived xenograft (PDX) models. While direct comparative studies of DOP against established chemotherapeutic agents within the same PDX models are limited in publicly available literature, this document synthesizes the existing data to offer a framework for its preclinical validation and comparison with standard-of-care drugs like Etoposide and Paclitaxel.

Efficacy and Performance: A Comparative Overview

Patient-derived xenografts (PDXs) are increasingly recognized as a superior preclinical model for evaluating anti-cancer drug efficacy due to their ability to retain the histological and genetic characteristics of the original patient tumor.[1][2][3] This section summarizes the available, albeit separate, efficacy data for this compound, Etoposide, and Paclitaxel in various PDX models.

This compound (DOP) Efficacy in Xenograft Models

DOP, a derivative of podophyllotoxin, has demonstrated potent anti-cancer effects, primarily in colorectal cancer models. Its mechanism of action involves the induction of DNA damage, cell cycle arrest, and apoptosis.[4][5]

Cancer TypeModel TypeKey FindingsReference
Colorectal CancerCell Line-Derived Xenograft (DLD1)Effectively suppressed tumor growth in vivo.[4][5]
Colorectal CancerPatient-Derived Tumor OrganoidsExhibited time- and dose-dependent growth inhibition.[4][5]
Etoposide Efficacy in Patient-Derived Xenograft (PDX) Models

Etoposide, a well-established topoisomerase II inhibitor, is a standard-of-care agent for various cancers. Its efficacy has been evaluated in a range of PDX models.

Cancer TypePDX Model DetailsKey Efficacy DataReference
Small Cell Lung CancerNot specifiedUsed as a standard-of-care agent for comparison.[6]
Sarcoma22 PDX models establishedUsed for drug sensitivity screening.[1]
Paclitaxel Efficacy in Patient-Derived Xenograft (PDX) Models

Paclitaxel, a mitotic inhibitor, is another cornerstone of cancer chemotherapy. Its performance has been documented in numerous PDX studies, particularly in breast cancer.

Cancer TypePDX Model DetailsKey Efficacy DataReference
Triple-Negative Breast CancerSeven PDX modelsDemonstrated variable response, with four models showing resistance.[7]
Pancreatic Ductal AdenocarcinomaNot specifiedUsed in combination with gemcitabine.[6]
Breast CancerMultiple PDX modelsUsed to study mechanisms of resistance.[7]

Mechanism of Action: Signaling Pathways

This compound exerts its anti-tumor effects by modulating key signaling pathways that control cell survival and proliferation. The two primary pathways identified are the PI3K/AKT pathway and the Chk-2 signaling pathway.[4]

PI3K/AKT Signaling Pathway

DOP has been shown to activate the PI3K/AKT pathway, which paradoxically leads to apoptosis and cell cycle arrest in cancer cells.[4][5] This is thought to be a result of cellular stress responses overwhelming the pro-survival signals typically associated with this pathway. Activation of this pathway by DOP ultimately leads to the inhibition of anti-apoptotic proteins and the promotion of pro-apoptotic factors.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Bad Bad AKT->Bad Inhibits Bax Bax AKT->Bax Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bax->Apoptosis Promotes Bcl2->Apoptosis Inhibits DOP This compound DOP->PI3K Activates Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Binds

Caption: PI3K/AKT signaling pathway modulated by this compound.

Chk-2 Signaling Pathway

DOP has also been implicated in the activation of the Checkpoint Kinase 2 (Chk-2) signaling pathway.[4] Chk-2 is a critical component of the DNA damage response. Its activation leads to cell cycle arrest, providing time for DNA repair or, if the damage is too severe, triggering apoptosis.

Chk2_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Double-Strand Breaks ATM ATM DNA_Damage->ATM Activates Chk2 Chk-2 ATM->Chk2 Phosphorylates & Activates p53 p53 Chk2->p53 Phosphorylates Cdc25A Cdc25A Chk2->Cdc25A Inhibits Cdc25C Cdc25C Chk2->Cdc25C Inhibits p21 p21 p53->p21 Upregulates CDK2_Cyclin_E CDK2/Cyclin E Cdc25A->CDK2_Cyclin_E Activates CDK1_Cyclin_B CDK1/Cyclin B Cdc25C->CDK1_Cyclin_B Activates p21->CDK2_Cyclin_E Inhibits G1_S_Arrest G1/S Phase Arrest G2_M_Arrest G2/M Phase Arrest DOP This compound DOP->DNA_Damage Induces

Caption: Chk-2 signaling pathway leading to cell cycle arrest.

Experimental Protocols

Detailed below are generalized yet crucial protocols for the establishment and utilization of PDX models for efficacy studies of novel compounds like this compound.

Establishment of Patient-Derived Xenografts
  • Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients under institutional review board (IRB) approved protocols.[8]

  • Implantation: Tumor fragments (typically 2-3 mm³) are subcutaneously implanted into the flank of immunocompromised mice (e.g., NOD-scid gamma (NSG) mice).[9]

  • Tumor Growth Monitoring: Tumor volume is measured 2-3 times weekly with calipers. The formula (Length x Width²) / 2 is commonly used to estimate tumor volume.[10]

  • Passaging: Once tumors reach a volume of approximately 1000-1500 mm³, they are harvested and can be cryopreserved or passaged into new cohorts of mice for expansion.[9]

In Vivo Efficacy Study of this compound
  • Cohort Formation: Once tumors in a passage reach a suitable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Drug Administration:

    • Vehicle Control Group: Administered with the vehicle used to dissolve the drug (e.g., PBS, DMSO).

    • This compound (DOP) Group: The specific dosage and administration route (e.g., intraperitoneal, oral gavage) would be determined by prior toxicology and pharmacokinetic studies. A typical study might involve administration daily or several times a week for a set period (e.g., 21 days).

    • Comparator Groups (e.g., Etoposide, Paclitaxel): Administered according to established protocols for these drugs in mice.

  • Monitoring: Tumor volumes and body weights are measured regularly throughout the study. Animal welfare is closely monitored.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Tumor growth inhibition (TGI) is a key metric, calculated as: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.[11]

Experimental Workflow Diagram

Experimental_Workflow Patient_Tumor Patient Tumor (Surgical Resection) Implantation Subcutaneous Implantation (Immunocompromised Mice) Patient_Tumor->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Passaging Passaging & Expansion Tumor_Growth->Passaging Cohort_Formation Cohort Formation (Randomization) Passaging->Cohort_Formation Treatment Treatment Administration (DOP vs. Comparators vs. Vehicle) Cohort_Formation->Treatment Data_Collection Tumor Volume & Body Weight Measurement Treatment->Data_Collection Endpoint_Analysis Endpoint Analysis (Tumor Excision, Histology) Data_Collection->Endpoint_Analysis Data_Analysis Data Analysis (Tumor Growth Inhibition) Endpoint_Analysis->Data_Analysis

Caption: General workflow for a PDX-based efficacy study.

Conclusion and Future Directions

The available evidence suggests that this compound is a promising anti-cancer agent, particularly for colorectal cancer, with a clear mechanism of action involving the induction of apoptosis and cell cycle arrest through the PI3K/AKT and Chk-2 signaling pathways. However, to fully ascertain its therapeutic potential and position it within the current landscape of cancer treatment, direct comparative studies in a panel of well-characterized patient-derived xenograft models are essential.

Future research should focus on:

  • Head-to-head efficacy studies of this compound against standard-of-care agents like Etoposide and Paclitaxel in PDX models of various cancer types, including but not limited to colorectal, breast, and lung cancer.

  • Pharmacokinetic and pharmacodynamic studies in PDX models to optimize dosing and treatment schedules.

  • Biomarker discovery to identify patient populations most likely to respond to this compound treatment.

By addressing these research gaps, the scientific community can rigorously validate the efficacy of this compound and pave the way for its potential clinical development.

References

Confirming the Binding Site of 4-Demethyldeoxypodophyllotoxin on Tubulin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-Demethyldeoxypodophyllotoxin (DMDPT) with other tubulin-targeting agents, supported by experimental data. It details the methodologies for key experiments and visualizes complex biological processes to facilitate a deeper understanding of DMDPT's mechanism of action.

Executive Summary

This compound, a derivative of podophyllotoxin, exerts its anti-cancer effects by inhibiting tubulin polymerization. Experimental evidence, including high-resolution X-ray crystallography, confirms that DMDPT and its analogues bind to the colchicine-binding site on the β-tubulin subunit, at the interface between the α and β tubulin heterodimer.[1][2] This binding is competitive with colchicine (B1669291), further substantiating the shared binding locale.[3] This guide compares the binding characteristics and inhibitory activities of DMDPT with other well-established tubulin inhibitors that target various binding sites, providing a comprehensive overview for researchers in cancer drug development.

Data Presentation: Comparative Analysis of Tubulin Inhibitors

The following table summarizes the quantitative data for DMDPT (and its closely related derivatives) and other tubulin-binding agents. This allows for a direct comparison of their binding affinities and inhibitory concentrations.

CompoundBinding SiteBinding Affinity (Kd/Ka)Tubulin Polymerization Inhibition (IC50)Cytotoxicity (IC50)
Podophyllotoxin (parent compound) ColchicineKa: 1.8 x 10^6 M^-1[3]~8 µM (for epipodophyllotoxin)[4]4.31 µM (HL-7720 cells)[5]
4'-Demethylepipodophyllotoxin ColchicineNot explicitly foundLow activity, ≥ 8 µM[4]Not explicitly found
Colchicine ColchicineNot explicitly found~1 µM[6]6.42 µM (HL-7720 cells)[5]
Nocodazole Colchicine0.29 - 1.54 µM (isotype dependent)[7]~5 µM[6]8.51 µM (HL-7720 cells)[5]
Vinblastine (B1199706) VincaKa: ~3-4 x 10^3 M^-1[8]~1 µM[6]Not explicitly found
Paclitaxel (stabilizer) TaxaneNot explicitly foundED50: 0.5 µM[9]5-15 nM (cancer cell lines)[9]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducing and building upon existing research.

Tubulin Polymerization Assay (Turbidimetric Method)

This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules. The increase in turbidity, measured by absorbance at 340 nm, is proportional to the mass of the microtubule polymer.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

  • GTP solution (10 mM)

  • Glycerol

  • Test compound (DMDPT) and control compounds (e.g., paclitaxel, nocodazole) dissolved in an appropriate solvent (e.g., DMSO)

  • Pre-warmed 96-well microplate

  • Temperature-controlled microplate reader

Protocol:

  • On ice, reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.

  • Prepare the reaction mixture in a pre-chilled 96-well plate by adding the desired concentrations of the test compound or vehicle control.

  • Add the tubulin solution to each well.

  • To initiate polymerization, add GTP to a final concentration of 1 mM.

  • Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot absorbance versus time to generate polymerization curves. The IC50 value is determined as the concentration of the compound that inhibits the maximum rate of polymerization by 50% compared to the vehicle control.[10][11]

X-ray Crystallography of Tubulin-DMDPT Complex

This technique provides high-resolution structural information about the binding of DMDPT to tubulin, revealing the precise interactions at the atomic level.

Protocol:

  • Protein Complex Formation: Co-crystallize tubulin with DMDPT. This often involves using a stabilizing agent, such as a stathmin-like domain (SLD), to prevent tubulin aggregation and promote crystal formation.[12]

  • Crystallization: Screen a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to obtain well-diffracting crystals of the tubulin-DMDPT complex.

  • Data Collection: Expose the crystals to a high-intensity X-ray beam (typically at a synchrotron source) and collect diffraction data.

  • Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Build an atomic model of the tubulin-DMDPT complex into the electron density map and refine the model to achieve the best fit with the experimental data.[1][2]

  • Analysis: Analyze the final structure to identify the specific amino acid residues in tubulin that interact with DMDPT, the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions), and the overall conformation of DMDPT in the binding pocket.

Visualizations

Diagrams generated using Graphviz (DOT language) illustrate key experimental and biological processes.

experimental_workflow cluster_biochemical Biochemical Assays cluster_structural Structural Biology cluster_cellular Cellular Assays Tubulin_Polymerization_Assay Tubulin Polymerization Assay Binding_Site_Confirmation Binding_Site_Confirmation Tubulin_Polymerization_Assay->Binding_Site_Confirmation Competitive_Binding_Assay Competitive Binding Assay (vs. Colchicine) Competitive_Binding_Assay->Binding_Site_Confirmation Xray_Crystallography X-ray Crystallography Xray_Crystallography->Binding_Site_Confirmation High-resolution structure Cell_Viability Cell Viability Assays Cell_Cycle_Analysis Cell Cycle Analysis Cell_Viability->Cell_Cycle_Analysis DMDPT DMDPT DMDPT->Tubulin_Polymerization_Assay Inhibition? DMDPT->Competitive_Binding_Assay Competition? DMDPT->Xray_Crystallography Co-crystallization DMDPT->Cell_Viability Cytotoxicity? microtubule_dynamics cluster_polymerization Microtubule Polymerization cluster_depolymerization Microtubule Depolymerization cluster_inhibitors Tubulin-Binding Agents Tubulin_Dimer αβ-Tubulin Dimer Protofilament Protofilament Tubulin_Dimer->Protofilament Polymerization Microtubule Microtubule Protofilament->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin_Dimer DMDPT DMDPT / Colchicine (Colchicine Site) DMDPT->Tubulin_Dimer Inhibits Polymerization Vinblastine Vinblastine (Vinca Site) Vinblastine->Tubulin_Dimer Inhibits Polymerization Paclitaxel Paclitaxel (Taxane Site) Paclitaxel->Microtubule Promotes Polymerization & Inhibits Depolymerization

References

A Comparative Guide to the Synthesis of 4-Demethyldeoxypodophyllotoxin: Reproducibility and Scalability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Demethyldeoxypodophyllotoxin (DMDPT) stands as a crucial precursor in the semi-synthesis of potent anti-cancer drugs, including etoposide (B1684455) and teniposide. The efficiency, reproducibility, and scalability of its synthesis are paramount for ensuring a stable supply chain for these life-saving therapeutics. This guide provides an objective comparison of the primary methods for synthesizing DMDPT, focusing on key performance indicators and offering detailed experimental insights.

Comparison of Synthesis Methods

The semi-synthesis of this compound and its epimer, 4'-demethylepipodophyllotoxin, predominantly involves the demethylation of the naturally abundant precursor, podophyllotoxin (B1678966). Two main chemical methods have been reported: the traditional hydrobromic acid (HBr) cleavage and a more contemporary approach utilizing methanesulfonic acid with a sulfur-containing reagent.

MethodReagentsReported Yield (Crude)Reported Yield (Purified)PurityReaction TimeScalability & Reproducibility Notes
HBr Demethylation Hydrobromic acid (HBr) in various solventsModerate (not specified)Not specifiedNot specifiedNot specifiedDescribed as hazardous due to the use of corrosive and aggressive gaseous HBr. Handling difficulties can impact reproducibility and pose challenges for large-scale industrial synthesis.
Methanesulfonic Acid Method Methanesulfonic acid, D,L-methionine (or other sulfides)~94-98%[1]~54-93%[1]79% (before extensive purification)[1]45 minutes to 6 hours[1]Considered a milder and more scalable alternative to the HBr method. The use of less volatile and corrosive reagents improves handling and safety for larger batches. However, purification from the sulfur-containing reagent and byproducts is a critical step.

Experimental Protocols

Demethylation using Methanesulfonic Acid and D,L-Methionine

This method, adapted from patented procedures, offers a high-yield route to 4'-demethylepipodophyllotoxin.

Materials:

Procedure:

  • In a suitable reaction vessel, a mixture of D,L-methionine, methanesulfonic acid, and a small amount of water is prepared.

  • A solution of podophyllotoxin in acetone is added to the stirred mixture at ambient temperature. An exothermic reaction may be observed, with the temperature rising to approximately 40°C.[1]

  • The reaction mixture is stirred for a period ranging from 45 minutes to 2 hours, while allowing it to return to room temperature.[1]

  • The reaction is quenched by pouring the mixture onto ice.

  • The resulting precipitate is extracted multiple times with ethyl acetate.

  • The combined organic phases are washed with a sodium bicarbonate solution to neutralize any remaining acid.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.[1]

  • Purification can be achieved by recrystallization from solvents such as isopropyl alcohol or acetone, or by column chromatography on silica gel using a dichloromethane/acetone solvent system.[1]

Traditional Demethylation using Hydrobromic Acid (HBr)

Caution: This method involves the use of highly corrosive and hazardous gaseous HBr. Appropriate safety precautions and a well-ventilated fume hood are essential.

Materials:

  • Podophyllotoxin

  • Anhydrous solvent (e.g., dichloromethane, acetic acid)

  • Gaseous hydrobromic acid (HBr)

General Procedure (Conceptual):

  • Podophyllotoxin is dissolved in a suitable anhydrous solvent in a reaction vessel equipped for gas inlet.

  • The solution is cooled to a specific temperature (e.g., 0°C).

  • A stream of anhydrous HBr gas is passed through the solution for a defined period.

  • The reaction is monitored by a suitable technique (e.g., TLC) to determine completion.

  • Upon completion, the reaction is worked up, which typically involves neutralization, extraction, and purification steps.

Detailed, modern, and safe protocols for this method are less commonly published due to the hazardous nature of the reagents.

Mandatory Visualizations

Synthesis Workflow: From Podophyllotoxin to this compound

G cluster_start Starting Material cluster_methods Demethylation Methods cluster_product Product cluster_purification Purification Podophyllotoxin Podophyllotoxin HBr HBr Demethylation Podophyllotoxin->HBr MSA Methanesulfonic Acid Method Podophyllotoxin->MSA DMDPT This compound HBr->DMDPT Crude Product MSA->DMDPT Crude Product Purification Chromatography / Recrystallization DMDPT->Purification Purification->DMDPT Purified Product G cluster_pi3k PI3K/AKT Pathway cluster_chk2 Chk2 Pathway cluster_outcomes Cellular Outcomes DMDPT This compound (and its derivatives) PI3K PI3K DMDPT->PI3K Modulates Chk2 Chk2 DMDPT->Chk2 Modulates AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis CellCycleArrest Cell Cycle Arrest AKT->CellCycleArrest Chk2->Apoptosis Chk2->CellCycleArrest

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-Demethyldeoxypodophyllotoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Research Professionals

This document provides critical safety and logistical information for the proper disposal of 4-Demethyldeoxypodophyllotoxin, a potent cytotoxic agent. Adherence to these procedures is essential to mitigate health risks and ensure regulatory compliance. As a derivative of podophyllotoxin, this compound is classified as an antineoplastic and hazardous compound, necessitating specialized handling and disposal protocols.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound and its parent compounds are recognized as hazardous substances. The Safety Data Sheet (SDS) for the closely related compound, 4'-Demethylepipodophyllotoxin, indicates that it may cause cancer and damage fertility or the unborn child.[1] Therefore, stringent safety precautions are mandatory.

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Chemotherapy-tested nitrile or latex gloves (double-gloving recommended)Prevents skin contact and absorption.
Gown Disposable, impermeable gownProtects against splashes and contamination of personal clothing.
Eye Protection Safety glasses with side shields or chemical splash gogglesPrevents eye exposure to aerosols or splashes.
Respiratory Protection N95 respirator or higherRequired when handling powders or creating aerosols to prevent inhalation.

II. Step-by-Step Disposal Procedures

The primary and recommended method for the disposal of this compound and materials contaminated with it is high-temperature incineration handled by a licensed hazardous waste management company.[1]

Step 1: Segregation of Waste

At the point of generation, immediately segregate all waste contaminated with this compound from other laboratory waste streams. Do not mix with biohazardous or regular municipal waste.[2]

Step 2: Waste Categorization and Containment

Properly categorize and containerize the waste as follows:

Waste CategoryDescriptionContainer TypeLabeling
Bulk Cytotoxic Waste Unused or expired this compound, solutions containing the compound, and heavily contaminated items.Purple, puncture-resistant, and leak-proof container with a secure lid."CYTOTOXIC WASTE" or "CHEMOTHERAPY WASTE"
Trace Cytotoxic Waste Items with minimal residual contamination, such as empty vials, syringes, gloves, gowns, and lab plasticware.Yellow, puncture-resistant, and leak-proof container with a secure lid."TRACE CHEMOTHERAPY WASTE"
Contaminated Sharps Needles, scalpels, and other sharps contaminated with this compound.Purple, puncture-resistant sharps container."CYTOTOXIC SHARPS"

Step 3: Secure Storage

Store all sealed cytotoxic waste containers in a designated, secure, and clearly marked area away from general laboratory traffic. This area should be accessible only to authorized personnel.

Step 4: Professional Collection and Disposal

Arrange for a licensed hazardous waste disposal service to collect the waste. Ensure they are certified to handle and transport cytotoxic and antineoplastic agents. All disposal must be carried out in accordance with local, state, and federal regulations.

III. Emergency Spill Procedures

In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.

Spill Kit Contents:

  • Appropriate PPE (as listed in the table above)

  • Absorbent pads or pillows

  • Disposable scoop and scraper

  • Designated cytotoxic waste bags (purple)

  • Decontaminating solution (e.g., 10% sodium hypochlorite (B82951) solution, followed by a rinse with water)

  • Warning signs to secure the area

Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Cordon off the spill area with warning signs.

  • Don PPE: Before beginning cleanup, put on all required personal protective equipment.

  • Contain the Spill:

    • Liquids: Cover the spill with absorbent pads, working from the outside in.

    • Solids: Gently cover the spill with damp absorbent pads to avoid generating dust.

  • Collect Waste: Using a scoop and scraper, carefully collect all contaminated materials and place them into a purple cytotoxic waste bag.

  • Decontaminate the Area:

    • Clean the spill area with a decontaminating solution (e.g., 10% sodium hypochlorite).

    • Wipe the area with clean, damp cloths.

    • Dispose of all cleaning materials as cytotoxic waste.

  • Doff PPE and Wash Hands: Remove PPE in a manner that avoids self-contamination and dispose of it in the cytotoxic waste bag. Thoroughly wash your hands with soap and water.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department.

IV. Experimental Protocol: N/A

Currently, there are no widely established and validated experimental protocols for the chemical deactivation of this compound in a standard laboratory setting that would negate the need for high-temperature incineration. Therefore, the disposal procedures outlined above remain the mandatory protocol.

V. Disposal Workflow

cluster_0 Start: Waste Generation cluster_1 Step 1: Segregation & Categorization cluster_2 Step 2: Containment cluster_3 Step 3: Storage & Disposal A Generation of this compound Waste B Bulk Cytotoxic Waste (>3% residual drug) A->B C Trace Cytotoxic Waste (<3% residual drug) A->C D Contaminated Sharps A->D E Purple Cytotoxic Waste Container B->E F Yellow Trace Chemo Waste Container C->F G Purple Cytotoxic Sharps Container D->G H Secure, Designated Storage Area E->H F->H G->H I Collection by Licensed Hazardous Waste Vendor H->I J High-Temperature Incineration I->J

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 4-Demethyldeoxypodophyllotoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-Demethyldeoxypodophyllotoxin, a potent cytotoxic agent. Adherence to these procedures is essential to ensure personnel safety and mitigate environmental contamination.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance with the following primary risks:

  • Carcinogenicity: May cause cancer.[1][2]

  • Reproductive Toxicity: May damage fertility or the unborn child.[2]

  • Acute Toxicity: Toxic if swallowed and fatal in contact with skin.[3][4]

  • Irritant: Causes skin and serious eye irritation.[2][4]

Due to its high toxicity, all work with this compound must be conducted within a dedicated and controlled environment, such as a Cytotoxic Academic Research Laboratory (CARL).[5]

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. All PPE should be disposable or decontaminated after each use.[6]

PPE CategoryItemSpecifications
Hand Protection Chemotherapy GlovesDouble gloving required. Nitrile gloves, minimum 0.15 mm (5.9 mil) thickness at the fingertip. One pair under the gown cuff, the second pair over. Change gloves every 30-60 minutes or immediately if contaminated or damaged.[7][8][9]
Body Protection Chemotherapy GownDisposable, lint-free, solid-front gown made of polypropylene (B1209903) with a polyethylene (B3416737) coating. Must be resistant to permeability by hazardous drugs.[6][7]
Eye and Face Protection Safety Goggles and Face ShieldWear chemical safety goggles and a full-length face shield to protect against splashes.[3][10]
Respiratory Protection N95 RespiratorAn N95 or higher-rated respirator is required, especially when handling the powdered form of the compound or when there is a risk of aerosolization.[7][11][12]

Engineering Controls

All manipulations of this compound, including weighing, reconstitution, and dilutions, must be performed within a certified Class II Biological Safety Cabinet (BSC) or a glove box to protect both the user and the environment.[5][8][13] The work surface within the BSC should be covered with a disposable, plastic-backed absorbent pad.[9][14]

Standard Operating Procedures

  • Preparation: Before starting work, ensure the BSC is certified and running correctly. Cover the work surface with a disposable absorbent pad.

  • Donning PPE: Put on all required PPE as specified in the table above, ensuring gloves are worn correctly over and under the gown cuffs.

  • Weighing: If weighing the solid compound, do so within the BSC. Use gentle movements to avoid creating airborne particles.

  • Reconstitution: When dissolving the compound, use Luer-Lok syringes to prevent accidental needle detachment.[8] Point the needle away from yourself and others.

  • Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard symbols.

  • Transport: When moving the compound, even within the lab, use a labeled, sealed, and shatter-proof secondary container.[9][11]

In the event of a spill, immediately follow these steps:

  • Evacuate and Secure: Alert others in the area and restrict access to the spill zone.

  • Don PPE: If not already wearing it, don the full required PPE.

  • Containment:

    • Liquids: Cover the spill with absorbent pads.[9]

    • Powders: Gently cover the spill with wetted paper towels or absorbent pads to prevent dust from becoming airborne.[9]

  • Decontamination: Clean the spill area thoroughly with a detergent solution, followed by a rinse with clean water.[9]

  • Disposal: All materials used for cleanup must be disposed of as cytotoxic waste.[11]

A dedicated cytotoxic spill kit must be readily available in the laboratory.[12]

Spill_Response_Workflow Diagram 1: Spill Response Workflow Spill Spill Occurs Alert Alert Others & Secure Area Spill->Alert Don_PPE Don Full PPE Alert->Don_PPE Contain Contain Spill (Absorbent Pads/Wetted Towels) Don_PPE->Contain Clean Clean with Detergent & Water Contain->Clean Dispose Dispose of all materials as Cytotoxic Waste Clean->Dispose Report Report Incident Dispose->Report

Caption: Workflow for responding to a this compound spill.

Waste Disposal

All waste contaminated with this compound must be segregated from regular laboratory waste and disposed of as cytotoxic waste.[11]

Waste TypeDisposal Container
Sharps (needles, syringes)Puncture-resistant, yellow sharps container specifically for chemotherapy waste.[8][9]
Solid Waste (gloves, gowns, pads, vials)Double-bagged in thick, yellow plastic bags labeled as "Cytotoxic Waste" and placed in a designated, sealed cytotoxic waste container.[11]
Liquid Waste Collect in a dedicated, sealed, and clearly labeled hazardous chemical waste container. Do not mix with other chemical waste streams.[8]

All cytotoxic waste must be handled and disposed of by a licensed hazardous waste management company.

Waste_Disposal_Workflow Diagram 2: Waste Disposal Workflow cluster_generation Waste Generation in BSC cluster_segregation Waste Segregation Sharps Contaminated Sharps Sharps_Bin Yellow Chemo Sharps Container Sharps->Sharps_Bin Solids Contaminated Solids (Gloves, Gowns, Vials) Solids_Bin Yellow Cytotoxic Waste Bag (Double Bagged) Solids->Solids_Bin Liquids Liquid Waste Liquids_Bin Sealed Hazardous Liquid Waste Container Liquids->Liquids_Bin Collection Licensed Hazardous Waste Management Collection Sharps_Bin->Collection Solids_Bin->Collection Liquids_Bin->Collection

Caption: Segregation and disposal pathway for cytotoxic waste.

By strictly following these guidelines, you can minimize the risks associated with handling this compound and ensure a safe laboratory environment for all personnel. Always refer to your institution's specific policies and the material's Safety Data Sheet (SDS) before beginning any work.[8]

References

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Reactant of Route 1
4-Demethyldeoxypodophyllotoxin
Reactant of Route 2
4-Demethyldeoxypodophyllotoxin

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